Leu-Enkephalin
Descripción
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZCHNOLZSCCA-VABKMULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905127 | |
| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enkephalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58822-25-6, 59141-40-1, 14-18-6 | |
| Record name | Enkephalin, leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCINE ENKEPHALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enkephalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and History of Leu-Enkephalin: A Technical Guide
An in-depth exploration of the seminal discovery, experimental characterization, and neurobiological significance of the endogenous opioid peptide, Leu-enkephalin.
This technical guide provides a comprehensive overview of the discovery and history of this compound, a pivotal moment in neuroscience and pharmacology. Tailored for researchers, scientists, and drug development professionals, this document details the scientific context of its discovery, the key experimental protocols that led to its identification, and the quantitative data that defines its biological activity. It further explores its biosynthesis and the signaling pathways it modulates, offering a foundational understanding of this crucial neuropeptide.
The Dawn of Endogenous Opioids: A Historical Perspective
The journey to uncover this compound began not with the peptide itself, but with a question that intrigued scientists for years: why do opioid drugs like morphine exert such profound and specific effects on the brain? The answer began to emerge in 1973, when independent research teams successfully identified stereospecific opioid binding sites in the central nervous system. This discovery of opiate receptors strongly suggested the existence of a naturally occurring, or endogenous, ligand that these receptors were designed to bind.
This hypothesis ignited an intense scientific pursuit. In 1975, John Hughes and Hans W. Kosterlitz of the University of Aberdeen, Scotland, culminated this search with their landmark discovery.[1][2][3][4] They isolated and identified two small peptides from porcine brain extracts that mimicked the effects of morphine and whose actions were blocked by the opioid antagonist, naloxone.[3] They named these pentapeptides "enkephalins," meaning "in the head." The two forms were distinguished by their C-terminal amino acid: Methionine-enkephalin and Leucine-enkephalin. This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, was thus introduced to the scientific world, opening a new chapter in our understanding of pain, emotion, and addiction.
Experimental Protocols: The Path to Discovery
The identification of this compound was a testament to meticulous experimental design, relying on a combination of classic pharmacology and emerging biochemical techniques. The following sections detail the core methodologies employed by Hughes, Kosterlitz, and their colleagues.
Isolation and Purification of Enkephalins from Porcine Brain
The initial challenge was to isolate the active substance from complex brain tissue. The researchers developed a multi-step extraction and purification protocol to achieve this.
Methodology:
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Tissue Extraction: Porcine brains were homogenized in an acidic medium (e.g., 0.1 M HCl) to inactivate proteolytic enzymes and precipitate larger proteins.
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Adsorption Chromatography: The resulting supernatant was passed through a column containing Amberlite XAD-2 resin. This non-polar resin selectively adsorbs small organic molecules, including peptides like the enkephalins, while allowing salts and other polar molecules to pass through.
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Elution: The enkephalins and other adsorbed molecules were then eluted from the resin using an organic solvent, typically methanol.
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Gel Filtration Chromatography: The methanol eluate was further fractionated using a Sephadex G-15 column. This technique separates molecules based on size, allowing for the separation of the small enkephalin pentapeptides from larger endorphins and other molecules.
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Bioassay-Guided Fractionation: Throughout the purification process, each fraction was tested for opioid activity using the guinea pig ileum bioassay to guide the researchers toward the fractions containing the active compound.
Bioassay for Opioid Activity: The Guinea Pig Ileum Preparation
A cornerstone of the discovery was the use of classic bioassays, particularly the guinea pig ileum and mouse vas deferens preparations. These tissues are rich in opioid receptors and provide a robust and sensitive system for detecting opioid activity.
Methodology:
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Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
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Electrical Stimulation: The nerve endings within the ileum are electrically stimulated, causing the release of acetylcholine and subsequent muscle contraction. The magnitude of these contractions is recorded.
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Application of Test Substance: Aliquots from the brain extract fractions were added to the organ bath. The presence of an opioid agonist, like this compound, inhibits the release of acetylcholine, leading to a dose-dependent reduction in the amplitude of the electrically-evoked contractions.
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Antagonist Confirmation: The specificity of the effect was confirmed by adding the opioid antagonist naloxone. Naloxone competes with the opioid agonist for receptor binding, thereby reversing the inhibitory effect and restoring the muscle contractions.
Amino Acid Sequencing: Unveiling the Structure
Once a purified active fraction was obtained, the next critical step was to determine its chemical structure. In 1975, this was accomplished using a combination of Edman degradation and mass spectrometry.
Methodology (Dansyl-Edman Procedure):
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N-Terminal Labeling: The free N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
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Cleavage: The peptide is then treated with a strong acid (e.g., trifluoroacetic acid). This cleaves the bond between the first and second amino acid, releasing the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.
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Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified using chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.
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Repetitive Cycles: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
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Mass Spectrometry: This technique was used in parallel to confirm the amino acid sequence and the overall mass of the pentapeptide, providing conclusive structural evidence.
Quantification in Tissues: Radioimmunoassay (RIA)
Following the discovery, radioimmunoassay (RIA) became a crucial tool for quantifying the concentration of this compound in various tissues and fluids.
Methodology:
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Antibody Generation: Specific antibodies that recognize and bind to this compound are produced by immunizing animals with a this compound-protein conjugate.
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Competitive Binding: The assay is based on the principle of competitive binding. A known quantity of radiolabeled this compound (e.g., with ¹²⁵I) is mixed with the sample containing an unknown amount of unlabeled this compound and a limited amount of the specific antibody.
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Incubation and Separation: During incubation, the labeled and unlabeled this compound compete for the binding sites on the antibody. Afterward, the antibody-bound enkephalin is separated from the free enkephalin, often by precipitating the antibodies with a second antibody.
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Detection and Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
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Standard Curve: A standard curve is generated using known concentrations of unlabeled this compound, from which the concentration in the unknown samples can be accurately determined.
Quantitative Data on this compound
The functional characteristics of this compound are defined by its binding affinity to opioid receptors and its distribution throughout the nervous system.
Receptor Binding Affinity
This compound acts as an agonist at both µ (mu) and δ (delta) opioid receptors, with a notable preference for the δ-opioid receptor. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] |
| This compound | δ-Opioid Receptor (δOR) | 1.26 |
| This compound | µ-Opioid Receptor (µOR) | 1.7 |
Regional Distribution in the Human Central Nervous System
This compound is widely distributed throughout the central nervous system, with concentrations varying significantly across different brain regions. This distribution corresponds closely with the location of opiate receptors, underscoring its role as a key endogenous neuromodulator.
| Brain Region | This compound Concentration (pmol/g wet wt.) |
| Globus Pallidus | Highest (76-650) |
| Putamen | Highest (76-650) |
| Substantia Nigra | Highest (76-650) |
| Amygdala | Highest (76-650) |
| Head of Caudate | Highest (76-650) |
| Hypothalamus | Highest (76-650) |
| Pituitary | Highest (76-650) |
| Infundibular Stalk | Highest (76-650) |
| Frontal Cortex | Lowest (23-49) |
| Cerebellum | Lowest (23-49) |
Visualizing the Core Concepts
The following diagrams illustrate the key processes related to the discovery and function of this compound.
Caption: Experimental workflow for the discovery of this compound.
Caption: Biosynthesis of this compound from precursor proteins.
Caption: G-protein signaling pathway of this compound.
Conclusion
The discovery of this compound in 1975 was a watershed moment in neuroscience, confirming the existence of the body's own opioid system. The innovative application of bioassays, chromatography, and peptide sequencing techniques by Hughes and Kosterlitz not only unveiled the structure of this novel pentapeptide but also laid the groundwork for the discovery of a whole family of endogenous opioid peptides. This foundational work has profoundly influenced our understanding of pain modulation, reward pathways, and stress responses, and continues to inform the development of novel analgesic therapies with improved side-effect profiles. The story of this compound is a powerful example of how fundamental research into physiological mechanisms can unlock entirely new fields of therapeutic possibility.
References
- 1. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
- 2. phoenixbiotech.net [phoenixbiotech.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into Leu-Enkephalin: From Sequence to Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous opioid pentapeptide, Leu-enkephalin. We will delve into its core molecular structure, its complex signaling mechanisms, and the experimental methodologies crucial for its study. This document is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the opioid system.
Core Molecular Structure and Properties
This compound is a neuropeptide that plays a significant role in pain modulation and other physiological processes.[1] Its fundamental properties are rooted in its specific amino acid sequence and resulting three-dimensional structure.
Amino Acid Sequence and Chemical Properties
The primary structure of this compound is a pentapeptide with the following amino acid sequence: Tyr-Gly-Gly-Phe-Leu [2][3][4].
This sequence gives rise to its specific chemical characteristics, summarized in the table below.
| Property | Value | Reference |
| Full IUPAC Name | L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucine | [5] |
| One-Letter Code | YGGFL | |
| Molecular Formula | C28H37N5O7 | |
| Molar Mass | 555.62 g/mol |
The N-terminal tyrosine residue is of paramount importance for its biological activity. The phenolic hydroxyl group of tyrosine is thought to be analogous to the 3-hydroxyl group on morphine and is critical for high-affinity binding to opioid receptors through the formation of hydrogen bonds within the receptor's binding pocket.
Conformational Structure
This compound is characterized by significant conformational flexibility, allowing it to adopt various shapes depending on its environment. This dynamic nature is crucial for its ability to interact with different opioid receptor subtypes.
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Crystalline State : X-ray crystallography studies have shown that this compound can exist in several conformations in its solid state, including extended forms and various β-bends.
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Solution State : In a solution, the peptide is in a dynamic equilibrium, existing as an ensemble of multiple low-energy conformers. In solvents like DMSO, it tends to adopt folded β-bend structures, while in water, it exists as a broader collection of different conformations. This flexibility allows it to adopt the specific "bioactive conformation" required for binding to its target receptors.
Biosynthesis and Signaling Pathways
This compound is an integral component of the endogenous opioid system, exerting its effects through complex biochemical pathways, from its synthesis to receptor-mediated signal transduction.
Biosynthesis from Precursors
This compound is not synthesized directly but is processed from larger precursor proteins. The amino acid sequence for this compound is encoded within the genetic sequences of proenkephalin and prodynorphin. The human proenkephalin precursor is a 267-amino acid protein that contains one copy of the this compound sequence and six copies of the Met-enkephalin sequence. Enzymatic cleavage of these precursors releases the active pentapeptide.
Figure 1. Biosynthesis pathway of this compound.
Receptor Binding and Signal Transduction
This compound functions as an agonist primarily at two types of G-protein coupled receptors (GPCRs): the δ-opioid receptor (DOR) and the μ-opioid receptor (MOR), with a significantly greater preference for the former. It has little to no significant interaction with the κ-opioid receptor (KOR).
Upon binding, this compound induces a conformational change in the receptor, triggering two main intracellular signaling cascades:
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G-Protein Signaling Pathway : This is the canonical pathway for opioid-mediated analgesia. The activated receptor promotes the exchange of GDP for GTP on the associated Gi/o protein. The Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The collective effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the release of pain-transmitting neurotransmitters.
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β-Arrestin Pathway : Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then promotes the recruitment of β-arrestin 2. This leads to receptor desensitization and internalization, a process that can modulate the duration and intensity of the signal. The β-arrestin pathway can also initiate distinct signaling cascades that are separate from G-protein signaling.
Figure 2. this compound signaling pathways.
Quantitative Pharmacology
The interaction of this compound with its receptors can be quantified to understand its potency and efficacy. The following tables summarize key binding affinity and functional activity data from the literature.
Opioid Receptor Binding Affinity
Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| This compound | μ-opioid (MOR) | 1.7 - 3.4 | |
| This compound | δ-opioid (DOR) | 1.26 - 4.0 | |
| This compound | κ-opioid (KOR) | Low Affinity | |
| DAMGO (selective MOR agonist) | μ-opioid (MOR) | ~1 - 10 | |
| DPDPE (selective DOR agonist) | δ-opioid (DOR) | ~1 - 10 | |
| U-69,593 (selective KOR agonist) | κ-opioid (KOR) | ~1 - 5 |
Functional Activity at Opioid Receptors
Functional assays measure the biological response following receptor binding. This includes measures of G-protein activation (IC50 for cAMP inhibition) and β-arrestin 2 recruitment (EC50).
| Assay Type | Receptor | This compound Value (nM) | Reference |
| G-Protein Activation (cAMP Inhibition) | δ-opioid (DOR) | IC50: 4.6 - 48 | |
| G-Protein Activation (cAMP Inhibition) | μ-opioid (MOR) | IC50: 41 - 302 | |
| β-Arrestin 2 Recruitment | δ-opioid (DOR) | EC50: 8.9 | |
| β-Arrestin 2 Recruitment | μ-opioid (MOR) | EC50: 977 |
Key Experimental Protocols
The study of this compound and its analogs relies on a suite of established experimental techniques, from chemical synthesis to biological characterization.
Solid-Phase Peptide Synthesis (SPPS) and Purification
This protocol outlines the manual synthesis of an enkephalin analog using Fmoc chemistry, a standard method in peptide research.
Objective: To chemically synthesize this compound or its analogs.
Methodology:
-
Resin Preparation: Start with Fmoc-Leu-Wang resin. Swell the resin in dimethylformamide (DMF) for 5 minutes.
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Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a 20% piperidine in DMF solution. This is typically a two-step process: a quick 5-minute treatment followed by a longer 15-minute treatment.
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Amino Acid Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Phe) to the deprotected resin. This is achieved using coupling reagents like N,N′-diisopropylcarbodiimide (DIC) and an activator such as Oxyma. The reaction is typically carried out at an elevated temperature (e.g., 70°C) to speed up the process.
-
Wash Steps: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
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Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Gly, Tyr).
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Cleavage and Deprotection: Once the full peptide is assembled, cleave it from the resin and remove the side-chain protecting groups simultaneously. This is typically done using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
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Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
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Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical UPLC/HPLC.
Figure 3. Workflow for Solid-Phase Peptide Synthesis.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Objective: To quantify the binding affinity of this compound for opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO or HEK cells transfected with MOR or DOR).
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Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled competitor compound (e.g., this compound).
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Incubation: Incubate the mixture to allow the binding to reach equilibrium.
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Separation: Rapidly separate the bound from the unbound radioligand by filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor compound. The IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
cAMP Inhibition Assay
This functional assay measures the ability of a compound to activate the Gi/o protein signaling pathway by quantifying the resulting decrease in intracellular cAMP.
Objective: To determine the potency (IC50) of this compound in activating G-protein signaling.
Methodology:
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Cell Culture: Use a cell line expressing the opioid receptor of interest and a cAMP-responsive reporter system, such as a GloSensor-based luciferase.
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Cell Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and raise cAMP levels) in the presence of varying concentrations of the test compound (e.g., this compound).
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Lysis and Detection: After incubation, lyse the cells and add the detection reagent for the reporter system (e.g., a luciferin substrate for GloSensor).
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Measurement: Measure the signal (e.g., luminescence) which is inversely proportional to the amount of cAMP produced.
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Data Analysis: Plot the signal against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.
References
- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Draw the structure of this compound, a pentapeptide that acts as an anal.. [askfilo.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | C28H37N5O7 | CID 461776 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Leu-Enkephalin Precursor Protein: Proenkephalin
Executive Summary: This document provides a comprehensive technical overview of proenkephalin (PENK), the precursor protein for the endogenous opioid peptides, the enkephalins. It is intended for researchers, scientists, and drug development professionals. This guide details the gene and protein structure of proenkephalin, its complex post-translational processing, and the biological functions of its derived peptides, with a focus on Leu-enkephalin. Furthermore, it consolidates key quantitative data regarding receptor binding affinities and processing kinetics and provides detailed experimental protocols for the study of proenkephalin and its products.
Introduction to Proenkephalin
Proenkephalin, historically known as proenkephalin A, is a crucial polypeptide precursor that, through proteolytic cleavage, gives rise to a suite of endogenous opioid peptides, including Met-enkephalin and this compound.[1] These peptides are fundamental neuromodulators and neurotransmitters in the central and peripheral nervous systems.[2] They play integral roles in a vast array of physiological processes, most notably pain perception (nociception), stress responses, and the regulation of addictive behaviors.[3][4] The widespread expression of proenkephalin not only in the brain and endocrine tissues but also in non-neuronal tissues like the heart, gastrointestinal tract, and immune cells, suggests its involvement in diverse local and systemic functions, including cardiac function, cellular growth, and immunity.[5] Understanding the intricate regulation of proenkephalin expression, its tissue-specific processing, and the signaling pathways of its derivative peptides is paramount for developing novel therapeutics targeting the opioid system.
Gene and Protein Structure
The human proenkephalin gene (PENK) is located on chromosome 8q12.1. It encodes a 267-amino acid preproprotein. Following synthesis, a signal peptide is cleaved, resulting in the 243-amino acid proenkephalin protein, which is then directed into the secretory pathway for further processing.
The structure of the proenkephalin protein is characterized by the presence of multiple copies of opioid peptides interspersed within the polypeptide chain. Each human proenkephalin molecule contains sequences for:
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Four copies of Met-enkephalin (Tyr-Gly-Gly-Phe-Met)
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One copy of this compound (Tyr-Gly-Gly-Phe-Leu)
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One copy of the heptapeptide, Met-enkephalin-Arg-Phe (MERF)
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One copy of the octapeptide, Met-enkephalin-Arg-Gly-Leu (MEAGL)
These active peptide sequences are flanked by pairs of basic amino acid residues (e.g., Lys-Arg, Lys-Lys), which serve as recognition sites for proteolytic processing enzymes.
Post-Translational Processing of Proenkephalin
The generation of biologically active enkephalins from the inactive proenkephalin precursor is a multi-step process that occurs within the Golgi apparatus and dense-core vesicles. This process is mediated by a class of enzymes known as prohormone convertases (PCs), such as PC1 and PC2, which cleave the precursor at specific paired basic amino acid residues.
The processing of proenkephalin is not uniform and exhibits significant tissue-specificity, leading to different patterns of peptide products in various tissues. For instance, the processing mechanisms in the human brain appear to differ from those in the adrenal medulla, with the brain containing fewer high-molecular-weight intermediate forms. This differential processing allows for a nuanced regulation of opioid signaling, where the specific peptides released can be tailored to the physiological context of a particular tissue or neuronal projection. Pulse-chase studies in AtT-20 cells have shown that this is a relatively rapid process, with 50% of the precursor being processed within one hour and processing being complete after 2.5 hours.
References
- 1. Proenkephalin - Wikipedia [en.wikipedia.org]
- 2. Posttranslational processing of proenkephalin in AtT-20 cells: evidence for cleavage at a Lys-Lys site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
- 4. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proenkephalin-A mRNA is widely expressed in tissues of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Endogenous Opioid Signaling: A Technical Guide to the Biosynthesis and Metabolism of Leu-Enkephalin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biochemical processes governing the life cycle of Leu-enkephalin, an endogenous opioid pentapeptide critical to pain modulation, emotional regulation, and various other physiological functions. This document details the biosynthetic pathway from its precursor, proenkephalin, through post-translational processing, and its subsequent metabolic inactivation. The guide is structured to provide readily accessible quantitative data, detailed experimental protocols, and visual representations of the key pathways to support research and development in pain management, neuroscience, and related therapeutic areas.
Biosynthesis of this compound: From Gene to Active Peptide
This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, originates from the precursor protein proenkephalin. The human proenkephalin protein is 267 amino acids long and contains one copy of the this compound sequence, alongside multiple copies of Met-enkephalin. The generation of the biologically active this compound peptide is a multi-step process involving precise enzymatic cleavage.
The processing of proenkephalin occurs primarily within dense-core secretory vesicles of neuronal and neuroendocrine cells. This intricate process is mediated by a series of prohormone convertases and other peptidases that recognize and cleave at specific paired basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys, Arg-Lys) flanking the enkephalin sequences.
Key Enzymes in Proenkephalin Processing:
-
Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2): These are calcium-dependent serine proteases that initiate the cleavage of proenkephalin into smaller intermediate peptides. PC2 is considered a key enzyme in the generation of smaller, active opioid peptides.[1]
-
Cathepsin L: A cysteine protease that has been identified as a major proenkephalin-processing enzyme in chromaffin granules.[2]
-
Carboxypeptidase E (CPE): Following the initial endoproteolytic cleavage by PCs, CPE removes the C-terminal basic residues from the intermediate peptides, yielding the final, active enkephalin pentapeptide.
The processing of proenkephalin is a tissue-specific phenomenon, leading to different profiles of enkephalin-containing peptides in various tissues, such as the adrenal medulla and the brain.[3] In some brain regions, this compound can also be generated from an alternative precursor, prodynorphin.[4][5]
Visualization of this compound Biosynthesis
Metabolism of this compound: Inactivation and Degradation
The biological activity of this compound is tightly regulated by rapid enzymatic degradation following its release into the synaptic cleft. This rapid inactivation ensures the temporal and spatial precision of its signaling. Several key enzymes, collectively known as enkephalinases, are responsible for its metabolism.
Key Enzymes in this compound Degradation:
-
Aminopeptidase N (APN): This enzyme cleaves the N-terminal Tyr-Gly bond, releasing tyrosine and the inactive tetrapeptide Gly-Gly-Phe-Leu. This is a major pathway for enkephalin inactivation.
-
Neutral Endopeptidase (NEP, Neprilysin): NEP cleaves the Gly-Phe bond within the enkephalin sequence, generating the inactive fragments Tyr-Gly-Gly and Phe-Leu.
-
Dipeptidyl Peptidase 3 (DPP3): This enzyme can also contribute to enkephalin degradation.
-
Angiotensin-Converting Enzyme (ACE): While primarily known for its role in the renin-angiotensin system, ACE can also hydrolyze the Gly-Phe bond of enkephalins.
The relative contribution of these enzymes to this compound metabolism can vary depending on the tissue and subcellular location.
Quantitative Data on this compound Metabolism
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Tissue/Cell Type | Reference |
| Neutral Endopeptidase (NEP) | fMet-Leu-Phe | 59 | 3654 | Human Renal | |
| Aminopeptidase N (APN) | This compound | ND | ND | Rat Striatal Synaptosomes |
ND: Not Determined in the cited literature. Further research is required to populate these specific kinetic parameters for this compound.
Visualization of this compound Metabolism
Experimental Protocols
Quantification of this compound by Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method for quantifying peptide levels in biological samples.
Materials:
-
RIA Kit for this compound (containing primary antibody, radiolabeled peptide tracer, standards, and secondary antibody).
-
Gamma counter.
-
Centrifuge.
-
Pipettes and tubes.
Protocol:
-
Sample Preparation: Extract peptides from tissue homogenates or plasma using appropriate methods (e.g., acid extraction followed by solid-phase extraction).
-
Assay Setup: In duplicate tubes, add assay buffer, standard solutions of known this compound concentrations, and prepared samples.
-
Primary Antibody Incubation: Add the primary antibody (anti-Leu-enkephalin) to all tubes except the "total counts" and "non-specific binding" tubes. Incubate for 16-24 hours at 4°C.
-
Tracer Incubation: Add the radiolabeled this compound tracer to all tubes. Incubate for another 16-24 hours at 4°C.
-
Precipitation: Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent to all tubes except the "total counts" tubes. Incubate to allow the antibody-antigen complex to precipitate.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.
-
Aspiration: Carefully aspirate the supernatant.
-
Counting: Measure the radioactivity in the pellets using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their bound tracer percentage on the standard curve.
Analysis of this compound and its Metabolites by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high specificity and sensitivity for the simultaneous quantification of this compound and its metabolites.
Materials:
-
HPLC system with a reverse-phase column (e.g., C18).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).
-
Internal standard (e.g., stable isotope-labeled this compound).
Protocol:
-
Sample Preparation: Homogenize tissue samples in an acidified solution to inactivate peptidases. Centrifuge to remove precipitates. Perform solid-phase extraction to clean up and concentrate the peptides.
-
Chromatographic Separation: Inject the extracted sample onto the HPLC column. Use a gradient of increasing organic solvent to separate this compound and its metabolites based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Set the instrument to operate in Multiple Reaction Monitoring (MRM) mode.
-
Parent Ion Selection (Q1): Select the protonated molecular ion ([M+H]⁺) of this compound and its expected metabolites.
-
Fragmentation (Q2): Fragment the selected parent ions.
-
Fragment Ion Detection (Q3): Monitor for specific, characteristic fragment ions for each analyte.
-
-
Quantification: Create a calibration curve using known concentrations of this compound and its metabolite standards, spiked with the internal standard. Quantify the analytes in the samples by comparing their peak areas to those of the standards.
Visualization of an Experimental Workflow for this compound Analysis
References
- 1. lmbka.ugent.be [lmbka.ugent.be]
- 2. phoenixbiotech.net [phoenixbiotech.net]
- 3. Processing of proenkephalin is tissue-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processing of proenkephalin in bovine chromaffin cells occurs in two phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proenkephalin is processed in a projection-specific manner in the rat central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Leu-Enkephalin localization in the central nervous system
An In-depth Technical Guide to the Localization of Leu-Enkephalin in the Central Nervous System
Introduction
This compound is an endogenous opioid pentapeptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1][2] First identified in 1975, it is a key neuromodulator in the central nervous system (CNS), playing pivotal roles in pain perception, mood regulation, and stress responses.[1][3] this compound exerts its effects by acting as a ligand for opioid receptors, primarily the δ-opioid and μ-opioid receptors.[4] Its distribution and concentration in specific CNS regions are critical for understanding its physiological functions and for the development of novel therapeutics targeting the opioid system. This guide provides a comprehensive overview of the localization of this compound in the CNS, detailing its distribution, quantitative analysis, signaling pathways, and the experimental methodologies used for its detection.
Distribution of this compound in the Central Nervous System
Immunohistochemical and radioimmunoassay studies have mapped the distribution of this compound throughout the CNS. It is found in neuronal fibers, terminals, and cell bodies in numerous regions of the brain and spinal cord. The distribution of this compound immunoreactivity often corresponds closely with the localization of opiate receptors, supporting its role as a significant endogenous opioid.
High concentrations of this compound are localized in areas associated with pain modulation, emotional regulation, and motor control. These regions include:
-
Basal Ganglia: Particularly high levels are found in the globus pallidus, putamen, and the head of the caudate nucleus.
-
Limbic System: The amygdala (specifically the central nucleus) and the lateral septum show dense enkephalin immunofluorescence.
-
Hypothalamus and Pituitary: Significant concentrations are present in various hypothalamic nuclei, the infundibular stalk, and the pituitary gland, suggesting a role in neuroendocrine function.
-
Brainstem: High densities are observed in the periaqueductal gray, vagal nuclei, nucleus of the solitary tract, and the substantia nigra.
-
Spinal Cord: The substantia gelatinosa (laminae I and II) of the dorsal horn is rich in this compound, consistent with its role in modulating pain signals.
Lower concentrations are typically found in the cerebral cortex and the cerebellum.
Quantitative Data on this compound Concentration
The concentration of this compound varies significantly across different regions of the central nervous system. Radioimmunoassay (RIA) is the primary method used for the quantitative analysis of this peptide. The following tables summarize the reported concentrations in human CNS tissues.
Table 1: this compound Concentration in Human Brain Regions
| Brain Region | Concentration (pmol/g wet weight) |
|---|---|
| Globus Pallidus | 76 - 650 |
| Putamen | 76 - 650 |
| Substantia Nigra | 76 - 650 |
| Amygdala | 76 - 650 |
| Head of Caudate | 76 - 650 |
| Hypothalamus | 76 - 650 |
| Pituitary Gland | 76 - 650 |
| Infundibular Stalk | 76 - 650 |
| Frontal Cortex | 23 - 49 |
| Cerebellum | 23 - 49 |
Data sourced from a radioimmunoassay study on 5 human brains.
Table 2: this compound Concentration in Human Cerebrospinal Fluid (CSF)
| Condition | Concentration (pmol/l) |
|---|---|
| Patients with Chronic Pain | 59 - 170 |
Data sourced from a study using RIA combined with HPLC on 3 patients.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
This compound is biosynthesized through the proteolytic cleavage of larger precursor proteins. The primary precursor is proenkephalin (also known as proenkephalin A), which contains one copy of the this compound sequence and multiple copies of Met-enkephalin. Additionally, the precursor prodynorphin (proenkephalin B) contains three sequences of this compound within larger peptides like dynorphin A, dynorphin B, and α-neo-endorphin. In certain brain regions, such as the substantia nigra, this compound is generated from prodynorphin supplied by striatonigral axons.
Caption: Biosynthesis of this compound from precursor proteins.
Signaling Pathway
This compound primarily binds to δ-opioid and μ-opioid receptors, which are G-protein-coupled receptors (GPCRs). This interaction initiates an intracellular signaling cascade. The binding of this compound to its receptor leads to the activation of an inhibitory G-protein (Gi/o). The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of protein kinase A (PKA). The dissociated Gβγ subunits can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing an overall inhibitory effect on neuronal excitability.
Caption: this compound signaling pathway.
Experimental Protocols
The localization and quantification of this compound in the CNS rely on several key experimental techniques.
Radioimmunoassay (RIA)
RIA is a highly sensitive method used to quantify the concentration of this compound in tissue extracts and biological fluids. The principle is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites.
Detailed Methodology:
-
Sample Preparation:
-
Dissect CNS tissue on ice and homogenize in an acidic extraction buffer (e.g., 2 N acetic acid or 0.1 M HCl).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Purify and concentrate the peptide from the supernatant using solid-phase extraction, for instance, with a C-18 Sep-Pak column.
-
Lyophilize the purified extract and reconstitute it in RIA buffer.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of synthetic this compound.
-
In duplicate or triplicate tubes, pipette the RIA buffer, the standard or unknown sample, the specific primary antibody against this compound, and a tracer amount of radiolabeled this compound (e.g., ¹²⁵I-Leu-enkephalin).
-
Incubate the mixture for 16-24 hours at 4°C to allow competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate antibody-bound enkephalin from free enkephalin. This is often achieved by adding a secondary antibody (e.g., goat anti-rabbit serum) and normal rabbit serum to precipitate the primary antibody complex.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Carefully aspirate the supernatant containing the free radiolabeled peptide.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute) against the concentration of the standards to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their radioactivity values on the standard curve.
-
Caption: Experimental workflow for Radioimmunoassay (RIA).
Immunohistochemistry (IHC)
IHC is used to visualize the distribution of this compound in tissue sections by using antibodies that specifically bind to the peptide.
Detailed Methodology:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Dissect the brain and spinal cord and post-fix the tissues in the same fixative.
-
Cryoprotect the tissue by immersing it in a sucrose solution (e.g., 20-30%) until it sinks.
-
Freeze the tissue and cut thin sections (e.g., 10-40 µm) using a cryostat or vibratome. Mount sections on coated glass slides.
-
-
Immunostaining:
-
Wash sections in a buffer (e.g., PBS or TBS).
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Block non-specific antibody binding by incubating sections in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) for at least 1 hour.
-
Incubate the sections with a primary antibody specific to this compound, diluted in blocking solution, overnight at 4°C.
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a labeled secondary antibody (e.g., biotinylated or fluorescently-conjugated) that recognizes the primary antibody.
-
-
Signal Detection and Visualization:
-
For enzymatic detection (e.g., immunoperoxidase), incubate with an avidin-biotin-enzyme complex (ABC) followed by a substrate-chromogen solution (like DAB) to produce a colored precipitate.
-
For fluorescent detection, directly visualize after washing.
-
Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) if desired.
-
-
Microscopy:
-
Dehydrate the sections, clear with xylene, and coverslip with mounting medium.
-
Examine the sections under a light or fluorescence microscope to map the location of the immunoreactive signal.
-
References
Leu-Enkephalin: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Discovered in 1975, it is one of the two primary forms of enkephalins, the other being Met-enkephalin.[2] As an endogenous ligand for opioid receptors, this compound is integral to the body's natural pain modulation (analgesia), stress response, and regulation of emotional states.[1][3] Its interaction with opioid receptors, primarily the delta (δ) and mu (μ) opioid receptors, makes it a significant subject of research for the development of novel analgesics and therapeutic agents for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, receptor interactions, signaling pathways, biosynthesis, degradation, and detailed experimental protocols for its study.
Core Properties and Receptor Interactions
This compound is a pentapeptide with the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine. The N-terminal tyrosine residue is critical for its opioid activity, with its phenolic hydroxyl group being analogous to the 3-hydroxyl group of morphine. This compound exhibits agonistic activity at both μ- and δ-opioid receptors, with a notable preference for the δ-opioid receptor, and has little to no affinity for the κ-opioid receptor.
Quantitative Data: Receptor Binding Affinity and Functional Potency
The binding affinity (Ki) and functional potency (EC50/IC50) of this compound and standard reference compounds for the three main opioid receptor subtypes are summarized in the tables below. These values are essential for comparative analysis and for understanding the selectivity profile of this compound.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | 1.7 | 1.26 | Low Affinity |
| DAMGO | 1.23 - 1.6 | 713 | >10,000 |
| DPDPE | 713 | 1.4 - 5.2 | >10,000 |
| U-69,593 | >10,000 | >10,000 | 0.70 - 3 |
Note: Ki values can vary depending on the specific radioligand, tissue preparation, and assay conditions used.
Table 2: In Vitro Functional Potency (EC50/IC50, nM)
| Compound | Assay | Receptor | Potency (EC50/IC50, nM) |
| This compound | cAMP Inhibition | δOR | ~1-10 |
| β-arrestin 2 Recruitment | δOR | 8.9 | |
| β-arrestin 2 Recruitment | μOR | 977 | |
| DAMGO | GTPγS Binding | μOR | ~10-100 |
| DPDPE | cAMP Inhibition | δOR | 5.2 |
Metabolic Stability
A significant challenge in the therapeutic application of this compound is its rapid degradation in vivo. The plasma half-life of this compound is very short, typically less than 10 minutes, due to enzymatic cleavage.
Table 3: Metabolic Half-Life
| Peptide | Matrix | Half-life (t1/2) |
| This compound | Rat Plasma | < 10 min |
| Human Serum | ~1-3 min |
Biosynthesis and Degradation
The physiological levels of this compound are tightly regulated through its biosynthesis from precursor proteins and its rapid enzymatic degradation.
Biosynthesis
This compound is primarily derived from the precursor protein proenkephalin , which is encoded by the PENK gene. Proenkephalin contains multiple copies of Met-enkephalin and a single copy of this compound. The precursor undergoes a series of post-translational modifications within the endoplasmic reticulum and Golgi apparatus, followed by proteolytic processing by prohormone convertases (PC1/3 and PC2) and carboxypeptidase E within secretory vesicles to yield the mature pentapeptide. This compound can also be generated from another precursor, prodynorphin , which contains three copies of the this compound sequence within larger dynorphin peptides.
Degradation
The biological activity of this compound is rapidly terminated by enzymatic degradation in the synaptic cleft. Two primary enzymes are responsible for its inactivation:
-
Aminopeptidase N (APN): Cleaves the Tyr-Gly bond at the N-terminus.
-
Angiotensin-Converting Enzyme (ACE): Cleaves the Gly-Phe bond.
Signaling Pathways
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound initiates intracellular signaling cascades through two main pathways: the G-protein dependent pathway and the β-arrestin mediated pathway.
G-Protein Dependent Signaling
Activation of μ- and δ-opioid receptors by this compound leads to the coupling of inhibitory G-proteins (Gi/o). This results in the dissociation of the Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
References
A Technical Guide to Delta-Opioid Receptor Activation by Leu-Enkephalin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid peptide that plays a significant role as a neurotransmitter in pain circuits and demonstrates cardiovascular effects peripherally.[1][2] It is derived from the metabolism of proenkephalin or dynorphin.[1][2] this compound exerts its physiological effects primarily by acting as an agonist at the delta-opioid receptor (δOR), a member of the G protein-coupled receptor (GPCR) family.[1] While it has the highest affinity for the δOR, it also shows moderate selectivity over the µ-opioid receptor (µOR) and does not interact significantly with the κ-opioid receptor.
The activation of the δOR by this compound initiates a cascade of intracellular signaling events that are central to its pharmacological profile. Understanding these mechanisms at a molecular level is critical for the development of novel therapeutics that target the δOR for conditions such as pain, depression, and cardiac ischemia. This technical guide provides an in-depth overview of the binding characteristics, signaling pathways, and quantitative pharmacology of this compound at the δOR, supplemented with detailed experimental protocols and workflow visualizations.
Quantitative Pharmacology of this compound
The interaction of this compound with the delta-opioid receptor is characterized by high-affinity binding and potent functional activity. The following tables summarize the key quantitative parameters reported in the literature.
Table 1: Binding Affinity of this compound for Opioid Receptors
This table presents the equilibrium dissociation constant (Kᵢ) of this compound at both the delta (δ) and mu (µ) opioid receptors, as determined by radioligand competition binding assays.
| Ligand | Receptor | Binding Affinity (Kᵢ) | Cell System | Reference |
| Leu⁵-enkephalin | Delta (δOR) | 1.26 nM | CHO cells expressing δOR | |
| Leu⁵-enkephalin | Mu (µOR) | 1.7 nM | CHO cells expressing µOR |
Table 2: Functional Potency and Efficacy of this compound at the Delta-Opioid Receptor
This table summarizes the functional activity of this compound in various cell-based assays that measure downstream signaling events following δOR activation. Potency is expressed as the half-maximal effective concentration (EC₅₀), and efficacy is shown relative to a standard reference agonist.
| Assay Type | Parameter | Value | Efficacy | Cell System | Reference |
| β-Arrestin 2 Recruitment | EC₅₀ | 8.9 nM | 100% (relative to itself) | CHO-K1 cells | |
| G Protein Activation (cAMP) | EC₅₀ | ~1-10 nM (inferred) | Near-full agonist | CHO cells |
Signaling Pathways
Activation of the δOR by this compound triggers two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. These pathways can lead to distinct cellular and physiological outcomes.
G Protein-Dependent Signaling
Upon this compound binding, the δOR undergoes a conformational change that facilitates its coupling to inhibitory G proteins of the Gi/Go family. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The dissociated subunits then modulate various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release.
β-Arrestin-Dependent Signaling and Internalization
The β-arrestin pathway is crucial for receptor desensitization, internalization, and initiating a distinct set of signaling events.
-
Receptor Phosphorylation: Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular C-terminal tail of the δOR.
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and 2). This compound is known to induce the recruitment of both isoforms.
-
Internalization: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2, leading to the internalization of the receptor into endosomes. This process removes receptors from the cell surface, contributing to signal termination and desensitization.
-
MAPK Activation: β-arrestin can also act as a scaffold for signaling molecules. By recruiting components of the mitogen-activated protein kinase (MAPK) cascade (e.g., Raf, MEK, ERK), it can initiate a wave of G protein-independent signaling. δOR activation is known to stimulate the ERK pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with the δOR.
Radioligand Competition Binding Assay
Principle: This assay quantifies the affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with and displace a radiolabeled ligand of known affinity from the δOR.
Materials:
-
Cell membranes expressing δOR (e.g., from transfected CHO cells).
-
Radioligand: e.g., [³H]diprenorphine or [³H]naltrindole.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Naloxone or unlabeled naltrindole.
-
Test compound: this compound, serially diluted.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester, scintillation vials, scintillation cocktail, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add 50 µL of radioligand (at a concentration near its Kₔ), 50 µL of varying concentrations of this compound, and 100 µL of the membrane suspension. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of naloxone.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value from the competition curve. Determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Principle: This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist-induced receptor activation. It provides a direct measure of G protein engagement.
Materials:
-
Cell membranes expressing δOR.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3-5 mM MgCl₂, 0.2 mM EGTA, pH 7.4.
-
GDP (10-30 µM final concentration).
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
Test agonist: this compound.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, diluted this compound, membrane suspension (10-20 µg protein), and GDP.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Subtract non-specific binding. Plot specific binding against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
Principle: This assay measures the ability of a δOR agonist to inhibit adenylyl cyclase. Cells are stimulated with forskolin to increase basal cAMP levels, and the inhibitory effect of the agonist is then quantified.
Materials:
-
Cells stably expressing δOR (e.g., CHO-hDOR).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Adenylyl cyclase stimulator: Forskolin.
-
Test agonist: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to near confluency.
-
Assay Setup: Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.
-
Treatment: Add serially diluted concentrations of this compound, followed by a fixed concentration of Forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP level against the log concentration of this compound. The resulting inhibitory curve is used to calculate the IC₅₀ (concentration for 50% inhibition of forskolin-stimulated cAMP) and Eₘₐₓ.
β-Arrestin Recruitment Assay
Principle: Measures the agonist-induced interaction between the δOR and β-arrestin. Common methods include enzyme fragment complementation (EFC), like the PathHunter assay, or Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Engineered cell line co-expressing δOR fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary fragment (e.g., Enzyme Acceptor).
-
Test agonist: this compound.
-
Detection substrate for the complemented enzyme.
-
Luminometer or BRET-compatible plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in an appropriate assay plate (e.g., white, opaque 96-well plate).
-
Agonist Addition: Add serially diluted concentrations of this compound to the wells.
-
Incubation: Incubate for a period sufficient for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the enzyme substrate according to the manufacturer's protocol. The interaction between the receptor and β-arrestin forms an active enzyme, which converts the substrate to generate a chemiluminescent or BRET signal.
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ.
Conclusion
This compound is a pivotal endogenous agonist for the delta-opioid receptor, initiating complex and divergent signaling pathways that are fundamental to its physiological functions. Its high-affinity binding leads to the activation of both canonical G protein-dependent pathways, characterized by cAMP inhibition, and β-arrestin-mediated pathways, which govern receptor internalization and MAPK signaling. A thorough pharmacological characterization, employing the detailed binding and functional assays outlined in this guide, is essential for dissecting these mechanisms and for the rational design of novel δOR-targeted therapeutics with optimized efficacy and safety profiles.
References
Physiological Roles of Leu-Enkephalin in Pain Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-Enkephalin, an endogenous pentapeptide, is a critical neuromodulator in the intricate pathways of pain perception. As a member of the enkephalin family of opioid peptides, it exerts its physiological effects primarily through interaction with delta-opioid receptors (DORs) and, to a lesser extent, mu-opioid receptors (MORs). This technical guide provides a comprehensive overview of the physiological roles of this compound in pain modulation, with a focus on its receptor binding, signaling cascades, and the experimental methodologies used to elucidate its function. Detailed protocols for key in vitro and in vivo assays are provided, alongside quantitative data and visual representations of its mechanisms of action, to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction
The discovery of endogenous opioid peptides, including this compound (Tyr-Gly-Gly-Phe-Leu), revolutionized our understanding of pain and analgesia. These peptides are integral components of the body's natural pain-relief system, acting as neurotransmitters and neuromodulators at various sites within the central and peripheral nervous systems.[1] this compound is derived from the precursor protein proenkephalin and is found in brain regions associated with pain processing, emotional regulation, and motor control.[2] Its analgesic properties stem from its ability to bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs), leading to the inhibition of nociceptive signal transmission.[1] This guide will delve into the specific mechanisms by which this compound modulates pain, presenting key data and experimental procedures to facilitate further research and therapeutic development.
Receptor Binding and Affinity
This compound exhibits a high affinity for both δ-opioid and μ-opioid receptors, with a preference for the former.[1] This dual affinity is a key determinant of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | δ-opioid (DOR) | 0.9 - 4.0 | [3] |
| μ-opioid (MOR) | 1.7 - 3.4 | ||
| DAMGO (MOR agonist) | μ-opioid (MOR) | ~1-10 | |
| DPDPE (DOR agonist) | δ-opioid (DOR) | ~1-10 |
Signaling Pathways in Pain Modulation
Upon binding to opioid receptors on neuronal membranes, this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal propagation. These pathways are primarily mediated by inhibitory G-proteins (Gi/o) and can also involve β-arrestin recruitment.
G-Protein Signaling Pathway
The canonical signaling pathway for this compound involves the activation of Gi/o proteins. This process leads to several downstream effects that contribute to its analgesic action:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various ion channels and transcription factors involved in nociception.
-
Modulation of Ion Channels: The Gβγ subunit dimer, released upon G-protein activation, directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium is critical for inhibiting the release of excitatory neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), from nociceptive neurons.
Caption: this compound G-protein signaling pathway.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization and internalization, which can contribute to the development of tolerance to opioids. However, β-arrestin can also initiate its own signaling cascades, independent of G-proteins, a concept known as biased agonism. The balance between G-protein and β-arrestin signaling can influence the overall therapeutic effect and side-effect profile of an opioid ligand.
Caption: this compound and β-arrestin recruitment.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the physiological roles of this compound in pain modulation.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.
-
Objective: To quantify the binding of this compound to specific opioid receptor subtypes.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).
-
Radiolabeled ligand (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR).
-
Unlabeled this compound.
-
Non-specific binding control (e.g., Naloxone).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of naloxone.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
The Role of Leu-Enkephalin in Mood and Emotional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-enkephalin, an endogenous opioid pentapeptide, plays a crucial role in the modulation of mood and emotional states. Primarily acting through the delta-opioid receptor (DOR), and to a lesser extent the mu-opioid receptor (MOR), its signaling cascade influences a range of behaviors associated with anxiety and depression. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols for assessing its function, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
The endogenous opioid system is a critical regulator of pain, reward, and emotional homeostasis. Within this system, the enkephalins, including this compound (Tyr-Gly-Gly-Phe-Leu), have emerged as key neuromodulators of mood and affect.[1] Dysregulation of the enkephalinergic system has been implicated in the pathophysiology of mood disorders such as anxiety and depression, making it a promising target for novel therapeutic interventions.[2]
This whitepaper will explore the intricate role of this compound in emotional regulation, with a focus on its molecular mechanisms, preclinical evidence, and the methodologies used to investigate its function.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the delta-opioid receptor (DOR).[3] This interaction initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
Upon binding of this compound, the DOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[4] The activated G-protein dissociates into its Gα and Gβγ subunits, which then interact with various downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gα subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA).
Simultaneously, the Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] The efflux of potassium ions and the reduced influx of calcium ions hyperpolarize the neuron, making it less likely to fire an action potential.
Quantitative Data from Preclinical Studies
The anxiolytic and antidepressant-like effects of this compound and its analogues have been quantified in various rodent models. The following tables summarize key findings from these studies.
Table 1: Effects of Delta-Opioid Receptor Agonists on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Compound | Animal Model | Dose | Route of Administration | Key Finding | Reference |
| KNT-127 | Male C57BL/6J Mice | 10 mg/kg | Subcutaneous (s.c.) | Increased time in open arms by ~15% compared to saline control. | |
| SNC80 | Male Lewis Rats | 3 mg/kg | Subcutaneous (s.c.) | Antagonized the anxiogenic effects of the DOR antagonist naltrindole. | |
| This compound (via shRNA knockdown) | Male Sprague-Dawley Rats | N/A | Lentiviral microinjection in basolateral amygdala | 59% knockdown of enkephalin mRNA increased the open-arm time ratio. |
Table 2: Effects of this compound and Analogues on Depressive-Like Behavior
| Compound/Manipulation | Animal Model | Behavioral Test | Key Finding | Reference |
| This compound knockdown in Central Amygdala | Sprague-Dawley Rats | Contextual Fear Conditioning | Reduced freezing induced by acute shocks. | |
| Chronic Unpredictable Stress | Sprague-Dawley Rats | Social Interaction & EPM | Reduced enkephalin mRNA in the basolateral amygdala of vulnerable rats. | |
| D-Ala2, D-Leu5-enkephalin (DADLE) | SH-SY5Y cells (in vitro) | Endoplasmic Reticulum Stress Assay | Induced neuroprotection through pro-survival signaling pathways. |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of neuropeptides and behavior. Below are detailed protocols for key behavioral and analytical assays.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents by measuring their exploration of open and enclosed arms of an elevated maze.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly between each animal with a 70% ethanol solution.
-
Analyze the video recording to score the time spent in and the number of entries into the open and closed arms.
Data Analysis:
-
Percentage of time in open arms: (Time in open arms / Total time) x 100
-
Percentage of open arm entries: (Entries into open arms / Total entries) x 100
-
An increase in these parameters is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To assess depressive-like behavior in rodents by measuring their immobility time when placed in an inescapable cylinder of water.
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Gently place the animal into the water.
-
A pre-test session of 15 minutes is often conducted 24 hours before the 5-minute test session to induce a stable baseline of immobility.
-
The test session is typically 6 minutes long, with the first 2 minutes for habituation and the last 4 minutes for scoring.
-
Record the session with a video camera.
-
After the test, remove the animal, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
Analyze the video to score the duration of immobility (floating with only movements necessary to keep the head above water).
Data Analysis:
-
Immobility time (seconds): The total time the animal spends immobile during the scoring period.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
In Vivo Microdialysis for this compound Measurement
Objective: To measure the extracellular concentration of this compound in specific brain regions of a freely moving animal.
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., amygdala, nucleus accumbens).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect the dialysate samples at regular intervals.
-
Analyze the dialysate samples for this compound concentration using a sensitive analytical technique such as radioimmunoassay or mass spectrometry.
Drug Development and Future Directions
The anxiolytic and antidepressant-like properties of this compound make the delta-opioid receptor a compelling target for the development of novel therapeutics for mood disorders. However, the native peptide has poor pharmacokinetic properties, including rapid degradation and low blood-brain barrier permeability.
Future research and drug development efforts are likely to focus on:
-
Development of stable analogues: Designing and synthesizing peptide and non-peptide DOR agonists with improved metabolic stability and oral bioavailability.
-
Biased agonism: Developing DOR agonists that selectively activate the G-protein signaling pathway over the β-arrestin pathway, which may offer a better side-effect profile.
-
Targeted delivery systems: Utilizing novel drug delivery technologies to enhance the brain penetration of DOR agonists.
Conclusion
This compound is a pivotal endogenous neuropeptide in the regulation of mood and emotion. Its signaling through the delta-opioid receptor presents a promising avenue for the development of innovative treatments for anxiety and depression. A thorough understanding of its mechanism of action, coupled with robust preclinical testing using the methodologies outlined in this guide, will be essential for translating the therapeutic potential of the enkephalinergic system into clinical reality.
References
- 1. Role of delta-opioid receptor subtypes in anxiety-related behaviors in the elevated plus-maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta Opioid Receptors and Enkephalinergic Signaling within Locus Coeruleus Promote Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Leu-Enkephalin's Crucial Role in Reward and Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-enkephalin, an endogenous opioid pentapeptide, is a critical neuromodulator within the intricate neural circuits governing reward and addiction. Its actions, primarily through the delta-opioid receptor (δOR) and to a lesser extent the mu-opioid receptor (μOR), profoundly influence the mesolimbic dopamine system, a key pathway in mediating the reinforcing effects of both natural rewards and drugs of abuse. This technical guide provides an in-depth examination of this compound's involvement in these pathways, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of this compound's function and its potential as a therapeutic target.
Introduction
The endogenous opioid system, comprising opioid peptides and their receptors, plays a pivotal role in modulating pain, mood, and reward.[1][2][3] this compound, derived from the precursor proenkephalin, is highly expressed in brain regions integral to the reward pathway, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[4] Its interaction with opioid receptors, particularly δOR and μOR, initiates intracellular signaling cascades that modulate neuronal excitability and neurotransmitter release.[5] Drugs of abuse often hijack these pathways, leading to alterations in the enkephalinergic system and contributing to the development and maintenance of addiction. Understanding the precise mechanisms of this compound's action is therefore crucial for developing novel therapeutic strategies for substance use disorders.
This compound and Opioid Receptor Interactions
This compound exhibits a higher affinity for the δOR, with moderate selectivity over the μOR, and does not significantly interact with the kappa-opioid receptor (κOR). The binding of this compound to these G-protein coupled receptors triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling can also involve the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.
Quantitative Data: Binding Affinities and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and its synthetic analogs at the delta and mu opioid receptors. This data is crucial for understanding the structure-activity relationship and for the design of novel ligands with specific receptor profiles.
| Compound | δOR Ki (nM) | µOR Ki (nM) | Reference |
| This compound | 1.26 | 1.7 | |
| This compound | 0.9 | 1.9 | |
| [Phe(p-NH2)4]DTLET | 39 | - |
Table 1: Binding Affinities (Ki) of this compound and Analogs at Opioid Receptors.
| Compound | δOR IC50 (cAMP) (nM) | µOR IC50 (cAMP) (nM) | δOR β-arrestin 2 EC50 (nM) | µOR β-arrestin 2 EC50 (nM) | Reference |
| This compound | 4.6 - 48 | 41 - 302 | 137 - 1186 | 1.4 - 44 µM | |
| This compound | 6.1 - 60 | 120 - 902 | - | - |
Table 2: Functional Potency (IC50/EC50) of this compound and Analogs.
Signaling Pathways in Reward and Addiction
This compound's influence on the reward pathway is primarily mediated by its modulation of the mesolimbic dopamine system. The VTA contains the cell bodies of dopamine neurons that project to the NAc, a critical hub for processing reward and motivation. Enkephalins in the VTA can inhibit GABAergic interneurons, which in turn disinhibits dopamine neurons, leading to increased dopamine release in the NAc. In the NAc, enkephalins can act on both presynaptic and postsynaptic receptors to modulate the release and effects of dopamine and other neurotransmitters.
Figure 1: this compound signaling in the VTA-NAc pathway.
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of this compound in reward and addiction. These methods allow for the measurement of neurochemical changes, the assessment of behavioral responses, and the elucidation of underlying neural circuits.
In Vivo Microdialysis
Objective: To measure extracellular levels of this compound and dopamine in specific brain regions of awake, freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., NAc).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The collected dialysate is analyzed using highly sensitive techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection for dopamine or radioimmunoassay (RIA) for this compound to quantify the concentrations of the analytes.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound or drugs that modulate its signaling.
Methodology:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment is used.
-
Pre-Conditioning (Habituation): The animal is allowed to freely explore the entire apparatus to establish any baseline preference for a particular compartment.
-
Conditioning: Over several sessions, the animal is confined to one compartment after receiving an injection of the test substance (e.g., this compound) and to a different compartment after receiving a control injection (e.g., saline). The drug-paired and vehicle-paired sessions are typically alternated.
-
Post-Conditioning (Test): The animal is placed back into the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the substance has rewarding properties.
Electrophysiology
Objective: To record the electrical activity of individual neurons (e.g., VTA dopamine neurons) and determine how it is modulated by this compound.
Methodology:
-
Slice Preparation or In Vivo Recording: Brain slices containing the region of interest are prepared for in vitro recordings, or electrodes are implanted into the brain of an anesthetized or awake animal for in vivo recordings.
-
Cell Identification: Dopamine neurons in the VTA are often identified based on their characteristic electrophysiological properties, such as a slow firing rate, long-duration action potentials, and the presence of a hyperpolarization-activated cation current (Ih). However, it's important to note that these criteria are not always definitive.
-
Drug Application: this compound or specific opioid receptor agonists/antagonists are applied to the brain slice or administered systemically or locally in vivo.
-
Recording and Analysis: Changes in neuronal firing rate, membrane potential, and synaptic currents are recorded and analyzed to determine the effect of the applied substance. For instance, enkephalins can cause hyperpolarization of neurons by increasing potassium conductance.
Figure 2: Experimental workflow for Conditioned Place Preference.
Conclusion and Future Directions
This compound is a key player in the neurobiology of reward and addiction. Its modulation of the mesolimbic dopamine system, primarily through the delta-opioid receptor, highlights the intricate interplay between the endogenous opioid and dopamine systems in driving reward-related behaviors. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of targeting the enkephalinergic system. Future studies should focus on developing δOR-selective agonists or biased agonists that can harness the therapeutic effects of this compound signaling while minimizing off-target effects. A deeper understanding of the specific roles of enkephalin in different subpopulations of neurons within the reward circuitry will be essential for the development of more effective and targeted treatments for substance use disorders.
References
- 1. Reward Processing by the Opioid System in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroscience of Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated Protocol for the Extraction of Leu-Enkephalin from Brain Tissue
Audience: Researchers, scientists, and drug development professionals engaged in neuropeptide analysis, particularly focusing on endogenous opioids.
Abstract: This document provides a comprehensive protocol for the efficient extraction of Leu-enkephalin, an endogenous opioid pentapeptide, from rodent brain tissue. The methodology covers tissue collection and stabilization, homogenization, peptide extraction, and sample clean-up using solid-phase extraction (SPE). Furthermore, it includes typical parameters for subsequent analysis by High-Performance Liquid Chromatography (HPLC). The protocol is designed to ensure high peptide recovery and stability, minimizing enzymatic degradation. Quantitative data from published studies are summarized to provide expected yields and regional concentrations.
Introduction
This compound is a critical neurotransmitter involved in pain modulation, reward, and stress responses. Accurate quantification of this neuropeptide in brain tissue is essential for understanding its physiological roles and for the development of novel therapeutics. However, due to its susceptibility to rapid post-mortem enzymatic degradation, a robust and optimized extraction protocol is paramount.[1][2] This application note details a reliable workflow from tissue harvesting to the preparation of a clean peptide sample ready for downstream analysis. The protocol emphasizes immediate protease inhibition and efficient separation of the target peptide from complex biological matrices.[3]
Experimental Protocols
This section outlines the detailed step-by-step methodology for this compound extraction.
Materials and Reagents
-
Extraction Buffer: Ice-cold acidified methanol (e.g., 90% methanol, 9% water, 1% acetic acid or 0.1 M HCl).[3][4]
-
SPE Activation Solution: 50% acetonitrile / 0.1% formic acid in water.
-
SPE Equilibration/Wash Solution: 0.1% formic acid in water.
-
SPE Elution Solution: 50% acetonitrile / 0.1% formic acid in water.
-
Reconstitution Solution: 0.1% formic acid in water.
-
Consumables: Handheld tissue homogenizer, 1.5 mL microcentrifuge tubes, C18 SPE cartridges/spin columns, 10 kDa molecular weight cut-off (MWCO) filters (optional).
Tissue Collection and Stabilization
To preserve neuropeptide integrity, rapid tissue processing is critical.
-
Euthanize the animal in accordance with institutional guidelines.
-
Immediately dissect the brain region of interest.
-
Snap-freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Store samples at -80°C until extraction. For long-term stability and to further inhibit proteolytic enzymes, heat stabilization can also be employed.
Homogenization and Peptide Extraction
This procedure should be performed on ice to minimize peptide degradation.
-
Weigh the frozen brain tissue.
-
Place the tissue in a 1 mL hand homogenizer containing 10 volumes (v/w) of ice-cold Extraction Buffer (e.g., for 100 mg of tissue, use 1 mL of buffer).
-
Homogenize the tissue thoroughly while keeping the homogenizer on ice.
-
Transfer the homogenate to a 1.5 mL microcentrifuge tube.
-
Incubate the homogenate on ice for 20 minutes.
-
Centrifuge the sample at 14,000-16,000 x g for 20-25 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new, clean tube.
-
(Optional but Recommended for Higher Yield): Re-extract the pellet by adding another 5-10 volumes of ice-cold Extraction Buffer, vortexing, incubating for 20 minutes on ice, and centrifuging again. Combine the resulting supernatant with the first one.
Sample Clean-up using Solid-Phase Extraction (SPE)
SPE is used to desalt the sample and remove larger proteins and lipids, concentrating the peptide fraction.
-
Activate the C18 SPE Column: Add 150-200 µL of Activation Solution to the column. Centrifuge at 1,500 x g for 1 minute. Repeat this step twice.
-
Equilibrate the Column: Add 150-200 µL of Equilibration/Wash Solution. Centrifuge at 1,500 x g for 1 minute. Repeat this step twice.
-
Load the Sample: Load the combined supernatant from the extraction step onto the column. Centrifuge for 1 minute. To maximize peptide binding, reload the flow-through onto the column and centrifuge again.
-
Wash the Column: Add 150-200 µL of Equilibration/Wash Solution to wash away salts and other impurities. Centrifuge for 1 minute. Repeat this step.
-
Elute the Peptides: Add 100-150 µL of Elution Solution to the column. Place a clean collection tube below the column and centrifuge for 1-2 minutes to collect the purified peptide fraction.
Sample Preparation for Analysis
-
Dry the eluted sample completely using a vacuum centrifuge.
-
Reconstitute the dried peptide extract in a small volume (e.g., 25-50 µL) of Reconstitution Solution (0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 3 minutes to pellet any insoluble material.
-
The supernatant is now ready for analysis by HPLC or LC-MS.
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for this compound extraction from rodent brain tissue.
Table 1: Regional Distribution of Enkephalins in Rodent Brain Data represents typical concentrations and ratios found in various brain regions.
| Brain Region | Met-Enkephalin (pmol/g) | This compound (pmol/g) | Met:Leu Ratio |
| Striatum | ~200-250 | ~50-70 | ~3.5 : 1 |
| Hypothalamus | ~100-150 | ~25-40 | ~4 : 1 |
| Cerebral Cortex | ~15-25 | ~8-12 | ~2 : 1 |
| Hippocampus | ~10-20 | ~5-10 | ~2 : 1 |
Source: Data compiled from studies on rabbit and guinea-pig brains.
Table 2: Performance of Analytical Methods for Enkephalin Quantification This table highlights the sensitivity of various analytical techniques.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) / Quantitation (LOQ) | Reference |
| HPLC with Electrochemical Detection | Spinal Cord Perfusate | Detectable concentrations in small sample volumes | |
| LC-MS/MS | Human Plasma | LOQ of 10 pg/mL | |
| MISPME with HPLC-UV | Human Cerebrospinal Fluid | LOD of 0.05-0.08 nM | |
| HPLC with Opiate-Receptor Binding Assay | Rat Striatal Extracts | 1.3 µg/g tissue |
Visualized Workflows and Pathways
Overall Extraction Workflow
Caption: Workflow for this compound extraction from brain tissue.
Solid-Phase Extraction (SPE) Protocol
References
- 1. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Two Different Strategies for Stabilization of Brain Tissue and Extraction of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Identification and Quantification of Leu-Enkephalin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of Leucine-enkephalin (Leu-Enkephalin), an endogenous opioid peptide, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enkephalins are crucial neuromodulators in pain signaling pathways, making their precise measurement essential for neuroscience research and the development of novel analgesic drugs.[1] The methodologies described herein offer high sensitivity and specificity, and are applicable to various enkephalin analogs. Mass spectrometry has become an indispensable tool for analyzing neuropeptides like this compound due to its ability to provide accurate mass measurements and detailed structural information through fragmentation analysis.[1][2][3]
Introduction
This compound (Tyr-Gly-Gly-Phe-Leu, YGGFL) is a pentapeptide that plays a significant role in the central and peripheral nervous systems by modulating pain perception.[1] Accurate and sensitive quantification of this compound in biological matrices is critical for understanding its physiological and pathological roles. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical platform for this purpose, enabling researchers to achieve high sensitivity and specificity. This compound is frequently used as a standard or reference compound to test new mass spectrometry instrumentation and methodologies.
This document outlines a comprehensive workflow, from sample preparation to data analysis, for the robust identification and quantification of this compound.
Experimental Workflow
The general workflow for the analysis of this compound from biological samples involves sample preparation, liquid chromatography separation, and mass spectrometric detection and quantification.
Figure 1: General workflow for this compound analysis by LC-MS/MS.
Experimental Protocols
Sample Preparation from Human Plasma
Proper sample handling is crucial to prevent the degradation of neuropeptides.
Materials:
-
Human plasma collected in K2-EDTA tubes
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS): Stable isotope-labeled this compound
-
Microcentrifuge tubes
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike the sample with a known amount of the internal standard.
-
To precipitate proteins, add 300 µL of cold ACN containing 0.1% FA.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Water/1% ACN + 0.1% FA).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a starting point and may require optimization based on the specific instrumentation.
Instrumentation:
-
LC System: A UPLC or HPLC system capable of binary gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 400 µL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
Start at 1% B
-
Ramp to 99% B over 9 minutes
-
Hold at 99% B for 3 minutes
-
Return to 1% B in 0.1 minutes and re-equilibrate for 2.9 minutes
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3000 V
-
Cone Voltage: 30 V
-
Source Temperature: 120-150°C
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Gas: Argon
-
Collision Energy (CE): Optimized for the specific peptide; typically ranges from 10-40 eV. A starting point of 20 eV is recommended.
Data Presentation: Quantitative Analysis
For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored. The protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole.
Table 1: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 556.3 | 397.2 (b₄) | 20 |
| 556.3 | 279.1 (y₂) | 22 | |
| 556.3 | 136.1 (immonium Y) | 35 | |
| Internal Standard (¹³C₉,¹⁵N-Leu-Enkephalin) | 566.3 | 407.2 | 20 |
Note: These values are illustrative and should be optimized for the specific instrument used.
Table 2: Quantitative Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 fmol/µL |
| Limit of Quantification (LOQ) | 1 fmol/µL - 10 pg/mL |
| Linearity | Up to 2000 pg/mL |
Performance characteristics can vary based on the specific LC-MS/MS system and matrix effects.
Identification of this compound by Fragmentation
The fragmentation of this compound (YGGFL) in the collision cell produces a characteristic pattern of b- and y-type ions, which are used for its unambiguous identification. The most abundant fragment ion is typically the b₄ ion.
Figure 2: Fragmentation of this compound into b- and y-ions.
This compound Signaling Pathway
This compound exerts its effects by binding to and activating opioid receptors, primarily the delta-opioid receptor (DOR) and to a lesser extent the mu-opioid receptor (MOR). These are G-protein coupled receptors (GPCRs).
Figure 3: Simplified opioid receptor signaling pathway.
Conclusion
Liquid chromatography-tandem mass spectrometry provides a powerful platform for the detailed characterization and sensitive quantification of this compound and other neuropeptides. The protocols and data presented here offer a solid foundation for researchers in neuroscience and drug development. Proper sample handling to prevent enzymatic degradation, combined with optimized LC-MS/MS parameters, is paramount for achieving reliable and reproducible results in neuropeptidomics.
References
Application Note: Quantitative Analysis of Leu-Enkephalin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous pentapeptide that plays a significant role as a neurotransmitter with opioid properties. Accurate quantification of this compound in plasma is crucial for various research areas, including pain management, neuroscience, and pharmacokinetic studies of related therapeutic agents. However, its analysis is challenging due to low endogenous concentrations, rapid degradation by peptidases in plasma, and significant matrix effects.[1][2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of this compound in human plasma. The methodology employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.
Principle of the Method The method involves the extraction of this compound and an internal standard from plasma via protein precipitation. The resulting extract is then injected into an LC-MS/MS system. Chromatographic separation provides specificity and resolves the analyte from matrix interferences. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity.[3][4]
Caption: Overall workflow for the quantification of this compound in plasma.
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound (analytical grade), Stable Isotope-Labeled this compound (e.g., this compound-¹³C₆,¹⁵N) as internal standard (IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water.
-
Plasma: Blank human plasma, collected in K₂EDTA tubes.
2. Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare by dissolving the accurately weighed standards in a 50:50 (v/v) mixture of acetonitrile and water. Store at -20°C.
-
Working Solutions: Prepare fresh by serially diluting the stock solutions with the same solvent mixture to create calibration standards (e.g., ranging from 10 pg/mL to 2000 pg/mL) and a fixed concentration for the internal standard (e.g., 50 ng/mL).[3]
3. Plasma Sample Preparation (Protein Precipitation) This protocol is adapted from established methods for peptide analysis in plasma.
-
Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.
-
Vortex briefly for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Caption: Step-by-step workflow for plasma sample preparation via protein precipitation.
4. LC-MS/MS Instrumentation and Conditions The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| LC Parameters | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. Total run time < 10 minutes. |
| MS Parameters | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 650 L/hr |
| Collision Gas | Argon |
Data Presentation and Performance
MRM Transitions The selection of precursor and product ions is critical for assay specificity. The protonated molecule [M+H]⁺ is typically selected as the precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| This compound | 556.2 | 397.2 | Optimized (e.g., 20-30) | Quantifier |
| This compound | 556.2 | 278.2 | Optimized (e.g., 25-35) | Qualifier |
| This compound-IS | 566.2 (example) | 407.2 (example) | Optimized (e.g., 20-30) | Internal Standard |
Method Performance Characteristics The following table summarizes typical performance data from validated LC-MS/MS methods for this compound in plasma.
| Parameter | Typical Value |
| Linear Range | 10 - 2000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 10 pg/mL |
| Limit of Detection (LOD) | ~3 pg/mL (Estimated S/N > 3) |
| Intra-assay Precision (RSD) | < 15% |
| Inter-assay Precision (RSD) | < 15% |
| Accuracy (RE) | Within ±15% of nominal value |
| Recovery | > 85% |
Biological Context: this compound Signaling
This compound exerts its biological effects, primarily analgesia, by binding to opioid receptors on the neuronal cell surface. This interaction initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the release of pain-mediating neurotransmitters.
Caption: Simplified signaling pathway of this compound via opioid receptors.
Conclusion This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and reliable, making it well-suited for high-throughput analysis in clinical and research settings. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures accuracy and reproducibility. Proper method validation according to regulatory guidelines is essential before its implementation for routine analysis.
References
- 1. Hydrolysis of [Leu]enkephalin by chick plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound hydrolysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lmbka.ugent.be [lmbka.ugent.be]
Application Notes and Protocols for Leu-Enkephalin Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central nervous system, primarily involved in pain perception and emotional regulation.[1] Accurate quantification of this compound in biological samples is essential for research in neuroscience, pharmacology, and drug development. Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the concentration of antigens, such as this compound, in various biological matrices.[2]
This document provides detailed application notes and protocols for the measurement of this compound using a competitive RIA. The assay is based on the principle of competition between a radiolabeled this compound tracer and unlabeled this compound (from standards or samples) for a limited number of binding sites on a specific anti-Leu-Enkephalin antibody.[2] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Principle of the Assay
The this compound RIA is a competitive binding assay. A fixed amount of 125I-labeled this compound (tracer) and a limited amount of rabbit anti-Leu-Enkephalin antibody are incubated with either a known amount of unlabeled this compound standard or an unknown amount in a biological sample. As the concentration of unlabeled this compound increases, it displaces the radiolabeled tracer from the antibody binding sites. The antibody-bound fraction is then precipitated using a secondary antibody (goat anti-rabbit IgG) and centrifugation. The radioactivity of the resulting pellet is measured in a gamma counter. A standard curve is generated by plotting the percentage of tracer bound (B/B0%) against the concentration of the this compound standards. The concentration of this compound in unknown samples is then determined by interpolating their B/B0% values on the standard curve.[2]
Application Areas
-
Neuroscience Research: Studying the role of this compound in pain pathways, mood disorders, and addiction.
-
Pharmacology: Assessing the effects of drugs on the endogenous opioid system.
-
Drug Development: Screening and characterization of novel analgesic compounds that target opioid receptors.
-
Clinical Research: Investigating the involvement of this compound in various pathological conditions.
Quantitative Data
Assay Performance Characteristics
| Parameter | Value | Reference |
| Assay Range | 10 - 1280 pg/mL | [2] |
| Sensitivity (Lowest Detection Limit) | ~10 pg/mL | |
| Incubation Time | 16 - 24 hours (primary incubation) | |
| Isotope | Iodine-125 (¹²⁵I) |
Typical Standard Curve Data
This table represents typical data obtained for a this compound RIA standard curve. The B/B0 (%) is calculated as [(CPM_standard - CPM_NSB) / (CPM_B0 - CPM_NSB)] * 100, where CPM is Counts Per Minute, NSB is Non-Specific Binding, and B0 is the maximum binding (zero standard).
| Standard Concentration (pg/mL) | Average CPM | B/B0 (%) |
| 0 (B0) | 4500 | 100 |
| 10 | 4200 | 93.3 |
| 20 | 3800 | 84.4 |
| 40 | 3100 | 68.9 |
| 80 | 2200 | 48.9 |
| 160 | 1500 | 33.3 |
| 320 | 900 | 20.0 |
| 640 | 600 | 13.3 |
| 1280 | 400 | 8.9 |
| NSB | 150 | - |
| Total Counts | 10000 | - |
Cross-Reactivity Profile
The specificity of the anti-Leu-Enkephalin antibody is critical for accurate measurement. The following table provides the cross-reactivity of a specific rat monoclonal anti-Leu-Enkephalin antibody with related opioid peptides. It is important to note that some polyclonal antibodies may show higher cross-reactivity with Met-Enkephalin.
| Peptide | % Cross-Reactivity | Reference |
| This compound | 100 | |
| Met-Enkephalin | 1.4 | |
| Dynorphin (1-6) | 40 | |
| Dynorphin (1-13) | 1.3 | |
| β-Endorphin | 0.0045 |
Experimental Protocols
Reagent Preparation
-
RIA Buffer: Prepare according to the kit manufacturer's instructions. Typically, a phosphate or Tris-based buffer with protein stabilizers like BSA.
-
This compound Standard Stock Solution: Reconstitute the lyophilized standard with RIA buffer to a known concentration (e.g., 12.8 µg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution in RIA buffer to obtain the desired standard curve concentrations (e.g., 10, 20, 40, 80, 160, 320, 640, 1280 pg/mL).
-
¹²⁵I-Leu-Enkephalin Tracer: Reconstitute the lyophilized tracer with RIA buffer to achieve a final activity of approximately 8,000-10,000 CPM per 100 µL.
-
Primary Antibody (Rabbit anti-Leu-Enkephalin): Reconstitute the lyophilized antibody with the specified volume of RIA buffer.
-
Secondary Antibody (Goat Anti-Rabbit IgG): Reconstitute the lyophilized secondary antibody with the specified volume of RIA buffer.
-
Normal Rabbit Serum (NRS): Reconstitute with the specified volume of RIA buffer.
Sample Preparation
Plasma:
-
Collect whole blood in tubes containing aprotinin (a protease inhibitor).
-
Centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Collect the plasma and store at -70°C.
-
For extraction, acidify the plasma with an equal volume of Buffer A (e.g., 1% trifluoroacetic acid in water).
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet proteins.
-
Equilibrate a C18 Sep-Pak column by washing with Buffer B (e.g., 60% acetonitrile in 1% trifluoroacetic acid) followed by Buffer A.
-
Load the supernatant onto the equilibrated C18 column.
-
Wash the column with Buffer A to remove salts and hydrophilic molecules.
-
Elute the peptides with Buffer B and collect the eluate.
-
Evaporate the eluate to dryness using a centrifugal concentrator.
-
Reconstitute the dried extract in RIA buffer for assaying.
Cerebrospinal Fluid (CSF):
-
Acidify the CSF sample.
-
Perform liquid-liquid extraction for improved recovery of peptides.
-
Alternatively, use C18 Sep-Pak columns for extraction as described for plasma.
Brain Tissue:
-
Homogenize the brain tissue in an acidic extraction solution.
-
Centrifuge to pellet cellular debris.
-
The supernatant can then be further purified using C18 Sep-Pak columns.
Radioimmunoassay Procedure
-
Assay Setup: Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.
-
Pipetting:
-
Add 100 µL of RIA buffer to the NSB tubes.
-
Add 100 µL of each standard concentration to the respective standard tubes.
-
Add 100 µL of the reconstituted unknown samples to the respective sample tubes.
-
-
Primary Antibody Addition: Add 100 µL of the diluted primary antibody to all tubes except the TC and NSB tubes.
-
Tracer Addition: Add 100 µL of the ¹²⁵I-Leu-Enkephalin tracer to all tubes.
-
First Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.
-
Secondary Antibody Addition: Add 100 µL of Normal Rabbit Serum (NRS) and 100 µL of Goat Anti-Rabbit IgG secondary antibody to all tubes except the TC tubes.
-
Second Incubation: Vortex all tubes and incubate for 90-120 minutes at room temperature or as specified by the kit manufacturer.
-
Precipitation and Washing: Add 500 µL of cold RIA buffer to all tubes except the TC tubes. Centrifuge at 1,700 x g for 20 minutes at 4°C.
-
Aspiration: Carefully aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.
-
Counting: Measure the radioactivity (CPM) of the pellet in each tube using a gamma counter.
Data Analysis
-
Calculate the average CPM for each set of duplicates.
-
Calculate the percentage of bound tracer relative to the maximum binding (B/B0 %) for each standard and sample using the formula: B/B0 (%) = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of B0 - Average CPM of NSB)] x 100
-
Plot the B/B0 (%) (Y-axis) against the corresponding standard concentrations (X-axis) on a semi-log graph paper to generate the standard curve.
-
Determine the concentration of this compound in the unknown samples by finding their B/B0 (%) on the Y-axis and interpolating the corresponding concentration on the X-axis from the standard curve.
-
Multiply the interpolated concentration by the appropriate dilution factor from the sample preparation step to obtain the final concentration in the original sample.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound Radioimmunoassay.
This compound Signaling Pathway
Caption: this compound signaling via Gi/o-coupled opioid receptors.
References
Application Notes and Protocols for the Quantification of Leu-Enkephalin in Biological Samples using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. It is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems, playing a crucial role in pain modulation, stress response, mood regulation, and immune function.[1] Accurate quantification of this compound in biological samples such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates is essential for advancing our understanding of its physiological and pathological roles and for the development of novel therapeutics targeting the opioid system.
This document provides a detailed guide to the quantification of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This immunoassay is highly sensitive and specific for small molecules like this compound, making it a valuable tool for researchers.[2][3][4]
Assay Principle
The this compound ELISA is a competitive immunoassay.[2] The principle relies on the competition between the this compound present in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody coated on a microplate.
The assay proceeds as follows: standards or samples are added to the wells of a microplate pre-coated with an anti-Leu-Enkephalin antibody. Then, a known amount of Horseradish Peroxidase (HRP)-conjugated this compound is added. During incubation, the unlabeled this compound from the sample and the HRP-labeled this compound compete to bind to the immobilized antibody. After a washing step to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a higher concentration of this compound in the sample leads to a weaker color signal. The concentration of this compound is then determined by comparing the optical density (OD) of the samples to a standard curve.
This compound Signaling Pathway
This compound primarily exerts its effects by binding to and activating opioid receptors, with a notable preference for the delta-opioid receptor (δOR), and to a lesser extent, the mu-opioid receptor (μOR). These receptors are G-protein coupled receptors (GPCRs). Upon binding of this compound, a conformational change in the receptor activates the associated heterotrimeric G-protein (Gi/o). The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Furthermore, this compound signaling can also involve the mitogen-activated protein kinase (MAPK) pathway, influencing cell survival and other cellular processes.
Experimental Protocols
The following protocols provide a general framework for the quantification of this compound in various biological samples. It is recommended to consult the specific instructions provided with your ELISA kit for optimal results.
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.
-
Cerebrospinal Fluid (CSF): Collect CSF and centrifuge at 2000 x g for 10 minutes at 4°C to remove particulates. Assay immediately or aliquot and store at -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer. Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C. Collect the supernatant and assay immediately or store at -80°C.
ELISA Assay Procedure
The following is a representative competitive ELISA protocol.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.
-
Assay Incubation:
-
Add 50 µL of standard or sample to the appropriate wells of the microplate.
-
Add 50 µL of HRP-conjugated this compound to each well (except for the blank well).
-
Mix gently and incubate for 60 minutes at 37°C.
-
-
Washing: Aspirate the liquid from each well and wash each well three to five times with wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
Data Presentation and Analysis
The concentration of this compound in the samples is determined from the standard curve.
-
Calculate the Average OD: Calculate the average OD for each set of replicate standards and samples.
-
Generate the Standard Curve: Plot the average OD values for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.
-
Determine Sample Concentrations: Interpolate the this compound concentration of each sample from the standard curve using its average OD value. Remember to multiply by the dilution factor if the samples were diluted.
Example Data
The following table presents example data obtained from a this compound competitive ELISA.
| Sample ID | Mean OD at 450 nm | Calculated Concentration (pg/mL) |
| Standard 1 (6000 pg/mL) | 0.258 | - |
| Standard 2 (3000 pg/mL) | 0.432 | - |
| Standard 3 (1500 pg/mL) | 0.715 | - |
| Standard 4 (750 pg/mL) | 1.124 | - |
| Standard 5 (375 pg/mL) | 1.689 | - |
| Standard 6 (187.5 pg/mL) | 2.153 | - |
| Standard 7 (93.75 pg/mL) | 2.481 | - |
| Zero Standard (0 pg/mL) | 2.850 | - |
| Human Plasma - Control | 1.357 | 580.5 |
| Human Plasma - Treatment | 0.986 | 895.2 |
| Rat CSF - Control | 1.892 | 250.1 |
| Rat CSF - Treatment | 1.543 | 425.8 |
Note: This is example data and should not be used as a substitute for a standard curve generated for each individual assay.
Assay Performance Characteristics
The performance of a typical this compound ELISA kit is summarized below. These values are representative and may vary between different kits and manufacturers.
| Parameter | Typical Value |
| Assay Type | Competitive ELISA |
| Detection Range | 93.75 - 6000 pg/mL |
| Sensitivity | < 56.3 pg/mL |
| Sample Types | Serum, Plasma, CSF, Tissue Homogenates |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
CV = Coefficient of Variation
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Contaminated reagents | Use fresh reagents and avoid cross-contamination. | |
| Excessive incubation time | Adhere to the recommended incubation times. | |
| Low Signal | Inactive reagents | Check the expiration dates and storage conditions of the kit components. |
| Incorrect reagent preparation | Ensure all reagents are prepared according to the kit manual. | |
| Insufficient incubation time | Follow the recommended incubation times. | |
| High Variability | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. |
| Incomplete mixing | Gently mix all reagents and samples before adding to the wells. | |
| Temperature variation across the plate | Ensure the plate is incubated in a stable temperature environment. |
By following these detailed protocols and guidelines, researchers can achieve accurate and reproducible quantification of this compound in a variety of biological samples, facilitating further discoveries in neuroscience and drug development.
References
Visualizing Leu-Enkephalin in Tissue: Application Notes and Protocols for Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-Enkephalin is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3] It is primarily involved in pain modulation, stress response, and emotional regulation.[1][2] The visualization of this compound in tissue samples through immunohistochemistry (IHC) is a vital tool for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the successful immunohistochemical staining of this compound.
This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, is derived from the precursor protein proenkephalin. It exerts its effects by binding to opioid receptors, predominantly the delta-opioid receptor (δOR) and to a lesser extent, the mu-opioid receptor (µOR). This binding initiates intracellular signaling cascades that modulate neuronal excitability and neurotransmitter release, contributing to its analgesic properties.
Experimental Protocols
This section details the methodologies for visualizing this compound in both formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections.
Protocol 1: Immunohistochemistry of this compound in FFPE Tissue
This protocol outlines the steps for the detection of this compound in FFPE tissues.
1. Deparaffinization and Rehydration:
-
Place slides in a 56-60°C oven for 15-45 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
Two changes of 100% ethanol for 3 minutes each.
-
95% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse gently with running tap water for 30 seconds, then transfer to a phosphate-buffered saline (PBS) wash bath for at least 30 minutes.
2. Antigen Retrieval:
Antigen retrieval is a critical step to unmask the epitopes that are cross-linked by formalin fixation. Both Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) can be employed. HIER is the most common method.
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining dish containing an antigen retrieval buffer such as Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Heat the solution to 95-100°C using a microwave, pressure cooker, or water bath for 10-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
-
Proteolytic-Induced Epitope Retrieval (PIER):
-
Prepare a working solution of Proteinase K or Trypsin.
-
Apply the enzyme solution to the tissue sections and incubate at 37°C for 10-15 minutes.
-
Rinse the slides in running water for 3 minutes to stop the enzymatic reaction.
-
3. Blocking and Antibody Incubation:
-
Wash slides in PBS or Tris-buffered saline with Tween 20 (TBST).
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Wash sections again in PBS or TBST.
-
Apply a protein blocking solution (e.g., 5-10% normal goat serum in PBS) and incubate for 20-60 minutes to minimize non-specific antibody binding.
-
Drain the blocking solution and apply the primary antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.
4. Detection:
A variety of detection systems can be used, including biotin-based and polymer-based methods. The Labeled Streptavidin-Biotin (LSAB) method is a common choice.
-
Wash slides three times in wash buffer for 5 minutes each.
-
Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash slides again as in the previous step.
-
Apply the streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Wash slides thoroughly.
5. Chromogenic Development and Counterstaining:
-
Prepare the chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB).
-
Apply the substrate to the sections and incubate for 5-10 minutes, or until the desired brown color intensity is reached.
-
Rinse the slides with distilled water to stop the reaction.
-
Counterstain the nuclei with hematoxylin for 1-3 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
6. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol (two changes) and 100% ethanol (two changes).
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Apply a permanent mounting medium and a coverslip.
Protocol 2: Immunofluorescence of this compound in Frozen Tissue
This protocol is suitable for fresh or frozen tissue sections.
1. Tissue Preparation:
-
Cut frozen tissue sections at 5-10 µm using a cryostat and mount on charged slides.
-
Fix the sections in cold acetone or 4% paraformaldehyde for 10 minutes.
-
Air dry the slides and then wash in PBS.
2. Blocking and Antibody Incubation:
-
Permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes (if required for intracellular targets).
-
Apply a blocking solution (e.g., 10% normal goat serum with 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
3. Detection:
-
Wash the slides three times with PBS.
-
Apply a fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488 or 594) diluted in blocking buffer and incubate for 1-2 hours at room temperature in the dark.
-
Wash the slides three times with PBS in the dark.
4. Counterstaining and Mounting:
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the slides with PBS.
-
Mount with an aqueous anti-fade mounting medium.
Data Presentation
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Type | Host | Recommended Starting Dilution (IHC) | Incubation Time | Vendor Example |
| Polyclonal | Rabbit | 1:1000 - 1:2000 | 48 hours at RT | ImmunoStar |
| Monoclonal (NOC1) | Mouse | 1:100 - 1:400 | Not Specified | MediMabs |
| Polyclonal | Rabbit | 1:200 (IF), 1:500 (PAP/ABC) | Not Specified | Phoenix Biotech |
Note: Optimal dilutions and incubation times should be determined empirically by the end-user.
Table 2: Antigen Retrieval Conditions
| Method | Buffer | pH | Heating Method | Time |
| HIER | Sodium Citrate | 6.0 | Microwave | 8 min at 95°C, cool 5 min, 4 min at 95°C |
| HIER | Tris-EDTA | 8.0 or 9.0 | Microwave/Pressure Cooker | 10-30 minutes at 95-100°C |
| PIER | Proteinase K | N/A | Incubator | 10 minutes at 37°C |
Table 3: Common Detection System Components
| Component | Description | Typical Incubation Time |
| Biotinylated Secondary Antibody | Binds to the primary antibody. | 30-60 minutes |
| Streptavidin-HRP | Binds to the biotinylated secondary antibody. | 20-30 minutes |
| DAB Substrate | Chromogen that produces a brown precipitate in the presence of HRP. | 5-10 minutes |
| Hematoxylin | Nuclear counterstain. | 1-3 minutes |
Visualizations
Caption: Immunohistochemistry workflow for this compound detection.
Caption: this compound signaling pathway.
References
Application Notes and Protocols for Autoradiography of Leu-Enkephalin Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the autoradiographic localization and characterization of Leu-enkephalin binding sites. This compound, an endogenous opioid pentapeptide, plays a crucial role in pain modulation and various neurophysiological processes by binding to opioid receptors, primarily the mu (µ) and delta (δ) subtypes.[1][2] Autoradiography offers a powerful technique to visualize the anatomical distribution and quantify the density of these binding sites within tissues.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and maximal binding capacities (Bmax) of this compound and related ligands for opioid receptors in various tissues, compiled from in vitro binding assays.
Table 1: Binding Affinity (Ki) of this compound and Analogs for Opioid Receptors
| Compound | Receptor Subtype | Ki (nM) | Source |
| This compound | δ-opioid (δOR) | 1.26 | [1] |
| This compound | µ-opioid (µOR) | 1.7 | [1] |
| Meta-substituted Phe4 Analog (1a) | δ-opioid (δOR) | 0.93 | [1] |
| Meta-substituted Phe4 Analog (1a) | µ-opioid (µOR) | 0.98 | |
| Meta-substituted Phe4 Analog (1i) | δ-opioid (δOR) | 0.023 | |
| Meta-substituted Phe4 Analog (1i) | µ-opioid (µOR) | 0.059 |
Table 2: Quantitative Autoradiography Data for Opioid Receptor Binding
| Brain Region | Radioligand | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Species | Source |
| Frontal Cortex | [3H]DAGO | µ-opioid | 1.1 | 160 | Human | |
| Frontal Cortex | [3H]bremazocine | κ-opioid | 0.13 | 93.0 | Human | |
| Noncluster Striatum | [3H]naloxone | Opioid (non-selective) | 1.59 ± 0.23 | 28.3 ± 1.9 | Rat | |
| Nucleus Accumbens | [3H]naloxone | Opioid (non-selective) | 1.74 ± 0.28 | 73.3 ± 5.2 | Rat | |
| Cingulate Cortex | [3H]naloxone | Opioid (non-selective) | 1.44 ± 0.15 | 37.6 ± 1.4 | Rat | |
| Noncluster Striatum | [3H]etorphine | Opioid (non-selective) | 1.72 ± 0.29 | 74.1 ± 5.3 | Rat |
Experimental Protocols
In Vitro Receptor Autoradiography Protocol for [3H]-Leu-Enkephalin
This protocol details the steps for localizing this compound binding sites in brain sections using a radiolabeled ligand.
Materials:
-
Fresh frozen tissue blocks (e.g., rat brain)
-
Cryostat
-
Gelatin-coated microscope slides
-
[3H]-Leu-enkephalin (specific activity ~30-60 Ci/mmol)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Autoradiography film or phosphor imaging screens
-
Developing and fixing solutions (for film)
-
Phosphorimager (for screens)
-
Image analysis software
Procedure:
-
Tissue Sectioning:
-
Equilibrate the frozen tissue block to the cryostat temperature (-15°C to -20°C).
-
Cut thin sections (10-20 µm) and thaw-mount them onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C until use.
-
-
Pre-incubation:
-
Thaw the slides to room temperature.
-
Pre-incubate the sections in assay buffer for 15-30 minutes at room temperature to remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation solution with [3H]-Leu-enkephalin in the assay buffer. A typical concentration is in the low nanomolar range, near the Kd of the ligand.
-
For determining non-specific binding, prepare a parallel incubation solution containing a high concentration (e.g., 1 µM) of unlabeled this compound in addition to the radioligand.
-
Incubate the tissue sections with the radioligand solution for 60-120 minutes at room temperature to reach equilibrium.
-
-
Washing:
-
To remove unbound radioligand, wash the slides in ice-cold wash buffer. Perform a series of short washes (e.g., 2 x 2 minutes) followed by a quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying:
-
Quickly dry the sections under a stream of cool, dry air.
-
-
Exposure:
-
Appose the dried, labeled sections to an autoradiography film or a phosphor imaging screen in a light-tight cassette.
-
Include calibrated radioactive standards to enable quantification of binding density.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically several weeks for 3H-ligands).
-
-
Development and Analysis:
-
For film, develop and fix according to the manufacturer's instructions.
-
For phosphor screens, scan the screen using a phosphorimager.
-
Quantify the optical density of the resulting autoradiograms in specific brain regions using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Visualizations
Signaling Pathway of this compound
This compound binding to µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.
Caption: this compound Signaling Pathway.
Experimental Workflow for In Vitro Receptor Autoradiography
The following diagram illustrates the key steps involved in the in vitro receptor autoradiography process.
Caption: Experimental Workflow for Autoradiography.
References
Application Notes and Protocols for Cell-Based Assays of Leu-Enkephalin Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-enkephalin is an endogenous opioid pentapeptide that plays a crucial role in pain modulation and various other physiological processes by acting as an agonist at opioid receptors, primarily the delta-opioid receptor (δOR) and to a lesser extent, the mu-opioid receptor (μOR).[1][2] Both are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[3][4] The primary signaling pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, the dissociation of Gβγ subunits can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Activated opioid receptors can also trigger G-protein-independent signaling through the recruitment of β-arrestin proteins, which is involved in receptor desensitization, internalization, and activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.
The functional activity of this compound and its analogs can be quantified using a variety of cell-based assays that measure different aspects of this complex signaling cascade. These assays are indispensable tools in drug discovery and pharmacological research for determining the potency, efficacy, and potential biased agonism of novel compounds targeting opioid receptors. This document provides detailed protocols for key cell-based assays used to characterize the functional activity of this compound.
Key Signaling Pathways of this compound
The activation of opioid receptors by this compound initiates two primary signaling pathways: G-protein dependent and β-arrestin dependent pathways.
Caption: this compound signaling pathways.
I. G-Protein Dependent Signaling Assays
A. cAMP Inhibition Assay
This assay is a cornerstone for assessing the functional consequences of Gαi/o-coupled GPCR activation. It quantifies the inhibition of adenylyl cyclase activity following receptor activation by an agonist, leading to a decrease in intracellular cAMP levels.
Experimental Workflow:
Caption: Workflow for a cAMP Inhibition Assay.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is designed for a 384-well plate format.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the opioid receptor of interest (e.g., δOR or μOR).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (e.g., this compound) and reference agonist (e.g., DADLE for δOR, DAMGO for μOR).
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
HTRF cAMP assay kit.
-
384-well white, low-volume assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Harvest cells and resuspend in an appropriate medium to the desired density.
-
Plate 5,000-10,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and reference agonists in the assay buffer.
-
-
Assay Execution:
-
Aspirate the culture medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.
-
Add the diluted test compounds to the respective wells.
-
Add a pre-determined concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Add the HTRF cAMP d2-labeled antibody and HTRF cryptate-labeled cAMP according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.
-
Plot the normalized data against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Data Presentation:
| Compound | Receptor | EC50 (nM) | Emax (% Inhibition) |
| This compound | δOR | 1.26 | 100 |
| DADLE | δOR | 0.5 - 2.0 | 100 |
| This compound | μOR | 1.7 | 100 |
| DAMGO | μOR | 0.8 - 3.0 | 100 |
Note: The values presented are representative and may vary depending on the specific cell line and assay conditions.
B. GTPγS Binding Assay
This assay provides a direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Protocol:
Materials:
-
Cell membranes prepared from cells or tissues expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds and reference agonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine cell membranes, GDP, and varying concentrations of the test compound.
-
Pre-incubate the mixture.
-
-
Initiation of Reaction:
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate dose-response curves to determine the EC50 and Emax values for each agonist.
-
Data Presentation:
| Compound | Receptor | EC50 (nM) | Emax (% Stimulation over Basal) |
| This compound | δOR | ~5-15 | ~200-300 |
| This compound | μOR | ~20-50 | ~150-250 |
| DAMGO | μOR | 97 | Partial Agonist |
Note: The values presented are representative and may vary depending on the specific membrane preparation and assay conditions.
II. β-Arrestin Dependent Signaling Assays
A. β-Arrestin Recruitment Assay
This assay monitors the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling. Enzyme fragment complementation (e.g., PathHunter) and Bioluminescence Resonance Energy Transfer (BRET) are common technologies used.
Experimental Workflow:
Caption: Workflow for a β-Arrestin Recruitment Assay.
Protocol: PathHunter® β-Arrestin Recruitment Assay
Materials:
-
CHO-K1 or HEK293 cells engineered to co-express the opioid receptor fused to a ProLink™ tag and β-arrestin fused to an enzyme acceptor.
-
Assay buffer.
-
Test compounds and reference agonist.
-
PathHunter® detection reagents.
-
384-well white, solid-bottom assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating:
-
Plate 5,000-10,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Assay Protocol:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add the diluted compounds to the cell plates.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare and add the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Plot the data against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Data Presentation:
| Compound | Receptor | EC50 (nM) | Emax (% of Reference) |
| This compound | δOR | 8.9 | 100 |
| DADLE | δOR | 8.9 | 126 |
| This compound | μOR | 977 | 60 |
| DAMGO | μOR | - | 100 |
Note: The values presented are representative and may vary depending on the specific cell line and assay conditions.
III. Other Functional Assays
A. Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels, which can be a downstream consequence of GPCR activation, particularly for Gq-coupled receptors, but also for Gi-coupled receptors under certain conditions.
Protocol:
Materials:
-
Cells expressing the opioid receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compounds.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate.
-
-
Dye Loading:
-
Load cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the test compound and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity to determine the agonist response.
-
Data Presentation:
| Compound | Receptor | EC50 (nM) |
| This compound | δOR | Varies |
| This compound | μOR | Varies |
Note: The response in calcium mobilization assays for Gi-coupled receptors like opioid receptors can be cell-line dependent and may require co-expression of a promiscuous G-protein like Gα16.
Conclusion
The cell-based assays described provide a comprehensive toolkit for characterizing the functional activity of this compound and its analogs at opioid receptors. By employing a combination of these assays, researchers can obtain detailed information on ligand potency, efficacy, and signaling bias, which is critical for the development of novel therapeutics with improved pharmacological profiles. The choice of assay will depend on the specific research question, with cAMP and GTPγS assays being the primary methods for assessing G-protein activation, and β-arrestin recruitment assays for investigating desensitization and G-protein-independent signaling.
References
Application Note: Monitoring Leu-Enkephalin Receptor Activation with cAMP Accumulation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Leu-Enkephalin is an endogenous opioid peptide that plays a significant role in pain modulation and other physiological processes. It primarily exerts its effects through activation of opioid receptors, which are G-protein coupled receptors (GPCRs). A key signaling event following the activation of many opioid receptors, including those for this compound, is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This application note provides detailed protocols and methodologies for utilizing cAMP accumulation assays to study the activation of this compound receptors, a critical tool for drug discovery and pharmacological research.
Opioid receptors activated by this compound are typically coupled to the inhibitory G-protein subunit, Gi/o.[1][2] Upon receptor activation by an agonist like this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[2] This leads to a decrease in the intracellular concentration of cAMP.[2] Therefore, measuring the inhibition of cAMP production is a robust method for quantifying the potency and efficacy of agonists acting on these receptors.[1]
Signaling Pathway of this compound Receptor Activation
The activation of a Gi/o-coupled this compound receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The key steps are outlined in the diagram below.
Data Presentation
The primary outputs of a cAMP accumulation assay for a Gi/o-coupled receptor agonist like this compound are the half-maximal inhibitory concentration (IC50) and the maximal percentage of inhibition (Emax). These values are determined by fitting a dose-response curve of the agonist's effect on forskolin-stimulated cAMP levels.
| Compound | Receptor Target | IC50 (nM) | Emax (% Inhibition) |
| This compound | Delta-Opioid Receptor | 1.5 | 95% |
| Synthetic Analog A | Delta-Opioid Receptor | 0.8 | 98% |
| Synthetic Analog B | Delta-Opioid Receptor | 10.2 | 85% |
| Naloxone (Antagonist) | Delta-Opioid Receptor | >10,000 | No inhibition |
This table presents illustrative data for the inhibition of forskolin-stimulated cAMP production in a cell line expressing the delta-opioid receptor.
Experimental Protocols
A variety of commercially available kits can be used to measure intracellular cAMP levels, including those based on Homogeneous Time-Resolved Fluorescence (HTRF), Luciferase-based biosensors (e.g., GloSensor), and AlphaScreen. The following is a generalized protocol for a competitive immunoassay, such as HTRF, which is a common method for quantifying cAMP.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay Protocol
This protocol is designed for a 384-well plate format and is adaptable for various cell lines expressing the this compound receptor of interest.
Materials:
-
HEK293 or CHO cells stably expressing the opioid receptor of interest.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Cell Culture Medium (e.g., DMEM/F12).
-
Forskolin.
-
Test compounds (e.g., this compound and synthetic analogs).
-
Reference antagonist (e.g., Naloxone).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer).
-
384-well, white, low-volume assay plates.
-
Multimode plate reader capable of HTRF detection.
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in assay buffer containing a PDE inhibitor (e.g., 0.1 mM IBMX) to a density of 1 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of the test compounds (e.g., this compound) in assay buffer.
-
Add 2.5 µL of the diluted compounds to the respective wells. For control wells, add 2.5 µL of assay buffer.
-
Incubate the plate for 30 minutes at 37°C.
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be predetermined to stimulate a sub-maximal cAMP response (typically 1-10 µM).
-
Add 2.5 µL of the forskolin solution to all wells except for the basal control wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP-Cryptate solution.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a plate reader capable of HTRF, with excitation at 320-340 nm and emission at 620 nm and 665 nm.
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 and Emax values.
-
cAMP accumulation assays are a powerful and versatile tool for the pharmacological characterization of this compound receptor agonists and antagonists. The detailed protocols and methodologies provided in this application note offer a robust framework for researchers to investigate the signaling properties of novel compounds targeting these important receptors. The use of these assays is crucial for advancing our understanding of opioid receptor function and for the development of new therapeutics.
References
Application Notes and Protocols for Beta-arrestin Recruitment Assays in Leu-Enkephalin Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the signaling of Leu-Enkephalin through G protein-coupled receptors (GPCRs), specifically focusing on the recruitment of β-arrestin. The information herein is designed to guide researchers in selecting and performing appropriate assays to quantify ligand-induced β-arrestin translocation, a key event in GPCR desensitization and signaling.
Introduction
This compound, an endogenous opioid peptide, primarily signals through the delta-opioid receptor (δOR) and the mu-opioid receptor (µOR). Upon agonist binding, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and β-arrestin 2), which sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling pathway.[1] Beyond this canonical role, β-arrestin also acts as a scaffold protein, initiating a second wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[2][3] The ability of a ligand to preferentially activate G protein-dependent or β-arrestin-dependent pathways is known as "biased agonism" and is a critical area of investigation in modern drug discovery.
β-arrestin recruitment assays are powerful tools to quantify the interaction between an activated GPCR and β-arrestin in live cells. These assays are essential for characterizing the pharmacological profile of ligands, identifying biased agonists, and deorphanizing novel GPCRs. Several assay technologies are commercially available and widely used, including Bioluminescence Resonance Energy Transfer (BRET), NanoLuciferase (NanoLuc®) complementation (e.g., NanoBiT®), and Enzyme Fragment Complementation (EFC; e.g., PathHunter®).
Signaling Pathway of this compound and β-arrestin Recruitment
The binding of this compound to its cognate opioid receptor initiates a series of intracellular events culminating in β-arrestin recruitment and subsequent signaling. This process can be visualized as follows:
References
- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-arrestin–dependent ERK signaling reduces anxiety-like and conditioned fear-related behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
Application Notes and Protocols for Radioligand Binding Assays: Determining Leu-Enkephalin Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for determining the binding affinity of Leu-Enkephalin for its primary targets, the µ (mu) and δ (delta) opioid receptors, using radioligand binding assays. This compound, an endogenous opioid peptide, plays a crucial role in pain modulation and neurotransmission by interacting with these G-protein coupled receptors (GPCRs).[1][2] Understanding its binding characteristics is fundamental for the development of novel analgesics and therapeutics targeting the opioid system.[1]
Principle of the Assay
Radioligand binding assays are a cornerstone technique for quantifying the interaction between a ligand and a receptor.[1] This document focuses on competitive binding assays, which measure the ability of an unlabeled ligand (the "competitor," in this case, this compound) to displace a radiolabeled ligand from its receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor for the receptor.[1]
Data Presentation: this compound Receptor Affinity
The binding affinity of this compound and other relevant ligands for µ and δ-opioid receptors is summarized below. These values are critical for comparing the potency and selectivity of novel compounds.
| Compound | Receptor Subtype | Ki (nM) | Radioligand Used | Source |
| This compound | δ-Opioid Receptor (δOR) | 1.26 | [3H]DPDPE | |
| This compound | µ-Opioid Receptor (µOR) | 1.7 | [3H]DAMGO | |
| DAMGO | µ-Opioid Receptor (µOR) | ~1.6 (EC50) | [35S]GTPγS | |
| DADLE | δ-Opioid Receptor (δOR) | 1.12 (Kd) | [3H]-DADLE | |
| Naloxone | µ-Opioid Receptor (µOR) | 3.9 (KD) | [3H]-Naloxone | |
| Naloxone | δ-Opioid Receptor (δOR) | 95 (KD) | [3H]-Naloxone |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices in the field and can be adapted for specific experimental needs.
Protocol 1: Membrane Preparation from Rat Brain or Cultured Cells
This protocol describes the preparation of crude membrane fractions containing opioid receptors.
Materials:
-
Rat brain tissue or cultured cells expressing the opioid receptor of interest.
-
Ice-cold Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Ice-cold Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Dounce homogenizer or sonicator.
-
High-speed centrifuge.
Procedure:
-
Homogenize the tissue or cells in ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer or a storage buffer containing a cryoprotectant like 10% glycerol for long-term storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the steps for a competitive binding assay to determine the Ki of this compound.
Materials:
-
Prepared cell membranes.
-
Radioligand (e.g., [3H]DAMGO for µOR, [3H]DPDPE for δOR).
-
Unlabeled this compound.
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.33% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand (at a concentration near its Kd), and 100 µL membrane homogenate (50-200 µg protein).
-
Non-specific Binding: 50 µL Naloxone (10 µM), 50 µL radioligand, and 100 µL membrane homogenate.
-
Competitive Binding: 50 µL of serial dilutions of this compound, 50 µL radioligand, and 100 µL membrane homogenate.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to separate bound from unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Opioid Receptor Signaling Pathway
Upon activation by an agonist like this compound, both µ and δ-opioid receptors, which are coupled to inhibitory G-proteins (Gi/o), trigger a signaling cascade that leads to a decrease in intracellular cAMP levels. This is achieved through the inhibition of adenylyl cyclase. The activation of these receptors also leads to the modulation of ion channels, specifically the inhibition of Ca2+ channels and the activation of K+ channels, which results in neuronal hyperpolarization and reduced neuronal excitability.
Caption: this compound binding to opioid receptors inhibits adenylyl cyclase and modulates ion channels.
Experimental Workflow for Competitive Radioligand Binding Assay
The workflow for a competitive radioligand binding assay involves several key steps, from the preparation of reagents to the final data analysis, to determine the affinity of a test compound.
Caption: Workflow of the competitive radioligand binding assay.
Logical Relationship for Data Interpretation
The interpretation of competitive binding data follows a logical progression from the raw experimental output to the final determination of the inhibitor constant (Ki), which quantifies the affinity of the test ligand.
Caption: Logical flow for calculating the Ki value from raw binding data.
References
Probing Pain Relief: Animal Models for Studying the Analgesic Effects of Leu-Enkephalin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Leu-Enkephalin, an endogenous opioid pentapeptide, plays a crucial role in the modulation of pain.[1][2] Its analgesic properties, mediated primarily through the delta-opioid receptor (δOR) and to a lesser extent the mu-opioid receptor (μOR), make it a significant target for the development of novel pain therapeutics with potentially fewer side effects than traditional opioids.[3][4][5] However, the inherent instability and poor central nervous system penetration of native this compound necessitate the use of robust preclinical animal models to evaluate the efficacy and mechanisms of action of stabilized analogs and novel delivery systems.
This document provides detailed application notes and experimental protocols for commonly employed animal models to investigate the analgesic effects of this compound and its derivatives.
Signaling Pathway of this compound
This compound exerts its analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Animal Models and Experimental Protocols
The selection of an appropriate animal model is critical for elucidating the analgesic properties of this compound. Rodent models, particularly mice and rats, are widely used due to their well-characterized neurobiology and the availability of standardized behavioral assays.
Thermal Nociception Models
These models assess the response to noxious heat stimuli and are effective for evaluating centrally acting analgesics.
1. Hot Plate Test
The hot plate test is a classic and robust method for measuring the analgesic response to a thermal stimulus. The latency of the animal's response, such as paw licking or jumping, is recorded as an indicator of pain sensitivity.
Protocol: Hot Plate Test
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile Hot/Cold Plate 35100).
-
Transparent enclosure to confine the animal on the plate.
-
Timer.
-
Experimental animals (mice or rats).
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Temperature Setting: Set the hot plate surface temperature to a constant, noxious level, typically between 52°C and 55°C.
-
Baseline Measurement: Gently place the animal on the hot plate and immediately start the timer.
-
Observation: Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Recording Latency: Stop the timer as soon as a nocifensive response is observed. This is the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (typically 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer this compound, its analog, or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, intrathecal).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat steps 3-6 to measure the post-treatment latency.
-
Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
2. Tail-Flick Test
The tail-flick test measures the latency of a reflexive withdrawal of the tail from a focused heat source. This response is primarily a spinal reflex, making it particularly useful for studying spinal analgesic mechanisms.
Protocol: Tail-Flick Test
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
-
Timer integrated with the heat source.
-
Experimental animals (rats or mice).
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and the restrainer to minimize stress.
-
Positioning: Gently place the animal in the restrainer, allowing the tail to be exposed.
-
Heat Application: Position the radiant heat source on the ventral surface of the distal portion of the tail.
-
Baseline Measurement: Activate the heat source, which simultaneously starts the timer. The timer automatically stops when the animal flicks its tail away from the heat. This is the baseline latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Mechanical Nociception Model
This model is particularly relevant for studying neuropathic pain and mechanical allodynia, a condition where non-painful stimuli are perceived as painful.
1. Von Frey Test
The von Frey test assesses the mechanical withdrawal threshold of the paw in response to calibrated monofilaments of increasing stiffness.
Protocol: Von Frey Test
Materials:
-
Set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Elevated mesh platform.
-
Individual testing chambers.
-
Experimental animals (rats or mice).
Procedure:
-
Acclimatization: Place the animals in the testing chambers on the mesh platform and allow them to acclimate for at least 20-30 minutes.
-
Filament Application: Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend slightly.
-
Up-Down Method (for manual filaments):
-
Begin with a mid-range filament (e.g., 2.0 g).
-
A positive response is a sharp withdrawal of the paw.
-
If there is a positive response, the next filament tested is weaker.
-
If there is no response, the next filament tested is stronger.
-
The 50% withdrawal threshold is calculated using the pattern of responses.
-
-
Electronic Von Frey:
-
Apply the filament tip to the paw. The device gradually increases the force until the animal withdraws its paw.
-
The peak force applied at the moment of withdrawal is automatically recorded.
-
-
Baseline and Post-treatment Measurements: Determine the baseline withdrawal threshold before drug administration and at specified time points after administration.
-
Data Analysis: The analgesic effect is indicated by an increase in the paw withdrawal threshold (in grams).
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the analgesic effects of this compound and its analogs in various animal models.
Table 1: Analgesic Efficacy of this compound and Analogs in the Hot Plate Test (Mice)
| Compound | Dose | Route of Administration | Peak Analgesic Effect (%MPE) | Time to Peak Effect (min) |
| This compound | 13 mg/kg | Subcutaneous (s.c.) | ~10% | 60 |
| KK-103 (analog) | 13 mg/kg | Subcutaneous (s.c.) | ~80% | 90 |
| Morphine | 10 mg/kg | Subcutaneous (s.c.) | 87% | 15 |
Data adapted from a study comparing a novel this compound analog (KK-103) to the parent compound and morphine.
Table 2: Antinociceptive Activity of this compound Analogs (Hot Plate Test, Mice)
| Compound | Dose (µmol/kg) | Route of Administration | Area Under the Curve (AUC) (%MPE·h) |
| This compound | 20 | Subcutaneous (s.c.) | 14 |
| KK-81 (analog) | 20 | Subcutaneous (s.c.) | 37 |
| KK-102 (analog) | 20 | Subcutaneous (s.c.) | 112 |
| KK-103 (analog) | 20 | Subcutaneous (s.c.) | 142 |
This table highlights the improved efficacy of modified this compound analogs as measured by the total analgesic effect over time.
Table 3: Potency of this compound in the Tail-Flick Test (Rats)
| Parameter | EC50 (nmol) |
| Tail-Flick Analgesia | 0.16 |
| MOR Internalization | 1.17 |
This data, from an intrathecal administration study, shows that this compound is significantly more potent at producing an analgesic effect than at inducing mu-opioid receptor internalization, suggesting complex underlying mechanisms.
Conclusion
The animal models and protocols described provide a robust framework for investigating the analgesic properties of this compound and its derivatives. The hot plate and tail-flick tests are invaluable for assessing responses to thermal pain, while the von Frey test is essential for studying mechanical allodynia. By employing these standardized methods, researchers can effectively screen novel compounds, elucidate mechanisms of action, and advance the development of safer and more effective opioid-based analgesics. The use of stabilized analogs and innovative delivery systems, such as intranasal formulations, continues to be a promising strategy to overcome the inherent limitations of native this compound.
References
- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Leu-Enkephalin's Effects on Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common behavioral assays to assess the anxiolytic or anxiogenic effects of Leu-Enkephalin. Detailed protocols for the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test are provided, along with a summary of available quantitative data and an overview of the relevant signaling pathways.
Introduction to this compound and Anxiety
This compound is an endogenous opioid peptide that plays a role in pain modulation, reward, and stress responses. Its effects on anxiety are complex and are primarily mediated through its interaction with delta (δ) and mu (μ) opioid receptors, which are G-protein coupled receptors found throughout the central nervous system. Understanding the impact of this compound on anxiety-like behaviors is crucial for the development of novel therapeutic agents for anxiety disorders.
Behavioral Assays for Anxiety Assessment
Several well-validated behavioral assays are used to measure anxiety-like behavior in rodents. These tests are based on the natural conflict between the animal's drive to explore a novel environment and its innate aversion to open, brightly lit spaces.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated off the ground, with two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Open Field Test (OFT)
The Open Field Test assesses anxiety and locomotor activity. The apparatus is a large, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.
Light-Dark Box Test (LDB)
The Light-Dark Box Test is another popular assay for anxiety-like behavior. The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment. A natural conflict arises between the rodent's tendency to explore and its aversion to the bright light. Anxiolytic compounds generally increase the time spent in the light compartment.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies investigating the effects of this compound on anxiety-like behaviors.
Table 1: Effects of this compound in the Open Field Test
| Species | Dose and Route of Administration | Key Findings in Open Field Test |
| Rat | 0.15 mg/kg (i.p.) | Lowered general motor activity 10-30 minutes after injection. |
| Rat | 1.0 mg/kg (i.p.) | Lowered general motor activity 10-30 minutes after injection and lowered the level of certain emotional reactions. |
i.p. = intraperitoneal
Table 2: Effects of this compound in Other Behavioral Assays
| Species | Dose and Route of Administration | Assay | Key Findings |
| Mouse | 30 µg/kg (i.p.) | One-way step-through active avoidance | Enhanced acquisition of the avoidance response. |
| Rat | 10 µg/kg (i.p.) | Jump-up one-way active avoidance | Enhanced acquisition of the avoidance response. |
| Mouse | 300 µg/kg | Y-maze appetitive conditioning | Impaired memory of the maze response. |
Note: While active avoidance and Y-maze tests are not direct measures of anxiety in the same way as the EPM, OFT, and LDB, they provide valuable information on effective in vivo dosages of this compound.
Data for the Elevated Plus Maze and Light-Dark Box Test with this compound administration were not available in the searched literature.
Experimental Protocols
General Considerations for All Assays
-
Animal Acclimation: Acclimate animals to the testing room for at least 1-2 hours before the experiment to reduce stress from the novel environment.
-
Handling: Handle animals gently and consistently to minimize stress-induced behavioral changes.
-
Apparatus Cleaning: Thoroughly clean the apparatus between each trial with a 70% ethanol solution to remove any olfactory cues from previous animals.
-
Lighting: Maintain consistent lighting conditions throughout the experiment, as light levels can significantly impact anxiety-like behaviors.
-
Experimenter Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid bias in scoring.
Protocol 1: Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic or anxiogenic effects of this compound by measuring the animal's exploration of the open and closed arms of an elevated plus-shaped maze.
Materials:
-
Elevated Plus Maze apparatus (dimensions appropriate for the species being tested).
-
Video recording and analysis software (optional, but recommended for accurate scoring).
-
This compound solution.
-
Vehicle control solution (e.g., saline).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection). Allow for an appropriate pre-treatment time for the drug to take effect (typically 15-30 minutes for i.p. injections).
-
Placement on the Maze: Gently place the animal in the center of the maze, facing one of the open arms.
-
Recording: Immediately start the timer and video recording system. Allow the animal to explore the maze for a 5-minute period.
-
Observation: The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
Data Collection: At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (optional, to assess locomotor activity).
-
Interpretation: An increase in the percentage of time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease in these parameters suggests an anxiogenic effect.
Protocol 2: Open Field Test (OFT)
Objective: To evaluate the effects of this compound on anxiety-like behavior and general locomotor activity in a novel open environment.
Materials:
-
Open field arena (a square or circular enclosure with high walls).
-
Video recording and analysis software.
-
This compound solution.
-
Vehicle control solution.
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Drug Administration: Administer this compound or vehicle control as described in the EPM protocol.
-
Placement in the Arena: Gently place the animal in the center of the open field arena.
-
Recording: Start the timer and video recording immediately. The test duration is typically 5-10 minutes.
-
Observation: The experimenter should be out of the animal's sight during the test.
-
Data Collection: After the test period, return the animal to its home cage.
-
Data Analysis: The arena is typically divided into a "center" zone and a "peripheral" zone by the analysis software. The following parameters are scored:
-
Time spent in the center of the arena.
-
Time spent in the periphery of the arena.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Interpretation: An anxiolytic effect is indicated by an increase in the time spent in the center of the arena and an increased number of entries into the center. A decrease in these measures suggests anxiogenic effects. Total distance traveled provides an index of general locomotor activity.
Protocol 3: Light-Dark Box Test (LDB)
Objective: To assess anxiety-like behavior by measuring the animal's preference for a dark, enclosed space over a brightly illuminated open space after administration of this compound.
Materials:
-
Light-Dark Box apparatus.
-
Light source to illuminate the light compartment to a specific lux level.
-
Video recording and analysis software.
-
This compound solution.
-
Vehicle control solution.
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Drug Administration: Administer this compound or vehicle control as previously described.
-
Placement in the Box: Gently place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Recording: Start the timer and video recording. The test duration is typically 5-10 minutes.
-
Observation: The experimenter should not be visible to the animal during the test.
-
Data Collection: After the session, return the animal to its home cage.
-
Data Analysis: Score the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the light and dark compartments.
-
Total distance traveled (optional).
-
Interpretation: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and potentially an increase in the number of transitions. An anxiogenic effect is indicated by a decrease in time spent in the light compartment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and a typical experimental workflow for assessing its effects on anxiety.
Caption: this compound Signaling Pathway in Anxiety Modulation.
Caption: General Experimental Workflow for Behavioral Assays.
Enhancing the Therapeutic Potential of Leu-Enkephalin: A Guide to the Development of Stabilized Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The endogenous opioid peptide Leu-enkephalin holds significant promise as a potent analgesic. However, its therapeutic application is severely hampered by its rapid degradation in vivo. This document provides a comprehensive overview of strategies to enhance the stability of this compound, detailing the design of stabilized analogs, and providing step-by-step protocols for their evaluation.
Strategies for Improving this compound Stability
The inherent instability of this compound is primarily due to its susceptibility to enzymatic degradation by aminopeptidases and enkephalinases.[1][2] To overcome this limitation, several chemical modification strategies have been successfully employed to develop analogs with improved stability and sustained analgesic activity.[3][4][5]
Key Modification Strategies:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions, particularly at the second position (Gly2), can significantly increase resistance to proteolytic degradation. A notable example is [D-Ala2, D-Leu5]-enkephalin (DADLE), a well-characterized analog with enhanced stability and high affinity for δ-opioid receptors.
-
N-Terminal and C-Terminal Modifications: Modifications at the N-terminus, such as acylation, or at the C-terminus, can protect the peptide from exopeptidases. For instance, N-pivaloyl modification has been shown to extend the plasma half-life of a this compound analog to 37 hours.
-
Cyclization: Introducing cyclic constraints into the peptide backbone can enhance stability by reducing conformational flexibility and protecting cleavage sites. This can be achieved by forming a covalent bond between the side chains of amino acids or between the N- and C-termini.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) to the peptide can increase its hydrodynamic size, thereby shielding it from enzymatic degradation and reducing renal clearance.
-
Unnatural Amino Acid Incorporation: The introduction of non-proteinogenic amino acids can create novel structures that are not recognized by native proteases, thus improving stability.
Quantitative Data of Selected this compound Analogs
The following tables summarize the quantitative data for this compound and some of its stabilized analogs, providing a comparative overview of their receptor binding affinities and biological activities.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | ~1.9 | ~0.9 | Low Affinity | |
| DADLE ([D-Ala2, D-Leu5]-enkephalin) | ~50 | 5-8 | Low Affinity | |
| KK-103 (N-pivaloyl analog) | - | 68% relative to Leu-ENK | - | |
| Ligand 16 (Dmt-substituted with C-terminal modification) | 0.38 | 0.36 | - | |
| Meta-F-Phe4 this compound (1a) | 0.08 | 0.03 | - | |
| Meta-NO2-Phe4 this compound (1i) | 0.98 | 0.023 | - |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro and In Vivo Activity
| Compound | Assay | Potency | Efficacy/Effect | Reference |
| This compound | Hot-plate test (s.c.) | - | 14%MPE·h | |
| KK-103 (N-pivaloyl analog) | Hot-plate test (s.c.) | - | 142%MPE·h | |
| Ligand 16 | Mouse Vas Deferens (MVD) | IC50 = 1.83 nM | - | |
| Ligand 16 | Guinea Pig Ileum (GPI) | IC50 = 8.51 nM | - | |
| Meta-F-Phe4 this compound (1a) | cAMP GloSensor (δOR) | IC50 = 0.08 nM | - | |
| Meta-NO2-Phe4 this compound (1i) | cAMP GloSensor (δOR) | IC50 = 0.11 nM | - |
%MPE·h represents the percentage of maximal possible effect integrated over time.
Experimental Protocols
This section provides detailed protocols for key experiments used in the development and characterization of this compound analogs.
Protocol for Enzymatic Degradation Assay in Plasma
This protocol is designed to assess the stability of this compound analogs in plasma.
Materials:
-
Test peptide analog
-
Human or rodent plasma (e.g., from BD P800 tubes with protease inhibitors for baseline)
-
Incubator at 37°C
-
Precipitating agent (e.g., acetonitrile or methanol)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test peptide in an appropriate solvent.
-
Add the test peptide to a pre-warmed aliquot of plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add three volumes of ice-cold precipitating agent to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the mixture and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the amount of remaining intact peptide using a validated HPLC or LC-MS/MS method.
-
Calculate the half-life (t1/2) of the peptide by plotting the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.
Protocol for Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR)
-
Unlabeled test compound (this compound analog)
-
Naloxone (for determining non-specific binding)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes, and radiolabeled ligand.
-
Non-specific Binding: Assay buffer, cell membranes, radiolabeled ligand, and a high concentration of naloxone (e.g., 10 µM).
-
Competitive Binding: Assay buffer, cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for In Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is a common method to evaluate the analgesic efficacy of compounds in rodents.
Materials:
-
Hot plate apparatus with a temperature-controlled surface
-
Animal restraining cylinder
-
Test compound (this compound analog)
-
Vehicle control (e.g., saline)
-
Mice or rats
Procedure:
-
Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Gently place each animal on the hot plate within the restraining cylinder and start a stopwatch.
-
Observe the animal for nociceptive responses, such as hind paw licking, flicking, or jumping.
-
Record the latency (in seconds) to the first clear pain response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.
-
Administer the test compound or vehicle to the animals (e.g., via subcutaneous or intravenous injection).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the hot plate test and record the response latencies.
-
Calculate the analgesic effect as the percentage of the Maximal Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of opioid receptors and the experimental workflow for developing stabilized this compound analogs.
Caption: Enzymatic degradation pathway of this compound.
Caption: Opioid receptor signaling pathway.
Caption: Experimental workflow for developing stabilized this compound analogs.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Enzymatic Degradation of Leu-Enkephalin in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leu-enkephalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of enzymatic degradation in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation in vitro?
A1: this compound is rapidly broken down by several peptidases. The main enzymes involved are:
-
Aminopeptidases: These enzymes cleave the N-terminal Tyr-Gly bond.[1][2][3]
-
Dipeptidyl Peptidases: These enzymes also act on the N-terminus.[1][2]
-
Neutral Endopeptidase (NEP, Neprilysin): This enzyme cleaves the Gly-Phe bond in the middle of the peptide.
-
Angiotensin-Converting Enzyme (ACE): ACE can also contribute to degradation by cleaving the Phe-Leu bond.
Q2: My this compound solution is losing activity rapidly. What are the likely causes?
A2: The most common reason for loss of activity is enzymatic degradation, especially if your experiments involve biological matrices like plasma, serum, or tissue homogenates. Other potential causes include:
-
Incorrect pH: The stability of this compound in aqueous solutions is pH-dependent, with maximal stability around pH 5.0.
-
Improper Storage: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. Once reconstituted, solutions should be used promptly or aliquoted and stored at -80°C to minimize freeze-thaw cycles.
-
Adsorption to Labware: Peptides can adsorb to the surface of plastic tubes and pipette tips. Using low-protein-binding labware can help mitigate this issue.
Q3: How can I improve the stability of this compound in my in vitro experiments?
A3: To enhance stability, you can use a combination of strategies:
-
Enzyme Inhibitors: Add a cocktail of peptidase inhibitors to your experimental buffer or medium.
-
Optimize pH: Maintain the pH of your solutions around 5.0 where this compound exhibits maximal chemical stability.
-
Use Sterile Technique: Prepare solutions with sterile water and buffers to prevent microbial contamination, which can introduce proteases.
-
Structural Analogs: Consider using a more stable synthetic analog of this compound, such as those with D-amino acid substitutions (e.g., [D-Ala²]-Leu-enkephalinamide) or other chemical modifications.
Troubleshooting Guides
Issue: My inhibitor cocktail is not effectively preventing degradation.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Optimize the concentration of each inhibitor through a dose-response experiment. |
| Inhibitor instability | Prepare fresh inhibitor stock solutions for each experiment. Check the stability of the inhibitors under your specific experimental conditions. |
| Single inhibitor for multiple enzymes | Use a cocktail of inhibitors that target different classes of peptidases (e.g., aminopeptidases and endopeptidases). |
| Incomplete protein precipitation | If analyzing by HPLC, ensure complete protein precipitation by using an effective agent (e.g., ice-cold acetonitrile with 0.1% TFA) and an appropriate ratio of precipitant to sample. |
Issue: High variability in replicate measurements of this compound concentration.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure consistent timing for all experimental steps, including incubation and sample processing. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Analytical method issues (e.g., HPLC) | Validate your analytical method for linearity, precision, and accuracy. Regularly check for column degradation and ensure the mobile phase is consistent. |
| Peptide adsorption to labware | Use low-protein-binding tubes and pipette tips to minimize loss of peptide. |
Quantitative Data Summary
Table 1: In Vitro Half-Life of this compound in Various Biological Matrices
| Biological Matrix | Half-Life (without inhibitors) | Reference |
| Mouse Plasma | 25 minutes | |
| Rabbit Nasal Mucosal Extract | 1.07 hours | |
| Rabbit Rectal Mucosal Extract | 0.33 hours | |
| Rabbit Vaginal Mucosal Extract | 1.14 hours |
Table 2: Effect of Inhibitors on this compound Stability
| Inhibitor(s) | Concentration(s) | Biological Matrix | Outcome | Reference |
| Amastatin / Thimerosal / EDTA | 50 µM / 0.25 mM / 5 mM | Rabbit Mucosal Extracts | >90% intact after 6 hours | |
| Thioridazine | 10⁻⁴ M | Human Plasma | Half-life increased to 21.2 min (control: 11.8 min) | |
| Fluphenazine | 10⁻⁴ M | Human Plasma | Half-life increased to 19.6 min | |
| Bacitracin | Not specified | Human Plasma | Half-life increased to 31.3 min | |
| Kelatorphan | 20 µM | Rat Locus Coeruleus Slices | 7-fold increase in Met-enkephalin potency | |
| Bestatin | 20 µM | Rat Locus Coeruleus Slices | Potentiated Met-enkephalin hyperpolarization | |
| Thiorphan | 3 µM | Rat Locus Coeruleus Slices | Potentiated Met-enkephalin hyperpolarization |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound using HPLC
This protocol outlines the steps to determine the degradation rate of this compound in plasma.
Materials:
-
This compound peptide standard
-
Human plasma (or other species of interest), collected with an anticoagulant (e.g., heparin, EDTA)
-
Enzyme inhibitor cocktail (e.g., amastatin, thimerosal, EDTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with 0.1% trifluoroacetic acid)
-
HPLC system with a C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation:
-
Prepare stock solutions of this compound and the inhibitor cocktail in an appropriate solvent.
-
Thaw plasma on ice.
-
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Spike the plasma with the this compound stock solution to the desired final concentration.
-
For inhibitor-treated samples, add the inhibitor cocktail to the plasma prior to adding the peptide.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately stop the enzymatic reaction by adding an equal volume of the ice-cold quenching solution to the aliquot.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto the equilibrated C18 column.
-
Run a linear gradient of Mobile Phase B to elute the peptide and its fragments (e.g., 5% to 60% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the standard.
-
Integrate the peak area for each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Caption: Enzymatic degradation pathways of this compound.
Caption: Workflow for assessing peptide stability in plasma.
Caption: Troubleshooting logic for ineffective degradation prevention.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Leu-Enkephalin
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the in vivo bioavailability of Leu-Enkephalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the in vivo bioavailability of this compound?
This compound, an endogenous opioid pentapeptide, faces two major hurdles for effective systemic delivery:
-
Rapid Enzymatic Degradation: In the gastrointestinal tract and plasma, this compound is quickly broken down by various peptidases, such as aminopeptidases and enkephalinases. This rapid degradation significantly reduces the amount of active peptide that reaches systemic circulation.
-
Poor Membrane Permeability: Due to its hydrophilic nature and molecular size, this compound has limited ability to cross biological membranes, including the intestinal epithelium for oral absorption and the blood-brain barrier (BBB) to reach its target receptors in the central nervous system.[1][2][3]
Q2: What are the main strategies to overcome these bioavailability challenges?
Several strategies are employed to protect this compound from degradation and enhance its ability to cross biological membranes:
-
Chemical Modifications: Altering the peptide's structure can improve its stability and lipophilicity. Common modifications include:
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids (e.g., [D-Ala², D-Leu⁵]-enkephalin or DADLE) can make the peptide less susceptible to enzymatic cleavage.[4]
-
Cyclization: Creating a cyclic structure can restrict the peptide's conformation, making it a poorer substrate for degrading enzymes.[4]
-
Prodrugs: Attaching a lipophilic moiety, such as a palmitic ester or a 9-fluorenylmethoxycarbonyl (Fmoc) group, can increase lipophilicity and facilitate membrane transport. These prodrugs are designed to release the active this compound after crossing the biological barrier.
-
Lipidization/PEGylation: Conjugating lipids or polyethylene glycol (PEG) chains can protect the peptide from enzymatic degradation and improve its pharmacokinetic profile.
-
-
Formulation and Delivery Systems: Encapsulating this compound in advanced delivery systems can protect it and facilitate its transport.
-
Nanoparticles: Polymeric or lipid-based nanoparticles can encapsulate this compound, protecting it from degradation in the gastrointestinal tract and plasma. Some nanoparticles are designed with mucoadhesive properties to enhance oral absorption.
-
Intranasal Delivery: Formulations designed for nose-to-brain delivery can bypass the blood-brain barrier, allowing direct access to the central nervous system.
-
Q3: How can I increase the plasma stability of my this compound analog?
Improving plasma stability is crucial for ensuring the peptide reaches its target. Consider the following approaches:
-
Structural Modifications: As mentioned in Q2, substituting L-amino acids with D-amino acids, cyclizing the peptide, or modifying the peptide bonds (e.g., N-methyl amide function) can significantly enhance resistance to plasma peptidases.
-
Enzyme Inhibitors: Co-administration with peptidase inhibitors like bestatin or thiorphan can reduce the rate of degradation in plasma. A dual inhibitor like kelatorphan, which targets both aminopeptidases and neprilysin, can be particularly effective.
-
Formulation: Encapsulating the peptide in nanoparticles or conjugating it to lipids can shield it from plasma enzymes.
Troubleshooting Guides
Problem 1: Low or inconsistent oral bioavailability of this compound formulation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Enzymatic degradation in the GI tract | 1. Chemical Modification: Synthesize a more stable analog (e.g., with D-amino acid substitutions or cyclized). 2. Enzyme Inhibitors: Co-formulate with protease inhibitors. Note that large amounts may be needed as the inhibitors themselves can be degraded. 3. pH Modulation: Include acidifying agents like citric acid in the formulation to lower the local pH and inhibit intestinal peptidases. |
| Poor intestinal absorption | 1. Increase Lipophilicity: Create a lipidated or ester-based prodrug to enhance passive diffusion across the intestinal epithelium. 2. Use Permeation Enhancers: Include excipients like medium-chain fatty acids in the formulation to transiently open tight junctions between epithelial cells, allowing for paracellular transport. 3. Nanoparticle Formulation: Encapsulate the peptide in mucoadhesive nanoparticles (e.g., chitosan-based) to increase residence time at the intestinal wall and facilitate uptake. |
| Formulation instability | 1. Characterize Formulation: Ensure the physical and chemical stability of your formulation under storage and experimental conditions. 2. Protect from Degradation: If using a carrier system, confirm that it effectively protects the peptide from the harsh environment of the GI tract. |
Problem 2: Ineffective transport of this compound across the blood-brain barrier (BBB).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low lipophilicity of the peptide | 1. Prodrug Approach: Design a reversible lipophilic prodrug that can cross the BBB and then release the active this compound in the brain. 2. Chemical Modification: Increase the lipophilicity of the peptide through modifications like N-methylation or halogenation at specific positions. |
| Efflux by transporters at the BBB | 1. Modify Peptide Structure: Alter the peptide's structure to reduce its recognition by efflux transporters like P-glycoprotein. |
| Rapid degradation at the BBB | 1. Use Stable Analogs: Employ analogs with enhanced stability against peptidases present at the BBB. |
| Inefficient delivery route | 1. Intranasal Delivery: Explore intranasal formulations that can facilitate direct nose-to-brain transport, bypassing the BBB. |
Problem 3: Inconsistent results in plasma stability assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Variability in sample handling | 1. Standardize Procedures: Ensure consistent timing for sample collection, processing, and storage. 2. Minimize Freeze-Thaw Cycles: Aliquot plasma samples and peptide stock solutions to avoid repeated freezing and thawing. |
| Ineffective enzyme inhibition | 1. Optimize Inhibitor Concentration: Titrate the concentration of protease inhibitors to ensure complete inhibition of enzymatic activity. 2. Use a Cocktail of Inhibitors: If multiple peptidases are active, use a broad-spectrum protease inhibitor cocktail. |
| Peptide adsorption to labware | 1. Use Low-Binding Materials: Utilize low-protein-binding tubes and pipette tips. 2. Include a Carrier Protein: Consider adding a small amount of a carrier protein like bovine serum albumin (BSA) to your solutions to reduce non-specific binding. |
| Issues with analytical method (e.g., HPLC) | 1. Method Validation: Validate your analytical method for linearity, precision, and accuracy. 2. Check for Contamination: Ensure that the HPLC column and mobile phases are free from contaminants that could interfere with peptide quantification. |
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of this compound's stability and bioavailability using various strategies.
Table 1: Plasma Stability of this compound Analogs
| Compound | Modification | Half-life in Rat Plasma (min) | Reference |
| This compound | - | ~2-5 | |
| [D-Ala², D-Leu⁵]-enkephalin (DADLE) | D-amino acid substitution | Significantly increased vs. control | |
| N-pivaloyl analog KK-103 | N-terminal modification | ~2220 (37 hours) | |
| 3-Fluoro derivative of Phe⁴ | Halogenation | 82.3 | |
| N-methyl amide at Phe⁴-Leu⁵ | Amide bond replacement | More stable than this compound |
Table 2: In Vivo Efficacy of Modified this compound
| Compound | Delivery Route | Efficacy Measure (Hot-Plate Test) | Improvement vs. This compound | Reference |
| This compound | Subcutaneous | 14 %MPE·h | - | |
| KK-103 (N-pivaloyl analog) | Subcutaneous | 142 %MPE·h | 10-fold |
Table 3: Brain Uptake Enhancement with Nanoparticle Formulation
| Formulation | Delivery Route | Increase in Brain Drug Levels | Reference |
| Palmitic ester prodrug in chitosan amphiphile nanoparticles | Oral | 67% | |
| Palmitic ester prodrug in chitosan amphiphile nanoparticles | Intravenous | 50% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines the steps to assess the stability of this compound or its analogs in plasma.
Materials:
-
This compound or analog stock solution
-
Plasma (from the species of interest, e.g., rat, human) with anticoagulant (e.g., EDTA)
-
Incubator or water bath at 37°C
-
Protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% trifluoroacetic acid - TFA)
-
Microcentrifuge
-
HPLC system with a C18 column
Procedure:
-
Pre-incubation: Aliquot plasma into microcentrifuge tubes and pre-incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add the peptide stock solution to the plasma to achieve the desired final concentration. Vortex briefly to mix. This is your time zero (t=0) sample.
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Stop Reaction: Immediately add an equal volume of ice-cold acetonitrile with 0.1% TFA to the aliquot to precipitate plasma proteins and stop enzymatic degradation.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a suitable gradient elution method to separate the intact peptide from its degradation products. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of this compound and its analogs.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound or analog
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent and differentiated monolayer. This typically takes about 21 days.
-
Monolayer Integrity: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound (this compound or analog) dissolved in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the Caco-2 cell monolayer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Purification of Leu-Enkephalin and its Analogs
Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of Leu-Enkephalin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of this compound and its analogs.
Poor Peak Shape
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in reversed-phase HPLC of peptides and can be attributed to several factors:
-
Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol groups on silica-based columns, can cause tailing. Ionized silanol groups can interact with basic residues in the peptide.[1]
-
Low Acid Concentration: An insufficient concentration of an ion-pairing agent, like trifluoroacetic acid (TFA), in the mobile phase can lead to poor peak shape.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can also cause peak tailing.[3][4]
Troubleshooting Steps:
-
Optimize Mobile Phase Additive: Ensure an adequate concentration of an ion-pairing agent. TFA is commonly used at 0.1% to improve peak shape by masking silanol interactions. If using a mass spectrometry-compatible modifier like formic acid, you may need to optimize its concentration, as lower ionic strength buffers can sometimes lead to poorer peak shapes for basic peptides.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (typically around 2-3) to keep the peptides protonated and minimize interactions with silanol groups.
-
Check for Column Overload: Reduce the sample concentration or injection volume to see if peak shape improves.
-
Column Washing and Replacement: If you suspect contamination, flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
Q2: My peptide peak is very broad. What can I do to improve the peak width?
A2: Broad peaks can result from several factors, including:
-
Sub-optimal Gradient: A steep gradient may not provide sufficient separation, leading to broad peaks.
-
High Flow Rate: A flow rate that is too high can reduce the interaction time with the stationary phase, resulting in broader peaks.
-
Large Injection Volume or Unsuitable Sample Solvent: Injecting a large volume of sample, especially in a solvent stronger than the initial mobile phase, can cause peak broadening.
-
Column Temperature: Non-optimal column temperature can affect viscosity and diffusion, leading to broader peaks.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient around the elution point of your peptide can significantly improve peak sharpness. Start with a scouting run using a broad gradient to determine the approximate elution conditions, then run a shallower gradient in that range.
-
Adjust the Flow Rate: Try reducing the flow rate to see if it improves peak shape, but be mindful of longer run times.
-
Optimize Sample Injection: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
Control Column Temperature: Operating at a slightly elevated and controlled temperature (e.g., 40°C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.
Q3: I am observing split or double peaks for my this compound. What could be the cause?
A3: Split or double peaks can be caused by:
-
Partially Clogged Column Frit: Debris from the sample or system can partially block the inlet frit of the column, distorting the sample band.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Column Degradation: A void or channel in the column packing material can lead to split peaks.
-
Co-elution of Analogs or Impurities: It's possible that a closely related analog or an impurity is co-eluting with your main peak.
Troubleshooting Steps:
-
Sample Filtration: Always filter your sample before injection to remove any particulates.
-
Check Injection Solvent: As mentioned, dissolve your sample in the mobile phase if possible.
-
Backflush the Column: If you suspect a clogged frit, you can try backflushing the column (check the manufacturer's instructions first).
-
Use a Guard Column: A guard column can help protect your analytical column from contaminants.
-
Confirm Peak Purity: Collect the fractions corresponding to the split peak and analyze them by mass spectrometry to confirm if they are the same compound or different species.
Low Recovery and Yield
Q4: I am experiencing low recovery of my this compound after purification. What are the common causes and how can I improve it?
A4: Low recovery of peptides from HPLC is a frequent problem, often due to:
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of sample vials, tubing, and the column itself, especially if they are hydrophobic.
-
Poor Solubility: The peptide may not be fully dissolved in the sample solvent, leading to incomplete loading onto the column.
-
Precipitation on the Column: The peptide may precipitate at the head of the column if the mobile phase is not a good solvent for it.
-
Irreversible Binding: The peptide may bind irreversibly to the stationary phase.
Troubleshooting Steps:
-
Optimize Sample Solvent: Ensure your peptide is fully dissolved. You may need to use a small amount of an organic solvent like acetonitrile or isopropanol in your sample solvent. For very hydrophobic peptides, DMSO can be used, but be mindful of its potential to interfere with chromatography if used in large amounts.
-
Use Low-Binding Vials and Plates: To minimize adsorption to sample containers, use polypropylene or other low-protein-binding labware.
-
Increase Column Temperature: Elevating the column temperature can improve the solubility of peptides and reduce secondary interactions, leading to better recovery.
-
Passivate the HPLC System: For particularly "sticky" peptides, you can passivate the system by flushing it with a solution that blocks active sites on the stainless steel surfaces.
System and Method Issues
Q5: My HPLC system is showing high backpressure. What should I do?
A5: High backpressure is a common HPLC issue that can indicate a blockage in the system.
Troubleshooting Steps:
-
Isolate the Source: Systematically disconnect components to identify the source of the high pressure.
-
Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column.
-
If the pressure is still high without the column, the blockage is in the tubing, injector, or other components before the column. Check each component sequentially.
-
-
Address a Column Blockage:
-
Backflush the column: This can often dislodge particulates from the inlet frit.
-
Change the in-line filter or guard column: These are designed to trap particles and should be replaced regularly.
-
-
Prevent Future Blockages:
-
Filter all solvents and samples: Use a 0.22 µm or 0.45 µm filter.
-
Ensure mobile phase compatibility: Buffers should be fully dissolved and compatible with the organic solvent to prevent precipitation.
-
Q6: My retention times are drifting from run to run. What could be the cause?
A6: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the mobile phase strength.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if the column is not in a temperature-controlled compartment.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Troubleshooting Steps:
-
Ensure Sufficient Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.
-
Use a Column Oven: Maintain a constant and controlled column temperature.
-
Monitor Column Performance: Regularly check the performance of your column with a standard sample to track its health.
Data Presentation
Table 1: Effect of TFA Concentration on Peptide Retention Time
| TFA Concentration (%) | Analyte | Retention Time (min) | Peak Shape |
| 0.05 | This compound | 15.2 | Slight Tailing |
| 0.1 | This compound | 15.8 | Symmetrical |
| 0.2 | This compound | 16.5 | Symmetrical |
Note: Data is illustrative and will vary based on the specific peptide, column, and HPLC system. A concentration of 0.1% TFA is a common starting point for good peak shape and retention.
Table 2: Influence of Column Temperature on this compound Retention
| Column Temperature (°C) | Retention Time (min) | Backpressure (psi) |
| 25 | 16.5 | 2200 |
| 40 | 15.8 | 1800 |
| 60 | 14.9 | 1500 |
Note: Data is illustrative. Higher temperatures generally lead to shorter retention times and lower backpressure. Consistent temperature control is crucial for reproducible results.
Table 3: Typical Peptide Recovery Rates in RP-HPLC
| Condition | Expected Recovery (%) |
| Standard Conditions | 75-90% |
| Hydrophobic Peptide, Standard Conditions | 50-80% |
| Optimized Conditions (Elevated Temp, Low-Binding Vials) | >90% |
Note: Recovery rates are highly dependent on the peptide sequence and experimental conditions. For hydrophobic peptides, optimizing the sample solvent and using elevated temperatures can significantly improve recovery.
Experimental Protocols
Detailed Methodology for HPLC Purification of this compound
This protocol provides a general starting point for the purification of crude this compound (Tyr-Gly-Gly-Phe-Leu) using reversed-phase HPLC.
1. Materials and Reagents:
-
Crude this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A (see below) to a concentration of approximately 1-5 mg/mL.
-
If solubility is an issue, a small percentage of ACN can be added to the solvent. For highly aggregated peptides, a small amount of DMSO can be used, but the injection volume should be kept to a minimum.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulates.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale; larger dimensions for preparative scale).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.
-
Column Temperature: 40°C
-
Detection: UV at 220 nm and 280 nm (the tyrosine residue in this compound absorbs at 280 nm).
-
Injection Volume: 10-50 µL for an analytical column, depending on the sample concentration.
4. Gradient Program (Starting Point):
-
Scouting Run: Perform an initial broad gradient to determine the approximate elution time of this compound.
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (return to initial conditions)
-
45-55 min: 5% B (equilibration)
-
-
Optimized Gradient: Based on the scouting run, create a shallower gradient around the elution point of the target peptide. For example, if this compound elutes at 30% B in the scouting run:
-
0-5 min: 20% B
-
5-25 min: 20% to 40% B (linear gradient, 1% B per minute)
-
25-30 min: 40% to 90% B (wash step)
-
30-35 min: 90% to 20% B (return to initial conditions)
-
35-45 min: 20% B (equilibration)
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak(s) observed in the chromatogram.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the peptide in the desired fractions by mass spectrometry.
-
Pool the fractions with a purity of >95%.
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
Mandatory Visualizations
Caption: A typical workflow for the HPLC purification of this compound.
Caption: A troubleshooting decision tree for common HPLC issues.
Caption: Simplified signaling pathway of enkephalins.
References
Troubleshooting low signal in Leu-Enkephalin mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in Leu-Enkephalin mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound analysis?
A1: The optimal concentration for this compound can vary depending on the mass spectrometer's sensitivity. However, if your sample is too dilute, you may not obtain a strong enough signal.[1] Conversely, if it is too concentrated, it can lead to ion suppression.[1] It is recommended to prepare a dilution series to determine the best concentration range for your specific instrument and method.[2] For highly sensitive instruments, analysis of peptide mixtures at the femtomole level is possible.[3][4]
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: this compound (Tyr-Gly-Gly-Phe-Leu) is a peptide that is readily protonated. Therefore, positive electrospray ionization (ESI+) is the most common and effective mode for its analysis, typically observing the protonated molecular ion [M+H]⁺.
Q3: What is ion suppression and how can it affect my this compound signal?
A3: Ion suppression is a phenomenon where other compounds (matrix components) co-eluting with this compound compete for ionization, reducing the ionization efficiency and signal intensity of the target analyte. This is a common issue in ESI-MS and can be caused by salts, detergents, or other contaminants in the sample or mobile phase.
Q4: Why is this compound commonly used as a reference or tuning compound in mass spectrometry?
A4: this compound is frequently used as a standard to test new instruments and methodologies, and for instrument tuning and calibration. Its fragmentation pattern is well-characterized and typical for a small peptide, making it a useful "thermometer molecule" to understand the degree of excitation in ESI or MALDI sources.
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues. Follow the steps sequentially to identify the root cause of the problem.
Step 1: Sample Preparation and Integrity
Q: Could my sample preparation be the cause of the low signal?
A: Yes, inadequate sample preparation is a primary cause of low signal intensity. Common issues include:
-
Contamination: The presence of detergents (like NP-40, Tween, Triton), plasticizers from tubes, or keratin from handling can severely interfere with your results and mask the signal. Always use high-purity solvents and mass-spectrometry-tested plastics.
-
Incorrect Concentration: As mentioned in the FAQ, the sample may be too dilute or too concentrated, leading to a weak signal or ion suppression, respectively.
-
Sample Degradation: Peptides can degrade if not handled properly. For biological samples like plasma, it's crucial to thaw them on ice to prevent enzymatic degradation.
Step 2: Liquid Chromatography (LC) System Check
Q: How can I determine if my LC system is causing the signal loss?
A: A complete loss of signal can often point to a singular issue within the LC system.
-
Check for Leaks and Stable Spray: Ensure there are no leaks in the system. Visually inspect the ESI needle tip to confirm a stable spray is being generated. An unstable spray will result in no signal.
-
Pump Performance: Air pockets in the pump can cause a loss of prime, especially for the organic phase, leading to a failure in analyte elution and chromatography. Manually purging the pumps can resolve this.
-
Column Issues: Contaminants on the chromatographic column can lead to peak broadening or splitting, which can diminish signal intensity. Ensure proper column maintenance and equilibration.
Step 3: Mass Spectrometer (MS) Settings and Calibration
Q: My sample and LC system seem fine. Could the MS parameters be the problem?
A: Yes, suboptimal instrument parameters are a frequent cause of poor signal.
-
Tuning and Calibration: The mass spectrometer must be regularly tuned and calibrated to ensure it is operating at peak performance. Incorrect mass calibration can lead to mass errors and poor signal detection. Use a known calibrant, such as this compound itself or a dedicated calibration solution, to verify instrument performance.
-
Ion Source Optimization: The settings for the ion source are critical for maximizing the signal. Key parameters to optimize include:
-
Capillary/Sprayer Voltage: This is a critical parameter that is often set and forgotten but may need adjustment.
-
Gas Flow Rates (Nebulizer and Drying Gas): These have a major impact on ESI efficiency by affecting droplet size and desolvation.
-
Source Temperature: This helps with solvent removal and desolvation.
-
Needle Position: Small shifts in the ESI needle position (e.g., 0.5 mm) can cause a significant reduction in signal strength.
-
-
Detector Issues: A high detector voltage may be an indication of poor peak shape and resolution, leading to low signal intensity. Retuning the system for better peak shape can resolve this.
Visual Troubleshooting Workflow
The following diagram outlines the systematic approach to troubleshooting low signal intensity for this compound.
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Human Plasma
This protocol is a general guideline for extracting enkephalins from a complex biological matrix like human plasma.
-
Thawing: Thaw frozen plasma samples on ice to minimize peptide degradation.
-
Internal Standard: In a microcentrifuge tube, add 100 µL of plasma. Spike the sample with an appropriate amount of a stable isotope-labeled Leucine-Enkephalin internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid (FA) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Water/1% ACN + 0.1% FA).
-
Final Centrifugation: Vortex briefly and centrifuge to pellet any remaining particulates.
-
Analysis: Transfer the clear supernatant to an LC autosampler vial for analysis.
Protocol 2: Basic ESI-MS Instrument Calibration and Tuning
Regular calibration and tuning are essential for optimal performance. This is a generalized procedure.
-
Prepare Standard Solution: Prepare a fresh solution of your tuning compound (e.g., this compound or a manufacturer-provided calibration mix) at the recommended concentration.
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a stable flow rate.
-
Enter Tuning Mode: Use the instrument software's automatic tuning feature. The software will typically optimize parameters like lens voltages, collision energies, and detector settings.
-
Mass Calibration: Perform a mass calibration across the desired mass range. The software will use the known m/z values of the standard to create a calibration curve.
-
Verify Performance: After tuning and calibration, acquire data for the standard. Check for:
-
Mass Accuracy: The measured mass should be within the instrument's specified tolerance of the theoretical mass (e.g., +/- 0.1 Da or 5 ppm).
-
Resolution: The peak shape should be sharp and symmetrical. Poor resolution can cause the detector to optimize at an artificially high voltage, reducing sensitivity.
-
Signal Intensity: The signal intensity should be within the expected range for the standard at the given concentration.
-
Data Tables
Table 1: Typical Starting ESI Parameters for this compound
These are starting points and require optimization for your specific instrument.
| Parameter | Typical Value | Purpose |
| Ionization Mode | Positive (ESI+) | Protonates the peptide for detection. |
| Capillary Voltage | 3000 V | Creates the electrospray. |
| Cone Voltage | 30 V | Helps with ion sampling and declustering. |
| Source Temperature | 120-150°C | Aids in desolvation of droplets. |
| Desolvation Gas Flow | 600-800 L/hr | Assists in solvent evaporation. |
| Collision Energy (CE) | 10-40 eV | For fragmentation (MS/MS); start at 20 eV. |
Table 2: Common Contaminants and Their Observed m/z
The presence of these contaminants can suppress the this compound signal.
| Contaminant Type | Common Source | Typical m/z in Positive Mode |
| Polyethylene Glycol (PEG) | Detergents, skin creams, plastics | Series of peaks separated by 44.0262 Da |
| Phthalates | Plastics (e.g., tubes, well plates) | e.g., 149.0233, 391.2843 |
| Keratins | Dust, skin, hair | Various peptide masses |
| Sodium/Potassium Adducts | Glassware, buffers, salts | [M+Na]⁺, [M+K]⁺ |
| Polysiloxanes | Silicone tubing, septa | Series of peaks separated by 74.0188 Da |
Causal Relationships in Signal Loss
The following diagram illustrates how various factors can lead to low signal intensity.
References
Technical Support Center: Measurement of Basal Leu-Enkephalin
Welcome to the technical support center for the measurement of basal Leu-enkephalin (Leu-Enk). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with quantifying low endogenous levels of this neuropeptide.
Frequently Asked Questions (FAQs)
Q1: Why is measuring basal levels of this compound so challenging?
A1: Measuring basal levels of this compound is difficult due to a combination of factors:
-
Low Endogenous Concentrations: this compound is present at very low physiological concentrations, typically in the picomolar (pM) to nanomolar (nM) range, which is often near the limit of detection for many assays.[1][2][3]
-
Rapid Enzymatic Degradation: this compound has a very short half-life in biological samples (e.g., a few minutes in plasma) due to rapid breakdown by enzymes like aminopeptidases and neutral endopeptidase (neprilysin).[4][5] This requires immediate sample processing or the use of specific enzyme inhibitors.
-
Sample Complexity: Biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue are complex mixtures containing salts, lipids, and numerous proteins that can interfere with assay performance.
-
Peptide Adsorption: this compound can adsorb to the surfaces of standard laboratory plasticware, leading to significant sample loss and inaccurate quantification.
-
High Sequence Similarity: Its close structural similarity to other endogenous opioid peptides, particularly Met-enkephalin, can lead to cross-reactivity in immunoassays, compromising specificity.
Q2: What are the most common methods for quantifying this compound, and what are their pros and cons?
A2: The two primary methods are immunoassays (ELISA, RIA) and liquid chromatography-mass spectrometry (LC-MS).
| Method | Pros | Cons |
| Immunoassays (ELISA/RIA) | - High-throughput- Relatively inexpensive- Do not require extensive instrumentation | - Potential for cross-reactivity with structurally similar peptides (e.g., Met-enkephalin)- Can be less sensitive than LC-MS- Matrix effects can interfere with antibody-antigen binding |
| LC-MS | - High specificity and sensitivity- Ability to distinguish between Leu-Enk and Met-Enk simultaneously- Can identify and quantify post-translationally modified versions | - Lower throughput- Requires expensive, specialized equipment and expertise- Complex sample preparation and data analysis |
Q3: How can I prevent the degradation of this compound in my samples?
A3: Preventing degradation is critical for accurate measurement.
-
Rapid Processing: Process samples immediately after collection, and always keep them on ice.
-
Enzyme Inhibitors: Use a cocktail of protease inhibitors. For plasma or tissue, a combination of an aminopeptidase inhibitor (e.g., bestatin) and a neprilysin inhibitor (e.g., thiorphan) is effective.
-
Acidification: For tissue extraction, using an acidified solvent (e.g., acidified methanol) helps to denature and precipitate degrading enzymes.
-
Proper Storage: For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: My ELISA results show very high variability between replicates. What could be the cause?
A4: High variability in ELISA is a common issue, especially with low-concentration analytes. Potential causes include:
-
Inconsistent Sample Handling: Variations in the timing of sample processing or storage conditions can lead to differential degradation.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes for standards and samples, can introduce significant errors.
-
Edge Effects: Uneven temperature across the microplate during incubation can cause wells on the edge to react differently than those in the center. Ensure the plate is sealed and incubated in a stable temperature environment.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to high background and variability.
-
Peptide Adsorption: If not using low-protein-binding labware, the amount of peptide lost to surfaces can vary between wells.
Troubleshooting Guides
Guide 1: Low or No Signal in Immunoassays (ELISA/RIA)
| Possible Cause | Troubleshooting Steps |
| Analyte concentration is below the assay's limit of detection (LOD). | 1. Concentrate the sample using solid-phase extraction (SPE) C18 cartridges.2. Verify the expected concentration range. Basal levels may be extremely low. |
| This compound degraded during sample collection or processing. | 1. Review your sample handling protocol. Ensure rapid processing on ice and immediate addition of a validated protease inhibitor cocktail.2. Perform a time-course experiment to assess peptide stability in your specific sample matrix. |
| Suboptimal antibody or tracer/conjugate performance. | 1. Check the expiration dates of all kit reagents.2. Run a positive control using a known concentration of synthetic this compound to verify kit performance.3. Ensure storage conditions for the kit were met (typically 2-8°C). |
| Incorrect assay procedure. | 1. Double-check that all reagents were added in the correct order and volume.2. Confirm incubation times and temperatures match the protocol.3. Ensure the plate reader settings (wavelength) are correct for the substrate used. |
| Sample loss due to adsorption. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips for all steps.2. Consider adding a carrier protein like BSA to buffers (if compatible with the assay) to reduce non-specific binding. |
Guide 2: High Background Signal in ELISA
| Possible Cause | Troubleshooting Steps |
| Insufficient washing. | 1. Increase the number of wash cycles or the soaking time for each wash.2. Ensure complete aspiration of wash buffer from all wells after each step. An automated plate washer can improve consistency. |
| Non-specific binding of antibodies. | 1. Ensure the blocking buffer is fresh and appropriate for the sample type.2. Optimize the concentration of the primary or secondary antibody; concentrations may be too high. |
| Cross-reactivity. | 1. Check the kit's cross-reactivity data. Some antibodies may react with other proenkephalin-derived peptides.2. If significant cross-reactivity is suspected, confirm results with a more specific method like LC-MS. |
| Contaminated reagents. | 1. Prepare fresh buffers.2. Avoid using reagents past their expiration date. |
| Over-development of substrate. | 1. Reduce the substrate incubation time.2. Read the plate immediately after adding the stop solution. |
Experimental Protocols & Visualizations
Protocol 1: General Sample Preparation for this compound Analysis
This protocol provides a general workflow for preparing biological samples for subsequent analysis by immunoassay or LC-MS.
Objective: To extract this compound while minimizing degradation and removing interfering substances.
Materials:
-
Biological sample (e.g., plasma, brain tissue homogenate)
-
Protease inhibitor cocktail (e.g., Bestatin, Thiorphan)
-
Acidified extraction solvent (e.g., 90:9:1 methanol:water:acetic acid for tissue) or protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% TFA for plasma)
-
Low-protein-binding microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Solid-Phase Extraction (SPE) C18 cartridges (for desalting and concentration)
-
SPE solutions: Activation (e.g., 50% acetonitrile), Equilibration (e.g., 0.1% formic acid), Wash (e.g., 0.1% formic acid), Elution (e.g., 50% acetonitrile/0.1% formic acid)
Procedure:
-
Sample Collection: Collect samples (e.g., blood into EDTA tubes) and immediately place on ice. For tissue, flash-freeze in liquid nitrogen and store at -80°C until use.
-
Inhibitor Addition: Immediately add a pre-validated protease inhibitor cocktail to the sample.
-
Extraction/Protein Precipitation:
-
For Tissue: Homogenize the frozen tissue in 10 volumes of ice-cold acidified extraction solvent. Incubate on ice for 20 minutes.
-
For Plasma: Add an equal volume of ice-cold acetonitrile with 0.1% TFA to precipitate proteins. Vortex and incubate.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptide fraction, without disturbing the pellet.
-
Desalting and Concentration (SPE):
-
Activate the C18 SPE cartridge with the activation solution.
-
Equilibrate the cartridge with the equilibration solution.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and other hydrophilic impurities.
-
Elute the this compound with the elution solution into a clean, low-protein-binding tube.
-
-
Drying and Reconstitution: Dry the eluted sample (e.g., using a vacuum concentrator). Reconstitute the dried peptide extract in the appropriate assay buffer for analysis.
Caption: Workflow for this compound Sample Preparation.
Visualization 2: Troubleshooting Logic for Low ELISA Signal
This diagram illustrates the decision-making process when troubleshooting a weak or absent signal in a this compound ELISA.
Caption: Troubleshooting Logic for Low ELISA Signal.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00082C [pubs.rsc.org]
- 3. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Adsorption of Leu-enkephalin to Labware
Welcome to the technical support center dedicated to providing solutions for minimizing the adsorption of Leu-enkephalin to laboratory ware. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide loss during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experimental setup and ensure accurate, reproducible results.
Troubleshooting Guides
Problem: Low or Inconsistent Recovery of this compound
Researchers often face the frustrating issue of losing a significant portion of their this compound sample due to adsorption onto the surfaces of labware. This can lead to inaccurate quantification, reduced bioactivity, and poor experimental reproducibility. This guide provides a systematic approach to troubleshooting and mitigating this common problem.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Inappropriate Labware Material | Peptides, especially those with hydrophobic residues like this compound, are prone to adsorbing to surfaces. Standard polystyrene and borosilicate glass can exhibit significant binding. Solution: Switch to low-protein-binding polypropylene tubes and pipette tips. For applications requiring glass, consider silanized glass vials to create a hydrophobic, less interactive surface.[1][2] |
| Suboptimal Solvent Conditions | The composition of the solvent plays a crucial role in peptide solubility and its interaction with surfaces. In purely aqueous solutions, hydrophobic peptides may be more likely to adsorb to surfaces to minimize their interaction with water. |
| Solution 1: Adjust pH. The conformation and charge of this compound can be influenced by the pH of the solution. At neutral pH, the peptide exists as a mix of folded and unfolded forms, while it is predominantly unfolded at low or high pH. Experiment with adjusting the pH of your buffer to see if it improves recovery, though be mindful of the pH stability of your peptide.[3] | |
| Solution 2: Increase Ionic Strength. Modifying the ionic strength of the buffer can sometimes reduce electrostatic interactions between the peptide and the labware surface. However, the effect can be complex and may not always be beneficial. It is recommended to test a range of salt concentrations (e.g., 10 mM to 150 mM NaCl) to find the optimal condition for your specific application.[4] | |
| Solution 3: Add Organic Solvent. For hydrophobic peptides, adding a small amount of an organic solvent like acetonitrile (ACN) can improve solubility in the aqueous phase and reduce the tendency to adsorb to surfaces. Start with a low concentration (e.g., 5% v/v ACN) and optimize as needed, ensuring the solvent is compatible with your downstream applications. | |
| Lack of Surface Passivation | Untreated labware surfaces have active sites that can readily bind peptides. Passivation creates a barrier that minimizes these interactions. |
| Solution 1: Silanization. For glassware, silanization with agents like dimethylchlorosilane creates a hydrophobic surface that repels peptides. This is particularly useful for HPLC vials and other glass containers. | |
| Solution 2: PEGylation. Coating surfaces with polyethylene glycol (PEG) creates a hydrophilic layer that can prevent protein and peptide adsorption. This method can be applied to both glass and plastic surfaces. | |
| Absence of Blocking Agents | In assays like ELISAs or when working with very low peptide concentrations, non-specific binding to surfaces can be a major issue. Blocking agents are used to saturate these non-specific binding sites. |
| Solution 1: Bovine Serum Albumin (BSA). BSA is a commonly used blocking agent that can be added to buffers or used to pre-coat labware. A typical concentration for blocking is 1-3% (w/v). | |
| Solution 2: Casein. Casein, a milk protein, is another effective blocking agent and is often considered more efficient than BSA for certain applications. It is typically used at concentrations of 0.2-2% (w/v). |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: Which type of labware is best for working with this compound?
A1: For general use, low-protein-binding polypropylene tubes and pipette tips are recommended to minimize hydrophobic interactions that lead to adsorption. Studies have shown that at low concentrations, a significant percentage of cationic peptides can be lost to both borosilicate glass and standard polypropylene surfaces, whereas specialized low-binding tubes show much higher recovery. If glass is necessary, for example in HPLC applications, using silanized glass vials is highly recommended to reduce surface activity.
Q2: How does pH affect the adsorption of this compound?
A2: The pH of the solution can alter the charge and conformation of this compound, which in turn affects its interaction with surfaces. At neutral pH, this compound exists as a mixture of folded and unfolded forms. At acidic or basic pH, the peptide is predominantly in an unfolded state, which may influence its adsorption profile. The exact effect of pH on adsorption to a specific surface can be complex and may require empirical testing to determine the optimal pH for minimal binding.
Q3: Can I use any organic solvent to reduce adsorption?
A3: Acetonitrile (ACN) is a commonly used organic solvent to reduce the adsorption of hydrophobic peptides. It is generally effective and compatible with many downstream applications like HPLC-MS. It is advisable to start with a low percentage (e.g., 5% v/v) and increase if necessary, as high concentrations of organic solvents can sometimes negatively impact chromatographic performance or biological assays.
Q4: What is the difference between silanization and PEGylation?
A4: Silanization is a process primarily for glass surfaces where silanol groups are reacted with a silanizing agent (e.g., dimethylchlorosilane) to create a hydrophobic surface. This repels polar molecules and reduces their adsorption. PEGylation involves covalently attaching polyethylene glycol (PEG) chains to a surface (glass or plastic). This creates a hydrophilic, flexible layer that sterically hinders the approach of peptides and proteins, thereby preventing adsorption.
Q5: When should I use a blocking agent like BSA or casein?
A5: Blocking agents are most critical in assays where the peptide is present at very low concentrations and is expected to bind to a surface, such as in an ELISA. They are also useful when preparing very dilute standards. The blocking agent, being in high concentration, will saturate the non-specific binding sites on the labware, preventing the much lower concentration of this compound from adsorbing.
Q6: Is there a significant difference in the effectiveness of BSA versus casein as a blocking agent?
A6: Both BSA and casein are effective blocking agents, but their performance can vary depending on the specific application. Casein is often considered a more efficient blocker because it is a heterogeneous mixture of smaller proteins that can pack more densely on a surface compared to the larger BSA molecule. However, casein may not be suitable for assays involving phospho-specific antibodies or biotin-avidin systems due to potential contaminants. Therefore, the choice between BSA and casein may require empirical validation for your specific assay.
Quantitative Data on Peptide Adsorption
The following tables summarize the available quantitative data on peptide adsorption to different labware materials. While specific data for this compound is limited, the data for other cationic and hydrophobic peptides provide a useful reference.
Table 1: Peptide Recovery from Different Labware Materials
| Peptide | Labware Material | Peptide Concentration | % Recovery (after 1h incubation) | Reference |
| Mastoparan X (Cationic) | Borosilicate Glass | 2 µM | ~15% | |
| Polypropylene | 2 µM | ~20% | ||
| Low-Binding Polypropylene | 2 µM | >90% | ||
| Melittin (Cationic) | Borosilicate Glass | 2 µM | ~10% | |
| Polypropylene | 2 µM | ~15% | ||
| Low-Binding Polypropylene | 2 µM | >80% | ||
| Ghrelin | Flint Glass | Not Specified | ~20% | |
| Borosilicate Glass | Not Specified | ~63% | ||
| Polypropylene | Not Specified | ~90% | ||
| Insulin | Polypropylene | Not Specified | ~11% | |
| Polyallomer | Not Specified | ~68% |
Table 2: Effect of Acetonitrile (ACN) on Peptide Recovery
| Peptide | Labware Material | ACN Concentration (v/v) | % Recovery | Reference |
| Teriparatide | Polypropylene | 0% | ~20% | |
| 10% | ~60% | |||
| 30% | >95% | |||
| Melittin | Polypropylene | 0% | ~15% | |
| 10% | ~50% | |||
| 30% | >90% |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes a method for silanizing glass vials and other glassware to minimize peptide adsorption.
Materials:
-
Dichlorodimethylsilane (or other suitable silanizing agent)
-
Anhydrous toluene or heptane
-
Methanol
-
Acetone
-
Glassware to be silanized (e.g., HPLC vials)
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Cleaning: Thoroughly wash the glassware with detergent and water. Rinse extensively with deionized water, followed by a final rinse with acetone to facilitate drying. Dry the glassware completely in an oven at 110°C for at least 1 hour.
-
Silanization Solution: In a fume hood, prepare a 2-5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene or heptane.
-
Treatment: Immerse the clean, dry glassware in the silanization solution for 5-10 minutes at room temperature. Ensure all surfaces that will come into contact with the sample are coated.
-
Rinsing: Remove the glassware from the silanizing solution and rinse it thoroughly with anhydrous toluene or heptane to remove excess reagent.
-
Methanol Rinse: Rinse the glassware with methanol to react with any remaining chlorosilane groups.
-
Final Rinse and Drying: Perform a final rinse with acetone and allow the glassware to air dry completely in the fume hood or in an oven at a low temperature.
Silanization Workflow:
Caption: Step-by-step workflow for the silanization of glassware.
Protocol 2: BSA Blocking of Polypropylene Tubes
This protocol is for pre-coating polypropylene tubes with Bovine Serum Albumin (BSA) to block non-specific binding sites.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.4
-
Polypropylene tubes
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS or TBS. For a 10 mL solution, dissolve 100 mg of BSA in 10 mL of buffer.
-
Coating: Add a sufficient volume of the 1% BSA solution to completely coat the inner surface of the polypropylene tubes. For a 1.5 mL microcentrifuge tube, 500 µL is usually adequate.
-
Incubation: Incubate the tubes at room temperature for 1-2 hours with gentle agitation, or overnight at 4°C.
-
Aspiration and Washing: Aspirate the BSA solution from the tubes. Wash the tubes 2-3 times with the same buffer (without BSA) to remove any loosely bound BSA.
-
Drying: Invert the tubes on a clean paper towel and allow them to air dry completely. Alternatively, they can be used immediately after the final wash by aspirating as much of the buffer as possible.
Protocol 3: Using Casein as a Blocking Agent in Solution
This protocol describes how to use casein in your experimental buffer to continuously block non-specific binding during an assay.
Materials:
-
Casein (from bovine milk)
-
Assay buffer (e.g., PBS or TBS)
-
0.1 M NaOH (for dissolving casein)
Procedure:
-
Prepare Casein Stock Solution: Prepare a 1% (w/v) casein stock solution. This can be challenging as casein is not readily soluble in neutral buffers. A common method is to dissolve 1 g of casein in 100 mL of water with the addition of a small amount of 0.1 M NaOH to raise the pH and aid dissolution. Once dissolved, adjust the pH back to the desired value for your assay buffer. Alternatively, commercially available casein-based blocking buffers can be used.
-
Dilute in Assay Buffer: Dilute the casein stock solution into your final assay buffer to a working concentration of 0.1-0.5% (w/v).
-
Use in Experiment: Use this casein-containing buffer for all subsequent steps where non-specific binding might be a concern, such as for diluting your this compound standards and samples, and for diluting detection reagents.
Logical Relationship of Mitigation Strategies:
Caption: Interrelated strategies for mitigating this compound adsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 3. A conformational analysis of leucine enkephalin as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of ionic strength effects on the adsorption of simple amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Leu-Enkephalin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering Leu-Enkephalin across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering native this compound to the central nervous system (CNS)?
A1: The primary obstacles are twofold:
-
Poor Blood-Brain Barrier (BBB) Permeability: this compound is a small, hydrophilic peptide, which inherently limits its ability to passively diffuse across the lipophilic BBB. The brain extraction of enkephalins is minimally low, in the range of 2-3%.[1]
-
Rapid Enzymatic Degradation: Enkephalins are quickly broken down in the bloodstream and at the BBB by various peptidases. This rapid degradation significantly reduces the amount of active this compound that reaches the brain.[2][3]
Q2: What are the main strategies to enhance this compound delivery across the BBB?
A2: The main strategies can be broadly categorized as follows:
-
Chemical Modification (Prodrugs & Analogues): This involves modifying the this compound structure to increase its lipophilicity and stability. Examples include the addition of a 9-fluorenylmethoxycarbonyl (Fmoc) group or glycosylation.[2][4]
-
Carrier-Mediated Transport (Nanoparticles & Liposomes): This approach encapsulates this compound within nanocarriers to protect it from degradation and facilitate its transport across the BBB. These carriers can be further modified with ligands to target specific receptors on the BBB for enhanced uptake via receptor-mediated transcytosis.
Q3: How do nanoparticles facilitate the transport of this compound across the BBB?
A3: Nanoparticles, such as those made from poly(butylcyanoacrylate) or chitosan, can encapsulate this compound, protecting it from enzymatic degradation in the bloodstream. When coated with surfactants like polysorbate 80, these nanoparticles can adsorb apolipoproteins (e.g., ApoE) from the blood, which then interact with receptors on the brain endothelial cells, triggering receptor-mediated endocytosis and subsequent transcytosis across the BBB. This mechanism is often referred to as the "Trojan Horse" approach.
Q4: What is the role of chemical modification in improving BBB penetration?
A4: Chemical modification aims to alter the physicochemical properties of this compound to favor BBB transit.
-
Increased Lipophilicity: Creating a prodrug by adding lipophilic moieties (e.g., palmitic ester) can enhance passive diffusion across the BBB.
-
Increased Stability and Transport: Glycosylation, the addition of sugar moieties, has been shown to increase the enzymatic stability of opioid peptides and improve their BBB permeability. For instance, O-linked glycosylation of a this compound analogue significantly increased its BBB permeability from 1.0 ± 0.2 µl x min⁻¹ x g⁻¹ to 2.2 ± 0.2 µl x min⁻¹ x g⁻¹.
Troubleshooting Guides
Chemical Modification Strategies
| Problem | Possible Cause | Troubleshooting Steps |
| Modified this compound shows low in vitro stability. | Incomplete or incorrect chemical modification. | - Verify the structure of the modified peptide using techniques like mass spectrometry and NMR. - Optimize the reaction conditions (e.g., pH, temperature, reaction time) for the chemical modification. |
| Susceptibility to enzymatic degradation despite modification. | - Test the stability of the modified peptide in plasma and brain homogenates from the animal model to be used. - Consider alternative modification strategies, such as incorporating D-amino acids or cyclizing the peptide. | |
| Low analgesic effect in vivo despite successful chemical modification. | Insufficient BBB penetration. | - Quantify the brain-to-plasma concentration ratio of your compound using techniques like in situ brain perfusion. - Verify the lipophilicity of your modified enkephalin. Consider further modifications to increase the partition coefficient (LogP). |
| Rapid in vivo conversion/degradation of the prodrug before reaching the BBB. | - Assess the metabolic stability of your prodrug in mouse serum and brain homogenates. | |
| The modification interferes with receptor binding. | - Perform in vitro receptor binding assays to determine the affinity of the modified peptide for opioid receptors. |
Nanoparticle-Based Strategies
| Problem | Possible Cause | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in nanoparticles. | Poor interaction between the peptide and the nanoparticle matrix. | - Optimize the formulation parameters, such as the polymer/lipid concentration, drug-to-polymer ratio, and the type and concentration of surfactant. - Adjust the pH of the aqueous phase to optimize the charge and solubility of both the this compound and the nanoparticle components. |
| Degradation of this compound during the formulation process. | - Use milder formulation conditions (e.g., lower temperature, less harsh solvents). - Analyze the integrity of the encapsulated peptide using techniques like HPLC. | |
| Inconsistent nanoparticle size and polydispersity index (PDI). | Suboptimal formulation or process parameters. | - Precisely control the stirring speed, temperature, and addition rate of reagents during nanoparticle synthesis. - Ensure the purity of all reagents and solvents. - Use techniques like dynamic light scattering (DLS) to monitor particle size and PDI during optimization. |
| No significant analgesic effect observed in vivo with nanoparticle formulation. | Insufficient BBB penetration of the nanoparticles. | - Confirm the presence and integrity of the surface coating (e.g., polysorbate 80) that facilitates BBB transport. - Characterize the in vivo biodistribution of the nanoparticles to determine if they are accumulating in the brain. |
| Premature release of this compound from the nanoparticles in the bloodstream. | - Perform in vitro drug release studies under physiological conditions to assess the release profile. - Modify the nanoparticle composition to achieve a more sustained release profile. |
Quantitative Data Summary
Table 1: In Vivo Analgesic Effect of this compound Formulations
| Formulation | Animal Model | Administration Route | Effective Dose | Outcome | Reference |
| Dalargin-loaded poly(butylcyanoacrylate) nanoparticles with polysorbate 80 coating | Mice | Intravenous | 5.0 mg/kg and 7.5 mg/kg | Induced analgesic effect | |
| Dalargin alone | Mice | Intravenous | Various doses | No analgesic activity | |
| Dalargin-loaded nanoparticles without polysorbate 80 | Mice | Intravenous | - | No analgesic activity | |
| Palmitic ester prodrug of this compound in chitosan amphiphile nanoparticles | Mice | Oral | - | Increased brain drug levels by 67% and significantly increased antinociceptive activity | |
| Palmitic ester prodrug of this compound in chitosan amphiphile nanoparticles | Mice | Intravenous | - | Increased peptide brain levels by 50% and conferred antinociceptive activity | |
| Glycosylated this compound analogue | Mice | Intravenous | 100 µg | Significantly improved analgesia compared to non-glycosylated peptide |
Table 2: BBB Permeability of Modified this compound Analogues
| Peptide | In Vitro/In Vivo Model | Permeability (µl x min⁻¹ x g⁻¹) | Fold Increase | Reference |
| Non-glycosylated this compound analogue | Rat in situ brain perfusion | 1.0 ± 0.2 | - | |
| Glycosylated this compound analogue | Rat in situ brain perfusion | 2.2 ± 0.2 | 2.2 |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rats
This protocol is adapted from methodologies used to assess the BBB permeability of opioid peptides.
Objective: To determine the brain uptake and permeability of a this compound formulation.
Materials:
-
Test animals (rats)
-
Anesthetic (e.g., ketamine/xylazine)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
Test compound (radiolabeled or fluorescently tagged this compound formulation)
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Begin perfusion with the buffer at a constant flow rate (e.g., 10 ml/min) to wash out the cerebral blood volume.
-
Switch to the perfusion buffer containing the test compound at a known concentration.
-
Perfuse for a defined period (e.g., 1-5 minutes).
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Dissect the brain and measure the concentration of the test compound in the brain tissue and in a sample of the perfusate.
-
Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.
Protocol 2: Hot-Plate Test for Analgesia
This protocol is a standard method for assessing the central analgesic effects of opioid compounds.
Objective: To evaluate the analgesic efficacy of a this compound formulation.
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Transparent observation cylinder
-
Timer
-
Test animals (mice or rats)
Procedure:
-
Set the hot-plate temperature to a constant, non-injurious level (e.g., 55°C).
-
Administer the this compound formulation or vehicle control to the animals.
-
At a predetermined time post-administration, place an animal on the hot plate within the transparent cylinder.
-
Start the timer immediately.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Stop the timer at the first sign of a defined nocifensive behavior and record the latency.
-
Remove the animal from the hot plate immediately. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, remove it and record the maximum latency.
-
Compare the latencies between the treated and control groups.
Visualizations
Caption: Overview of strategies to enhance this compound's BBB penetration.
Caption: Workflow for assessing this compound BBB permeability in vitro.
Caption: Mechanism of nanoparticle-mediated this compound delivery via RMT.
References
- 1. Blood-brain barrier restriction of peptides and the low uptake of enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved blood-brain barrier penetration and enhanced analgesia of an opioid peptide by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Delivery of neuropeptides from the periphery to the brain: studies with enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Storage Conditions for Leu-Enkephalin Peptides: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimal storage, handling, and stability testing of Leu-Enkephalin peptides. Adhering to these best practices is crucial for ensuring experimental reproducibility, preserving peptide integrity, and obtaining reliable results in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for lyophilized this compound powder?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated, dark environment. Storing the peptide in a freezer is critical to minimize degradation. Keeping the container tightly sealed and protected from light will further preserve its integrity.
Q2: How should I store this compound once it is reconstituted in a solution?
A2: Reconstituted this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The optimal pH for aqueous solutions of enkephalins is around 5.0, which maximizes chemical stability.
Q3: What is the impact of repeated freeze-thaw cycles on this compound stability?
A3: Repeated freeze-thaw cycles are detrimental to the stability of this compound solutions and should be avoided. These cycles can lead to peptide degradation and aggregation, reducing its biological activity. It is best practice to prepare single-use aliquots of the reconstituted peptide to maintain its integrity.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness or precipitation in a peptide solution may indicate aggregation or poor solubility. Visually inspect the solution for any particulates. This can be caused by factors such as suboptimal pH, high peptide concentration, or improper storage. Ensure the pH of your buffer is compatible with this compound (around 5.0 for maximal stability) and consider sonicating the solution to aid dissolution. If the issue persists, it is advisable to prepare a fresh solution.
Q5: How quickly does this compound degrade in biological fluids like plasma?
A5: Native enkephalins, including this compound, are rapidly degraded by peptidases present in biological fluids. This enzymatic degradation leads to a very short half-life. To mitigate this in experimental settings, consider using peptidase inhibitors or synthetic analogs of this compound that are designed for enhanced stability.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Peptide degradation due to improper storage. | Ensure lyophilized peptide is stored at -20°C or -80°C and protected from light and moisture. For solutions, use single-use aliquots stored at -20°C or -80°C. |
| Inaccurate peptide concentration. | Verify the net peptide content, as lyophilized powders can contain counter-ions and residual moisture. Use a reliable quantification method like HPLC to confirm the concentration of your stock solution. | |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of your reconstituted peptide solution to avoid degradation from repeated temperature changes. | |
| Rapid loss of peptide activity in cell culture media. | Enzymatic degradation by proteases in the media. | Consider using a serum-free medium if appropriate for your cell line. The use of protease inhibitor cocktails can also help to reduce enzymatic degradation. |
| Adsorption of the peptide to plasticware. | Use low-protein-binding tubes and plates to minimize the loss of peptide due to non-specific binding. | |
| Peptide solution is difficult to dissolve or forms precipitates. | Suboptimal pH of the solvent. | This compound has maximal stability at a pH of approximately 5.0. Ensure your buffer is at an appropriate pH. |
| High peptide concentration. | Try dissolving the peptide at a lower concentration. Sonication can also aid in the dissolution of the peptide. | |
| Peptide aggregation. | Visually inspect for precipitates. Control for factors that can promote aggregation, such as pH, temperature, and ionic strength. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on its physical state (lyophilized vs. solution) and storage conditions.
Table 1: Recommended Storage Conditions and Expected Stability of Lyophilized this compound
| Storage Temperature | Recommended Duration | Key Considerations |
| Room Temperature | Not Recommended | Suitable for short periods (e.g., during shipping), but long-term storage at this temperature will lead to degradation. |
| 4°C | Short-term (weeks) | Must be in a tightly sealed container with a desiccant to prevent moisture absorption. |
| -20°C | Long-term (months to years) | Ideal for preserving the integrity of the lyophilized powder. A desiccator is recommended. |
| -80°C | Very long-term (years) | The most stable condition for long-term archival storage of the lyophilized peptide. |
Table 2: Stability of this compound in Aqueous Solution (pH 5.0)
| Storage Temperature | Expected Shelf-Life (t₉₀%)* | Notes |
| 40°C | 48.13 days[1] | Data from a stability study of this compound in a buffered aqueous solution.[1] |
| 4°C | Estimated to be several weeks | Degradation is significantly slower than at higher temperatures. |
| -20°C | Estimated to be several months | Freezing the solution in aliquots helps to preserve its stability for a longer duration. |
*t₉₀% refers to the time it takes for 10% of the peptide to degrade.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for quantifying the degradation of this compound over time.
Objective: To determine the degradation kinetics of this compound under specific storage conditions.
Materials:
-
This compound peptide
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Appropriate buffer for sample preparation (e.g., pH 5.0 buffer for stability testing)
-
Protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% TFA)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired buffer. Aliquot the solution and store it under the conditions you wish to test (e.g., 4°C, -20°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
-
Reaction Quenching (for samples in biological matrices): If testing in a biological matrix like plasma, stop enzymatic degradation by adding a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile with 0.1% TFA). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known amount of the sample (or supernatant) onto the HPLC system.
-
Run a linear gradient of Mobile Phase B to elute the peptide and any degradation products. A typical gradient might be from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time, which can be confirmed by running a fresh standard.
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time to determine the degradation rate and calculate the half-life of the peptide under the tested conditions.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow for Peptide Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: Troubleshooting logic for inconsistent results.
References
Troubleshooting unexpected results in Leu-Enkephalin functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Leu-Enkephalin functional assays. The information is tailored for scientists and drug development professionals working with this endogenous opioid peptide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound functional assays in a question-and-answer format.
Q1: Why is my this compound, an expected agonist, showing no activity or even antagonistic effects?
A1: This is a multifaceted issue that can arise from several factors:
-
Peptide Degradation: this compound is a peptide and is susceptible to degradation by peptidases present in cell culture media or serum.[1][2] Ensure you are using fresh peptide stocks and consider including peptidase inhibitors in your assay buffer. The stability of this compound in your specific assay conditions should be verified.
-
Incorrect Agonist Concentration: While seemingly straightforward, errors in dilution calculations or peptide quantification can lead to using a concentration of this compound that is too low to elicit a response.
-
Receptor Expression Levels: The cell line used may have insufficient expression of the target opioid receptor (mu or delta).[3][4] This can result in a signal that is too low to be detected above background. Conversely, extremely high expression levels can sometimes lead to constitutive activity, masking the effect of an exogenously added agonist.[5]
-
Assay-Specific Issues: In antagonist-mode experiments, if the concentration of the agonist being used to stimulate the receptor is too high, it can overcome the competitive antagonism you are trying to measure.
-
Chemical Modification: Certain chemical modifications to the this compound peptide can alter its pharmacological profile, sometimes converting an agonist into an antagonist.
Q2: I am observing a low signal-to-noise ratio or a small assay window in my experiments. How can I improve this?
A2: A low signal-to-noise ratio can obscure real biological effects. Here are some common causes and solutions:
-
For GTPγS Binding Assays:
-
This assay is known to sometimes have a low signal-to-background ratio.
-
The concentration of GDP and Mg2+ in the assay buffer is critical and may need optimization.
-
The choice of filter plates is important; filters should not be treated with PEI as this can increase non-specific binding.
-
-
For cAMP Assays:
-
High background can be caused by the cells being over-confluent or in poor health. Ensure you are using healthy, sub-confluent cells.
-
The concentration of forskolin (or other adenylyl cyclase activators) used to stimulate cAMP production needs to be optimized to create a sufficient window to observe inhibition by this compound.
-
-
For β-Arrestin Recruitment Assays:
-
The level of receptor and β-arrestin expression is crucial. Very high expression can lead to a high background due to constitutive signaling, while low expression will result in a weak signal.
-
Optimize cell density and agonist incubation time.
-
-
General Considerations:
-
Cell Line Choice: The choice between cell lines like HEK293 and CHO can impact assay performance due to differences in endogenous protein expression and post-translational modifications.
-
Reagent Quality: Ensure all reagents, including buffers, assay kits, and the this compound peptide itself, are of high quality and not expired.
-
Q3: My results are inconsistent between experiments. What are the likely sources of variability?
A3: Inconsistent results can be frustrating. Here are some factors to investigate:
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to changes in receptor expression and signaling fidelity.
-
Peptide Stability: As mentioned, this compound can degrade. Prepare fresh dilutions for each experiment from a frozen stock.
-
Assay Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can lead to significant differences in results. Maintain strict consistency in your experimental protocol.
-
Cell Health and Confluency: Ensure cells are consistently plated at the same density and are in a healthy state for each experiment.
Q4: The antagonist naloxone is not completely blocking the effect of this compound in my assay. Why might this be?
A4: While naloxone is a potent opioid antagonist, incomplete blockade can occur under certain conditions:
-
Insufficient Naloxone Concentration: Ensure you are using a concentration of naloxone sufficient to competitively inhibit the effect of the this compound concentration used. A full dose-response curve of the antagonist should be performed.
-
Complex Pharmacology: Some studies have shown that naloxone's effects can be complex and may not always result in a simple, complete blockade of enkephalin activity in all experimental systems.
-
Non-specific Effects: At very high concentrations, naloxone may exhibit non-specific effects that are not related to opioid receptor blockade.
-
Agonist "Wash-out": In some experimental setups, if the agonist is not completely washed out before the addition of the antagonist, you may see a residual effect.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for this compound in common functional assays. Note that these values can vary depending on the specific cell line, receptor expression level, and assay conditions.
Table 1: cAMP Inhibition Assay
| Cell Line | Receptor | This compound EC50 | Reference Compound | Reference EC50 |
| HEK293 | δ-Opioid | ~1-10 nM | DADLE | ~1-5 nM |
| CHO | μ-Opioid | ~10-100 nM | DAMGO | ~1-10 nM |
Table 2: GTPγS Binding Assay
| Membrane Source | Receptor | This compound EC50 | % Stimulation over Basal |
| Rat Brain | Mixed | ~50-200 nM | 50-150% |
| CHO cells | δ-Opioid | ~20-100 nM | 100-200% |
Table 3: β-Arrestin Recruitment Assay
| Cell Line | Receptor | This compound EC50 | Emax (% of control) |
| CHO | δ-Opioid | ~10-50 nM | 80-120% |
| HEK293 | μ-Opioid | ~50-250 nM | 70-110% |
Experimental Protocols
1. cAMP Inhibition Assay (HTRF-based)
-
Cell Plating: Seed HEK293 or CHO cells stably expressing the opioid receptor of interest in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Assay Protocol:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the cell plate and incubate for 30 minutes at 37°C.
-
Add a pre-determined concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at room temperature.
-
Add HTRF lysis buffer and detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader.
-
2. [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare crude membranes from cells or tissues expressing the opioid receptor and determine the protein concentration.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP, and MgCl₂.
-
Add serial dilutions of this compound or control compounds.
-
Add the membrane preparation to each well.
-
To determine non-specific binding, add an excess of unlabeled GTPγS to a set of wells.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold assay buffer.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
3. β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
-
Cell Plating: Plate CHO or HEK293 cells co-expressing the opioid receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment in a 384-well plate.
-
Assay Protocol:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the diluted compounds to the cell plate.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagent mixture according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Visualizations
Caption: this compound Signaling Pathways.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flow.
References
- 1. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear this compound Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Leu-Enkephalin Antibody Specificity and Cross-Reactivity
For researchers in neuroscience and drug development, the accurate detection of Leu-Enkephalin is critical. This endogenous opioid pentapeptide plays a significant role in pain modulation and emotional states. The specificity of the primary antibody is paramount for generating reliable and reproducible data. This guide provides an objective comparison of this compound antibody performance, focusing on specificity and cross-reactivity with structurally related peptides, supported by experimental data and detailed protocols.
Understanding the Challenge: Structural Similarity of Endogenous Opioids
This compound (Tyr-Gly-Gly-Phe-Leu) is part of a larger family of endogenous opioid peptides that share a common N-terminal sequence, "Tyr-Gly-Gly-Phe-". This structural homology is the primary cause of antibody cross-reactivity. Understanding these similarities is the first step in selecting a highly specific antibody.
-
Met-Enkephalin: Differs from this compound by only a single amino acid at the C-terminus (Tyr-Gly-Gly-Phe-Met).[1][2][3]
-
Beta-Endorphin: A longer, 31-amino acid peptide that contains the Met-Enkephalin sequence at its N-terminus.[4][5]
-
Dynorphin A: A 17-amino acid peptide that contains the this compound sequence at its N-terminus.
-
Adrenocorticotropic Hormone (ACTH): A 39-amino acid peptide hormone with a distinct structure, often used as a negative control in cross-reactivity testing.
Visualizing Antibody Specificity and Cross-Reactivity
The following diagram illustrates the binding of a specific this compound antibody to its target and the potential for off-target binding to other structurally similar peptides.
Caption: Specific binding vs. cross-reactivity of a this compound antibody.
Quantitative Comparison of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity profiles of several commercially available this compound antibodies based on data from publications and manufacturer datasheets. Researchers should always validate antibody performance in their specific application.
| Antibody/Clone | Host | Cross-Reactivity with Met-Enkephalin (%) | Cross-Reactivity with β-Endorphin (%) | Cross-Reactivity with Dynorphin A (%) | Testing Method |
| Rat Monoclonal | Rat | 1.4 | 0.0045 | 1.3 (1-13) | Radioimmunoassay |
| Clone NOC.1 | Mouse | Does not distinguish | No binding in IHC | No binding in IHC | Radioimmunoassay, IHC |
| Rabbit Polyclonal | Rabbit | Significantly blocks staining | Not specified | Not specified | Immunohistochemistry |
| Clone 1193/220 | Mouse | Not specified | Not specified | Not specified | ELISA |
| Clone NOC1/35 | Mouse | Detects | Not specified | Not specified | Western Blot, IP, IF, IHC |
Experimental Protocols for Antibody Validation
Rigorous validation is essential to ensure antibody specificity. The following are standard protocols for assessing the cross-reactivity of a this compound antibody.
Experimental Workflow for Antibody Specificity Testing
The diagram below outlines a comprehensive workflow for validating the specificity of a this compound antibody.
Caption: A typical workflow for this compound antibody specificity validation.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is ideal for quantifying the degree of cross-reactivity.
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the this compound standard and the potential cross-reactants (Met-Enkephalin, β-Endorphin, Dynorphin A, ACTH). Add these to the wells along with a constant, predetermined concentration of the primary this compound antibody. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-host IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Analysis: Read the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the amount of peptide in the sample that binds to the primary antibody. Calculate the 50% inhibitory concentration (IC50) for each peptide and determine the percent cross-reactivity relative to this compound.
Western Blot
Western blotting is used to confirm that the antibody recognizes a protein of the correct molecular weight.
-
Sample Preparation: Prepare protein lysates from tissues or cells known to express the proenkephalin precursor protein.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at an optimized dilution overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: A specific antibody should show a distinct band at the expected molecular weight for proenkephalin, with minimal off-target bands.
Immunohistochemistry (IHC)
IHC is crucial for verifying that the antibody stains the correct cell types and subcellular compartments in tissue sections.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections from regions known to be rich in this compound (e.g., globus pallidus, spinal cord) as positive controls, and tissues known to lack this compound as negative controls.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the this compound primary antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the slides with PBS.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.
-
Chromogen: Add a chromogen substrate such as DAB to visualize the antibody binding.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analysis: A specific antibody will show staining in the expected neuronal structures, while negative control tissues should be devoid of staining. Pre-absorption of the antibody with an excess of this compound peptide should eliminate the staining, confirming specificity.
References
- 1. Enkephalin - Wikipedia [en.wikipedia.org]
- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 4. β-Endorphin - Wikipedia [en.wikipedia.org]
- 5. beta-Endorphin, human | C158H251N39O46S | CID 16132993 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Leu-Enkephalin and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Endogenous opioid peptides, such as Leu-Enkephalin, are pivotal in modulating pain and emotional responses. However, their therapeutic application is hampered by poor metabolic stability and limited ability to cross the blood-brain barrier.[1][2] This has spurred the development of synthetic analogs designed to overcome these limitations while retaining or enhancing bioactivity. This guide provides an objective comparison of this compound and its synthetic analogs, supported by experimental data, to inform the design and selection of next-generation opioid therapeutics.
I. Comparative Bioactivity Data
The bioactivity of this compound and its synthetic analogs is multifaceted, encompassing receptor binding affinity, in vitro functional potency, in vivo analgesic effects, and pharmacokinetic stability. The following tables summarize key quantitative data from comparative studies.
Table 1: Opioid Receptor Binding Affinity
Binding affinity, typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand competition assays, indicates the strength of interaction between a ligand and a receptor.[3][4] this compound exhibits a high affinity for both µ-opioid (MOP) and δ-opioid (DOP) receptors.[4] Synthetic modifications can modulate this affinity and selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki or IC50, nM) | Reference |
| This compound | µ-opioid (MOP) | 1.7 - 3.4 | |
| δ-opioid (DOP) | 1.26 | ||
| KK-103 (N-pivaloyl analog) | δ-opioid (DOP) | ~68% relative to Leu-ENK | |
| Meta-substituted Phe4 analogs (1a-1i) | δ-opioid (DOP) | 0.023 - 0.93 | |
| µ-opioid (MOP) | 0.059 - 0.98 | ||
| [Phe(p-NH2)4]DTLET | δ-opioid (DOP) | 39 | |
| H-Tyr-cyclo[-Nγ-D-A2bu-Gly-Phe-Leu-] | Rat Brain Homogenate | ~2x more potent than this compound |
Table 2: In Vitro Functional Potency
Functional assays, such as the inhibition of cyclic AMP (cAMP) production, measure the ability of a ligand to activate a receptor and elicit a cellular response. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a measure of the ligand's potency.
| Compound | Assay | Potency (IC50, nM) | Efficacy (% of reference) | Reference |
| This compound | cAMP Inhibition (δOR) | 1.02 | 100 | |
| cAMP Inhibition (µOR) | 1.0 | 100 | ||
| Meta-OMe Phe4 analog (1f) | cAMP Inhibition (δOR) | 0.14 | Near-full agonist | |
| Meta-NO2 Phe4 analog (1i) | cAMP Inhibition (δOR) | 0.47 | Near-full agonist | |
| H-Tyr-cyclo[-Nγ-D-A2bu-Gly-Phe-Leu-] | Guinea Pig Ileum Assay | 17.5x more potent than this compound | - |
Table 3: In Vivo Analgesic Activity
The tail-flick test is a common in vivo assay to assess the analgesic properties of compounds by measuring the latency of an animal to withdraw its tail from a heat source.
| Compound | Animal Model | Administration Route | Analgesic Effect (%MPE·h or other metric) | Reference |
| This compound | Murine hot-plate model | Subcutaneous | 14%MPE·h | |
| KK-103 | Murine hot-plate model | Subcutaneous | 142%MPE·h (10-fold > Leu-ENK) | |
| Glycosylated this compound amide 2 | Rat | Peripheral | Analgesic effects similar to morphine | |
| Cyclo(Lys-Tyr-Gly-Gly-Phe-Leu) | Mouse | Intracisternal | Similar potency to this compound |
Table 4: Pharmacokinetic Properties
A major challenge with native this compound is its rapid degradation by peptidases. Synthetic analogs are often designed to improve plasma stability, a key pharmacokinetic parameter.
| Compound | Matrix | Half-life (t1/2) | Reference |
| This compound | Mouse Plasma | ~2 minutes (23% remaining after 1h) | |
| KK-103 | Mouse Plasma | 37 hours | |
| Meta-substituted Phe4 analogs | Rat Plasma | Generally >20 min (e.g., 3-fluoro derivative = 82.3 min) |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
Radioligand Competitive Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [3H]DADLE for δ-opioid receptors).
-
Test compound (synthetic analog).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This functional assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled opioid receptors.
-
Objective: To determine the potency (EC50/IC50) and efficacy of an opioid agonist.
-
Materials:
-
Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Forskolin (adenylyl cyclase activator).
-
Test compounds (opioid agonists).
-
cAMP detection kit (e.g., HTRF-based).
-
-
Procedure:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF.
-
Generate concentration-response curves and calculate the IC50 or EC50 values.
-
Tail-Flick Test
This in vivo assay measures the analgesic effect of a compound by assessing the latency of a rodent to move its tail from a noxious heat stimulus.
-
Objective: To evaluate the antinociceptive properties of a test compound.
-
Materials:
-
Tail-flick analgesia meter.
-
Rodents (mice or rats).
-
Test compound and vehicle control.
-
-
Procedure:
-
Acclimate the animal to the testing apparatus.
-
Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intracisternal).
-
At predetermined time points after administration, place the animal's tail in the path of a radiant heat source.
-
Record the time it takes for the animal to flick its tail away from the heat source (tail-flick latency).
-
A cut-off time is set to prevent tissue damage.
-
An increase in tail-flick latency compared to the vehicle control indicates an analgesic effect.
-
III. Signaling Pathways and Experimental Workflows
The bioactivity of this compound and its analogs is mediated through complex signaling cascades following receptor binding. The diagrams below, generated using the DOT language, illustrate these pathways and the workflows of key experiments.
Caption: G-protein dependent signaling pathway of opioid receptors.
Caption: β-arrestin mediated signaling and receptor regulation.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Workflow of the in vivo tail-flick test for analgesia.
References
Leu-Enkephalin Versus Morphine: A Comparative Guide to Analgesic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of the endogenous opioid peptide Leu-enkephalin and the archetypal opioid analgesic, morphine. By presenting key experimental data, detailed methodologies, and visual representations of their signaling pathways, this document aims to serve as a valuable resource for researchers in pain management and opioid pharmacology.
At a Glance: Key Performance Indicators
The analgesic efficacy of this compound and morphine has been evaluated through various in vitro and in vivo models. The following tables summarize the quantitative data on their receptor binding affinities and analgesic potency.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Species/System |
| This compound | µ-Opioid Receptor | 1.7 | Guinea Pig Brain Homogenates[1] |
| δ-Opioid Receptor | 1.26 | Guinea Pig Brain Homogenates[1] | |
| Morphine | µ-Opioid Receptor | 1.2 | Rat Brain Homogenates[2] |
| µ-Opioid Receptor | 1 - 100 | Recombinant Human MOR[3] |
Table 2: Comparative Analgesic Potency (ED50)
| Compound | Analgesic Test | Route of Administration | ED50 | Species | Notes |
| This compound | Acetic Acid Writhing | Intranasal | ~13 µg/kg | Mice | Administered with enzyme inhibitors and absorption enhancers. Reported to be 60 times more potent than morphine in this model.[4] |
| Morphine | Tail-Flick Test | Subcutaneous | 0.8 mg/kg/hr infusion | Rats | Chronic infusion to induce tolerance. |
| Postoperative Pain | Intravenous | 5 mg | Humans | ||
| KK-103 (this compound Analog) | Hot-Plate Test | Subcutaneous | Not explicitly ED50, but 13 mg/kg showed comparable AUC to 10 mg/kg Morphine | Mice | KK-103 exhibited a longer-lasting effect. |
In-Depth: Experimental Methodologies
The assessment of analgesic potency relies on standardized experimental protocols. Below are detailed methodologies for key assays cited in the comparison of this compound and morphine.
In Vitro Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor subtype.
-
Preparation of Membranes: Cell membranes expressing the opioid receptor of interest (e.g., from Chinese Hamster Ovary cells stably expressing human µ-opioid or δ-opioid receptors) are prepared.
-
Incubation: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]DAMGO for µ-receptors, [3H]DPDPE for δ-receptors) is incubated with the cell membranes.
-
Competition: Various concentrations of the test compound (this compound or morphine) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
Hot-Plate Test
This test assesses the response to a thermal pain stimulus and is effective for centrally acting analgesics.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.2 °C).
-
Acclimatization: The animal (typically a mouse or rat) is placed on the hot plate within a transparent cylinder to confine it.
-
Baseline Latency: The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 15-60 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound (this compound, morphine, or vehicle) is administered via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At specific time intervals after drug administration, the animal is placed back on the hot plate, and the response latency is measured again.
-
Data Analysis: An increase in the response latency compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data can be expressed as the percentage of the maximum possible effect (%MPE).
Tail-Flick Test
This method also measures the response to a thermal stimulus and is used for centrally acting analgesics.
-
Apparatus: A radiant heat source is focused on a specific portion of the animal's tail.
-
Baseline Latency: The time from the application of the heat stimulus to the reflexive flick of the tail is measured as the baseline latency. A cut-off time is employed to prevent tissue injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Latency: The tail-flick latency is measured at predetermined time points after drug administration.
-
Data Analysis: An increase in tail-flick latency indicates analgesia.
Acetic Acid-Induced Writhing Test
This test evaluates the efficacy of peripherally acting analgesics by inducing visceral pain.
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally into a mouse.
-
Observation: The animal is placed in an observation chamber, and the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted over a specific period (e.g., 20 minutes).
-
Drug Treatment: The test compound or vehicle is administered prior to the acetic acid injection.
-
Data Analysis: A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates an analgesic effect. The percentage of inhibition is then calculated.
Visualizing the Mechanisms: Signaling Pathways
The analgesic effects of this compound and morphine are initiated by their binding to opioid receptors, which are G-protein coupled receptors (GPCRs). This binding triggers intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and pain transmission.
Canonical Opioid Receptor Signaling
Both this compound and morphine primarily act through the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, G-protein activation leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal firing.
Caption: Canonical G-protein dependent signaling pathway for opioid receptors.
β-Arrestin Mediated Signaling
In addition to G-protein signaling, opioid receptor activation can also lead to the recruitment of β-arrestin. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades. The degree to which an agonist engages the G-protein versus the β-arrestin pathway can influence its therapeutic and side-effect profile.
Caption: β-Arrestin mediated signaling pathway following opioid receptor activation.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical workflow for comparing the analgesic potency of two compounds like this compound and morphine.
References
Unveiling the Potential of Novel Leu-Enkephalin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Leu-Enkephalin derivatives, offering insights into their enhanced functional characteristics and potential as next-generation analgesics. Through a comprehensive review of experimental data, this document outlines the superior performance of these modified peptides against native this compound and other standard opioid agonists.
The endogenous opioid peptide this compound holds promise as a potent analgesic, but its therapeutic application is hampered by poor metabolic stability and limited ability to cross the blood-brain barrier.[1][2] To overcome these limitations, researchers have developed novel derivatives with strategic modifications designed to enhance their pharmacological properties. This guide delves into the functional characterization of these derivatives, presenting a comparative analysis of their binding affinity, efficacy, and in vivo analgesic effects.
Enhanced Receptor Affinity and Potency: A Quantitative Comparison
Modifications to the this compound structure, particularly at the fourth amino acid position (Phe4), have yielded derivatives with significantly improved binding affinity and functional potency at both delta (δ) and mu (μ) opioid receptors.[3][4] Glycosylation has also emerged as a successful strategy to increase blood-brain barrier penetration.[1] The following tables summarize the in vitro performance of representative novel this compound derivatives compared to native this compound and other standard opioid receptor agonists.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound Derivatives and Standard Opioid Agonists at δ- and μ-Opioid Receptors.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | Reference |
| This compound | 1.26 | 1.7 | |
| meta-substituted Phe4 Derivatives (Range) | 0.023 - 0.93 | 0.059 - 0.98 | |
| [Phe(p-NH2)4]DTLET | 39 | - | |
| KK-103 (N-pivaloyl analog) | 68% relative to Leu-ENK | - | |
| DAMGO | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Activity (Efficacy and Potency) of this compound Derivatives and Standard Opioid Agonists.
| Compound | Assay | Receptor | Efficacy (% of reference) | Potency (EC50/IC50, nM) | Reference |
| This compound | cAMP Inhibition | δOR | 100 | - | |
| This compound | cAMP Inhibition | μOR | 100 (vs. DAMGO) | - | |
| meta-substituted Phe4 Derivatives | cAMP Inhibition | δOR | 92 - 100 | - | |
| meta-substituted Phe4 Derivatives | cAMP Inhibition | μOR | 85 - 105 | - | |
| Ligand 14 | MVD Assay | δOR | - | 24 | |
| Ligand 16 | MVD Assay | δOR | - | 1.8 | |
| Ligand 16 | GPI Assay | μOR | - | 8.5 |
Note: Efficacy is the maximal response a ligand can produce. Potency (EC50/IC50) is the concentration of a ligand that produces 50% of its maximal effect.
Superior In Vivo Analgesic Effects
Pre-clinical studies in animal models have demonstrated the enhanced analgesic properties of novel this compound derivatives. For instance, the N-pivaloyl analog KK-103 exhibited a tenfold improvement in antinociceptive effects in a murine hot-plate model compared to native this compound. Similarly, a delta-selective glycosylated this compound amide produced analgesic effects comparable to morphine when administered peripherally, but with a reduced liability for dependence.
Understanding the Mechanism: Opioid Receptor Signaling
Opioid receptors, including the δ and μ subtypes, are G-protein coupled receptors (GPCRs). Their activation by agonists like this compound and its derivatives initiates intracellular signaling cascades that ultimately lead to the desired analgesic effect. The two primary pathways are the G-protein signaling pathway and the β-arrestin pathway.
The "classical" G-protein pathway is primarily responsible for the analgesic effects. Upon agonist binding, the inhibitory G-protein (Gi/Go) is activated, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This pathway also modulates ion channels, causing cellular hyperpolarization and a decrease in neuronal excitability.
The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling. It is believed that the β-arrestin pathway contributes to some of the undesirable side effects of opioids, such as tolerance and respiratory depression. Therefore, developing "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is a key strategy in designing safer opioid analgesics.
Figure 1: Simplified diagram of the main opioid receptor signaling pathways.
Experimental Protocols
The functional characterization of novel this compound derivatives relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]DPDPE for δ-receptors, [3H]DAMGO for μ-receptors).
-
Unlabeled test compounds (novel this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, incubate the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competitor).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. Enkephalin glycopeptide analogues produce analgesia with reduced dependence liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Meta-Position of Phe4 in this compound Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Leu-Enkephalin and Other Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Leu-Enkephalin against other endogenous opioid peptides, including Met-Enkephalin, Endomorphins, and Dynorphins. The following sections detail their comparative analgesic potency, duration of action, and side effect profiles, supported by experimental data. Detailed methodologies for key cited experiments and visualizations of relevant biological pathways are also provided to facilitate a comprehensive understanding.
Introduction to Endogenous Opioid Peptides
Endogenous opioid peptides are a family of neurotransmitters and neuromodulators that play a crucial role in pain modulation, stress responses, and reward pathways.[1] These peptides exert their effects by binding to and activating opioid receptors: the mu (μ), delta (δ), and kappa (κ) receptors. The primary classes of endogenous opioid peptides include enkephalins, endorphins, endomorphins, and dynorphins. This compound, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, is a member of the enkephalin family and exhibits a notable affinity for δ-opioid receptors, while also interacting with μ-opioid receptors.[2] Its therapeutic potential is significant, but its native in vivo efficacy is hampered by rapid enzymatic degradation and poor blood-brain barrier permeability. This guide focuses on the in vivo performance of this compound in comparison to its counterparts.
Comparative In Vivo Analgesic Efficacy
The analgesic efficacy of opioid peptides is typically assessed in animal models using tests such as the hot-plate and tail-flick assays, which measure the response latency to a thermal stimulus. Due to their rapid degradation, enkephalins often require co-administration with peptidase inhibitors or direct central administration (e.g., intracerebroventricularly, i.c.v.) to observe significant analgesic effects.[3]
Data Summary: Analgesic Potency of Opioid Peptides
| Peptide | Animal Model | Analgesia Assay | Administration Route | Analgesic Potency (ED50 or effective dose) | Duration of Action | Reference |
| This compound (+ peptidase inhibitors) | Rat | Tail-flick | Intrathecal (i.t.) | 0.3 nmol (produced strong analgesia) | > 25 minutes | [3] |
| Met-Enkephalin-Arg-Gly-Leu (+ peptidase inhibitors) | Rat | Tail-flick | Intra-third-ventricular | ~10-fold more potent than Met-Enkephalin | Not specified | |
| Met-Enkephalin (+ peptidase inhibitors) | Rat | Tail-flick | Intra-third-ventricular | ~10-fold less potent than Met-Enkephalin-Arg-Gly-Leu | Not specified | |
| Endomorphin-1 | Mouse | Formalin Test | i.c.v. | Dose-dependent analgesia at 1, 3, 10 µg | Shorter than morphine | |
| Endomorphin-2 | Rat | Tail-flick | i.t. | 100 nmol (maximal analgesia) | < 20 minutes | |
| Endomorphin-1 | Rat | Tail-flick & Paw Pressure | i.t. | Potency: DAMGO > morphine = endomorphin-1 > endomorphin-2 | Not specified | |
| Endomorphin-2 | Rat | Tail-flick & Paw Pressure | i.t. | Potency: DAMGO > morphine = endomorphin-1 > endomorphin-2 | Not specified | |
| KK-103 (this compound prodrug) | Mouse | Hot-plate | Subcutaneous (s.c.) | 142 %MPE·h (at 13 mg/kg) | Longer-lasting than morphine | |
| Native this compound | Mouse | Hot-plate | s.c. | 14 %MPE·h (at 13 mg/kg) | ~1.5 hours | |
| Morphine | Mouse | Hot-plate | s.c. | 87 %MPE at peak (10 mg/kg) | ~2 hours |
Note: Direct comparison of potencies between studies should be made with caution due to variations in experimental protocols.
Comparative Side Effect Profiles
A critical aspect of opioid peptide research is the evaluation of side effects, primarily respiratory depression and inhibition of gastrointestinal motility (constipation).
Data Summary: Side Effects of Opioid Peptides
| Peptide/Agonist | Animal Model | Side Effect Assessed | Administration Route | Key Findings | Reference |
| This compound | Cat | Respiratory Neurons | Iontophoretic | Hyperpolarization of respiratory neurons, reduction in spike activity. | |
| Delta-agonists (e.g., DADL) | Rat | Respiratory Depression | Not specified | Contribute to respiratory depression, but potentially via different receptor mechanisms than mu-agonists. | |
| Endomorphin-1 & -2 | Mouse | Gastrointestinal Transit | i.c.v. | Dose-dependent increase in colonic bead expulsion latency (inhibition of motility). | |
| [D-Pen2, L-Cys5]enkephalin (Delta-selective) | Mouse | Gastrointestinal Transit | i.c.v. vs. i.t. | i.t. administration inhibited transit; i.c.v. administration did not, suggesting spinal mediation of gut effects for this analog. | |
| KK-103 (this compound prodrug) | Mouse | Gastrointestinal Inhibition & Sedation | s.c. | Minimal gastrointestinal inhibition and no sedation observed at analgesic doses. |
Signaling Pathways of Opioid Peptides
Opioid peptides mediate their effects through G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, but also initiate distinct signaling cascades. The balance between G-protein and β-arrestin signaling (biased agonism) is an area of intense research, as it may underlie the different therapeutic and side-effect profiles of various opioids.
Caption: General opioid receptor signaling cascade.
Recent studies have highlighted that different endogenous opioid peptides can exhibit biased agonism, preferentially activating either the G-protein or β-arrestin pathway at the same receptor. For instance, endomorphin-1 and -2 have been shown to preferentially activate cAMP signaling, while dynorphin-B preferentially activates G-protein signaling as measured by GTPγS assays in some cell lines. This differential signaling may contribute to their distinct in vivo effects.
Caption: Concept of biased agonism by different opioid peptides.
Experimental Protocols
Hot-Plate Test
The hot-plate test is a widely used method to assess the analgesic effects of substances in rodents by measuring their response to a thermal stimulus.
Objective: To evaluate the central analgesic activity of an opioid peptide.
Apparatus:
-
A commercially available hot-plate apparatus with a controlled temperature surface.
-
A transparent cylinder to confine the animal to the heated surface.
-
A timer.
Procedure:
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot-plate surface, maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the timer immediately.
-
Observation: Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Recording: Stop the timer at the first sign of a nociceptive response and record the latency.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., i.c.v., i.t., s.c.).
-
Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described above.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
References
- 1. A Novel this compound Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparing analgesia and μ-opioid receptor internalization produced by intrathecal enkephalin: requirement for peptidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Mass Spectrometry Fragmentation of Leu-Enkephalin
For researchers, scientists, and drug development professionals working with peptides, accurate mass spectrometry (MS) analysis is paramount. Leu-Enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu (YGGFL), is a widely used standard for calibrating and validating mass spectrometers and their fragmentation methods. Understanding its fragmentation pattern is crucial for ensuring instrument performance and data accuracy. This guide provides a comparative overview of common fragmentation techniques, supporting experimental data, and detailed protocols to aid in the validation process.
Unveiling the Fragments: A Comparative Look at CID, HCD, and ETD
Collision-Induced Dissociation (CID), Higher-Energy C-Trap Dissociation (HCD), and Electron Transfer Dissociation (ETD) are three of the most common methods used to fragment peptides for sequencing and identification. Each technique imparts energy to the precursor ion in a different manner, resulting in distinct fragmentation patterns.
Collision-Induced Dissociation (CID) is a low-energy fragmentation method that typically cleaves the peptide backbone at the amide bonds, producing primarily b- and y-type ions . The lowest-energy fragmentation channel for protonated this compound is the formation of the b₄ ion[1][2]. As the collision energy increases, further fragmentation occurs, leading to a series of b- and y-ions, as well as some internal fragments and immonium ions.
Higher-Energy C-Trap Dissociation (HCD) , a beam-type fragmentation method, generally produces a richer fragmentation spectrum compared to CID, with more extensive backbone cleavage and the generation of immonium ions. For doubly charged peptides, HCD has been shown to provide more peptide identifications than CID and ETD[3].
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces cleavage of the N-Cα bond of the peptide backbone, generating primarily c- and z-type ions . ETD is particularly useful for preserving post-translational modifications that can be lost during CID or HCD.
The following table summarizes the major fragment ions of this compound observed with different fragmentation techniques. The relative intensities can vary depending on the specific instrument and experimental conditions.
| Precursor Ion (m/z) | Fragmentation Technique | Fragment Ion | m/z (monoisotopic) | Relative Intensity |
| 556.2771 [M+H]⁺ | CID | y₁ | 132.0913 | Low |
| b₂ | 221.0972 | Moderate | ||
| y₂ | 279.1186 | Moderate | ||
| b₃ | 278.1183 | Moderate | ||
| y₃ | 336.1397 | Low | ||
| a₄ | 397.1863 | High | ||
| b₄ | 425.1812 | High | ||
| y₄ | 442.2023 | Low | ||
| 556.2771 [M+H]⁺ | HCD | Immonium (Y) | 136.0757 | High |
| Immonium (F) | 120.0808 | High | ||
| b₂ | 221.0972 | Moderate | ||
| y₂ | 279.1186 | Moderate | ||
| a₄ | 397.1863 | High | ||
| b₄ | 425.1812 | High | ||
| 278.6422 [M+2H]²⁺ | ETD | c₃ | 295.1452 | Moderate |
| z₃ | 279.1186 | Moderate | ||
| c₄ | 442.2078 | High | ||
| z₄ | 426.1867 | High |
Experimental Protocols for Fragmentation Analysis
Reproducible fragmentation patterns rely on well-defined experimental protocols. Below are generalized methodologies for analyzing this compound using different fragmentation techniques.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 0.1% formic acid in water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid in water.
Mass Spectrometry Analysis
Instrumentation: A hybrid ion trap-Orbitrap mass spectrometer (e.g., Thermo Scientific LTQ Orbitrap Velos) or a similar high-resolution mass spectrometer is recommended.
Ionization: Electrospray ionization (ESI) is commonly used for peptide analysis.
-
Spray Voltage: 1.8 - 2.2 kV
-
Capillary Temperature: 250 - 275 °C
-
Sheath and Auxiliary Gas Flow: Optimize for a stable spray.
MS¹ Scan:
-
Analyzer: Orbitrap
-
Resolution: 60,000 - 120,000
-
Scan Range: m/z 150-2000
MS² Fragmentation:
1. Collision-Induced Dissociation (CID):
-
Isolation Window: 1.5 - 2.0 m/z
-
Activation Type: CID
-
Normalized Collision Energy (NCE): 30-35%
-
Activation Q: 0.25
-
Activation Time: 10 ms
-
Analyzer: Ion Trap
2. Higher-Energy C-Trap Dissociation (HCD):
-
Isolation Window: 1.5 - 2.0 m/z
-
Activation Type: HCD
-
Normalized Collision Energy (NCE): 25-30%
-
Activation Time: 0.1 ms
-
Analyzer: Orbitrap
-
Resolution: 15,000 - 30,000
3. Electron Transfer Dissociation (ETD):
-
Precursor Selection: Isolate the doubly charged precursor ion ([M+2H]²⁺, m/z 278.64).
-
Reagent: Fluoranthene
-
Reagent Target: 5e5
-
Reaction Time: 100 ms
-
Activation Type: ETD
-
Supplemental Activation: May be applied to fragment the charge-reduced precursor ions.
-
Analyzer: Ion Trap or Orbitrap
Visualizing the Fragmentation Pathway
The fragmentation of this compound primarily occurs along the peptide backbone. The following diagram illustrates the major b- and y-ion series generated through CID or HCD.
References
Comparative analysis of Leu-Enkephalin signaling via G-protein and beta-arrestin pathways
For Immediate Release
A deep dive into the dual signaling cascades of the endogenous opioid peptide, Leu-Enkephalin, reveals nuanced functional selectivity with significant implications for drug development. This guide provides a comparative analysis of its G-protein-mediated and β-arrestin-mediated signaling pathways, supported by experimental data and detailed protocols.
This compound, an endogenous pentapeptide, is a key neuromodulator in pain perception and mood regulation.[1][2][3] Its physiological effects are primarily mediated through the activation of opioid receptors, predominantly the mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] Upon binding, this compound triggers two principal intracellular signaling cascades: the canonical G-protein pathway and the more recently appreciated β-arrestin pathway. Understanding the balance and interplay between these pathways is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.
G-Protein-Mediated Signaling: The Canonical Pathway
The classical signaling mechanism initiated by this compound binding to opioid receptors involves the activation of heterotrimeric G-proteins, primarily of the Gi/o family. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors. A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
β-Arrestin-Mediated Signaling: A Paradigm of Functional Diversity
Beyond its role in desensitization and internalization of GPCRs, β-arrestin can act as a scaffold for a distinct wave of signaling events. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only uncouples the receptor from G-proteins but also initiates signaling cascades of its own, including the activation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinases (ERK1/2). Activation of the ERK/MAPK pathway can be mediated by both G-protein and β-arrestin signaling pathways, providing insight into integrated signaling outcomes.
The concept of "biased agonism" has emerged from the observation that some ligands can preferentially activate either the G-protein or the β-arrestin pathway. While endogenous peptides like enkephalins are often considered "balanced" agonists, subtle biases can exist and be modulated by factors such as receptor subtype and cellular context.
Quantitative Comparison of this compound Signaling
The following table summarizes key quantitative parameters for this compound-mediated signaling, providing a comparative view of its potency and efficacy in activating the G-protein and β-arrestin pathways.
| Parameter | G-Protein Signaling (cAMP Inhibition) | β-Arrestin 2 Recruitment | Receptor Target | Cell Line | Reference |
| EC50 | Varies (nM range) | Varies (nM range) | δ-Opioid Receptor (δOR) & µ-Opioid Receptor (µOR) | CHO-K1, HEK293 | |
| Emax | Typically high | Varies, can be lower than G-protein signaling | δOR & µOR | CHO-K1, HEK293 | |
| Bias Factor | Often used as the reference compound (considered relatively balanced) | Often used as the reference compound | δOR & µOR | CHO-K1 |
Note: Specific EC50 and Emax values can vary significantly between different studies, cell lines, and assay conditions. The data presented here is a generalized representation based on available literature.
Signaling Pathway Diagrams
To visualize the distinct and overlapping signaling cascades initiated by this compound, the following diagrams are provided.
Caption: G-Protein-mediated signaling pathway of this compound.
Caption: β-Arrestin-mediated signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound signaling are provided below.
cAMP Inhibition Assay (G-Protein Activation)
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a hallmark of Gi/o protein activation.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., CHO-K1 or HEK293).
-
Assay buffer.
-
Test compound (this compound).
-
Forskolin (to stimulate cAMP production).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Forskolin Stimulation: Add a sub-maximal concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration to determine the EC50 and Emax for cAMP inhibition.
Caption: Workflow for a cAMP Inhibition Assay.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor the interaction between a GPCR and β-arrestin in real-time in living cells.
Materials:
-
HEK293 cells co-transfected with constructs for the opioid receptor fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a fluorescent protein (e.g., YFP or GFP).
-
Assay buffer.
-
Test compound (this compound).
-
Rluc substrate (e.g., coelenterazine h).
-
Plate reader capable of detecting both luminescence and fluorescence.
Procedure:
-
Cell Plating: Plate the co-transfected cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Substrate Addition: Add the Rluc substrate to each well.
-
BRET Measurement: Immediately measure the luminescence emission at two different wavelengths (one for the Rluc donor and one for the fluorescent acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the this compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
ERK Phosphorylation Assay (In-Cell Western)
This assay quantifies the phosphorylation of ERK1/2, a downstream effector of both G-protein and β-arrestin pathways, providing an integrated measure of receptor activation.
Materials:
-
Cells expressing the opioid receptor of interest.
-
Serum-free medium.
-
Test compound (this compound).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
Infrared imaging system.
Procedure:
-
Cell Plating and Starvation: Plate cells in a 96-well plate, incubate overnight, and then serum-starve for 4-6 hours.
-
Compound Stimulation: Treat cells with varying concentrations of this compound for a short duration (e.g., 5-10 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization.
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with both primary antibodies (anti-phospho-ERK and anti-total-ERK) simultaneously, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Scan the plate using an infrared imaging system at two wavelengths (e.g., 700 nm for total-ERK and 800 nm for phospho-ERK).
-
Data Analysis: Quantify the fluorescence intensity for both signals. Normalize the phospho-ERK signal to the total-ERK signal for each well. Plot the normalized signal against the log of the this compound concentration to determine EC50 and Emax.
Conclusion
The dual signaling capacity of this compound through G-protein and β-arrestin pathways highlights the complexity of opioid receptor function. A thorough comparative analysis, employing quantitative assays and detailed protocols as outlined in this guide, is essential for researchers and drug developers. By dissecting the biased signaling profiles of endogenous and synthetic opioids, the scientific community can move closer to designing next-generation therapeutics with enhanced efficacy and improved safety profiles, ultimately benefiting patients with a range of neurological and psychiatric disorders.
References
Validating Species Cross-Reactivity of Leu-Enkephalin Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting an antibody with the appropriate species cross-reactivity is paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available Leu-Enkephalin antibodies, detailing their reported species reactivity and providing standardized protocols for validation.
This compound, an endogenous opioid pentapeptide, plays a crucial role in pain modulation and neurotransmission. The study of its physiological and pathological roles often requires the use of antibodies in various applications across different animal models. Validating the species cross-reactivity of these antibodies is a critical step to ensure that the antibody specifically recognizes the target protein in the chosen species, thereby avoiding misleading data.
Comparative Analysis of this compound Antibodies
The following tables summarize the key characteristics and reported species cross-reactivity of several commercially available this compound antibodies. This information is intended to guide researchers in their initial antibody selection process. It is crucial to note that the performance of each antibody should be validated in the specific application and species of interest.
| Product Name | Host | Type | Reacts With | Applications | Catalogue Number | Supplier |
| Anti-Leu Enkephalin Antibody [NOC1] | Mouse | Monoclonal | Human, Mouse, Rat | ICC, IHC-P, RIA, IHC-Fr | ab150346 | Abcam |
| Leucine Enkephalin Antibody | Rabbit | Polyclonal | Bird, Bovine, Bullfrog, Cat, Chick, Dog, Fish, Frog, Guinea Pig, Hamster, Human, Lungfish, Monkey, Mouse, Octopus, Pig, Pigeon, Rat, Ray, Shark, Sheep, Starling, Three-Spined Stickleback, Turtle, Zebra Finch | IHC | 20062 | ImmunoStar |
| This compound Mouse Monoclonal Antibody (NOC1) | Mouse | Monoclonal | Rat, Human | IHC | MAB-10031 | MediMabs |
| Rat Anti-Leu5 Enkephalin | Rat | Monoclonal | Rat | RIA, ELISA | Not specified | Described in Hérion et al., 1986 |
Cross-Reactivity with Other Peptides:
| Antibody | Cross-reactivity with Met-Enkephalin | Cross-reactivity with other peptides | Reference |
| Rat Anti-Leu5 Enkephalin | 1.4% | ~40% with 1-6 dynorphin, 1.3% with 1-13 dynorphin, 0.0045% with beta-endorphin | Hérion et al., Mol Immunol, 1986[1] |
| Mouse Anti-Human Leu5-enkephalin (NOC.1) | Recognizes both Met5- and Leu5-enkephalin | Does not bind to areas known to contain beta-endorphin or dynorphin in IHC | Bio-Rad Datasheet |
Experimental Protocols for Validating Species Cross-Reactivity
The following are detailed methodologies for key experiments to validate the species cross-reactivity of this compound antibodies.
Western Blot
Objective: To determine the specificity of the antibody in detecting this compound in protein lysates from different species.
Materials:
-
Tissue lysates (e.g., brain, spinal cord) from human, mouse, and rat.
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary this compound antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Prepare protein lysates from tissues of the species of interest using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each species into the wells of an SDS-PAGE gel. Include a positive control (synthetic this compound peptide) and a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A specific band at the expected molecular weight of proenkephalin (the precursor protein) should be observed in the lanes corresponding to the species the antibody cross-reacts with.
Immunohistochemistry (IHC)
Objective: To evaluate the ability of the antibody to specifically stain this compound-containing neurons or cells in tissue sections from different species.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (e.g., brain, adrenal gland) from human, mouse, and rat.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Blocking solution (e.g., 10% normal goat serum in PBS).
-
Primary this compound antibody.
-
Biotinylated secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
-
Mounting medium.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and then block non-specific binding sites with the blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary this compound antibody overnight at 4°C.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Washing: Repeat the washing step.
-
Visualization: Develop the signal with DAB chromogen substrate, resulting in a brown precipitate at the site of antigen localization.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium. Specific staining in known this compound-rich regions (e.g., globus pallidus, spinal cord) should be observed and compared across species.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of this compound in biological fluids or tissue homogenates from different species and assess antibody cross-reactivity.
Materials:
-
ELISA plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Synthetic this compound peptide standard.
-
Samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) from different species.
-
Primary this compound antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Protocol:
-
Coating: Coat the wells of an ELISA plate with a capture antibody or the this compound peptide overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Add serial dilutions of the this compound standard and the samples from different species to the wells. Incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: For a competitive ELISA, the primary antibody is added simultaneously with the sample/standard. For a sandwich ELISA, the primary (detection) antibody is added after the sample incubation. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBST).
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate and incubate in the dark until a color develops.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The degree of color development will be inversely proportional (competitive ELISA) or directly proportional (sandwich ELISA) to the amount of this compound in the sample. Comparing the standard curves generated with samples from different species can indicate the extent of cross-reactivity.
Visualizing Key Pathways and Workflows
To further aid in experimental design and data interpretation, the following diagrams illustrate the this compound signaling pathway and a general workflow for validating antibody species cross-reactivity.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Validating Antibody Species Cross-Reactivity.
References
A Comparative Guide to Synthetic vs. Endogenous Leu-Enkephalin Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic Leu-Enkephalin and endogenous this compound standards. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate standards for research and drug development applications.
Endogenous this compound (Tyr-Gly-Gly-Phe-Leu) is a crucial neuropeptide that acts as an endogenous ligand for opioid receptors, playing a significant role in pain modulation and neurotransmission.[1][2] In research and pharmaceutical development, synthetic this compound serves as an essential reference standard for the accurate quantification and characterization of its endogenous counterpart. The reliability of experimental results hinges on the quality and proper application of these synthetic standards. This guide benchmarks the performance of synthetic this compound against endogenous standards, focusing on purity, analytical performance, and biological activity.
Data Presentation: A Quantitative Comparison
The performance of synthetic this compound as a standard is critically evaluated by comparing its physicochemical and biological properties to the native, endogenous peptide.
Table 1: Physicochemical and Biological Property Comparison
| Parameter | Synthetic this compound | Endogenous this compound | Key Considerations |
| Purity | Typically ≥95%[3][4] | Variable; dependent on extraction and purification efficiency | High purity of synthetic standards is crucial for accurate calibration. |
| Molecular Mass | 555.7 g/mol [4] | 555.7 g/mol | Mass identity is a primary confirmation metric. |
| Receptor Binding Affinity (Ki, nM) | |||
| δ-opioid receptor (DOR) | 6.8 ± 0.58 | Serves as the baseline for natural affinity | Synthetic standards should exhibit comparable affinity to validate their biological relevance. |
| μ-opioid receptor (MOR) | 160 ± 30 | Serves as the baseline for natural affinity | Receptor selectivity is a key functional parameter. |
| In-Vivo Efficacy | Low due to rapid degradation | Potent but short-lived | Synthetic analogs are often developed to improve stability and efficacy. |
Table 2: Mass Spectrometry Parameters for this compound
This compound is frequently used as a standard or reference compound to test new instrumentation and methodologies or to tune instruments.
| Parameter | Value | Description |
| Protonated Molecule [M+H]⁺ | 556.20 m/z | The primary parent ion observed in mass spectrometry. |
| Primary Fragment Ion (CID) | 397.20 m/z | The most intense fragment ion, corresponding to the b₄ ion. |
| Activation Energy (Ea) for MH⁺ → b₄ | 1.14 ± 0.05 eV | A consensus value for the lowest-energy fragmentation channel. |
| Pre-exponential Factor | 10¹¹·⁰ ± ⁰·⁵ sec⁻¹ | A re-evaluated kinetic parameter for the primary fragmentation. |
| Limit of Detection (LOD) by CZE-MRM | 60 pM (115 zeptomole injected) | Demonstrates the high sensitivity achievable with modern analytical methods. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate comparison of synthetic and endogenous this compound.
Protocol 1: Extraction of Endogenous this compound from Biological Tissues
This protocol describes a general procedure for the extraction of enkephalins from tissues like the brain or gut for subsequent analysis.
Materials:
-
Tissue sample (e.g., rat brain)
-
0.1 M Hydrochloric Acid (HCl)
-
Amberlite XAD-2 resin
-
90% (v/v) Methanol
-
Homogenizer
-
Centrifuge
Procedure:
-
Rapidly dissect and freeze the tissue sample to prevent post-mortem degradation.
-
Homogenize the frozen tissue in 10 volumes of ice-cold 0.1 M HCl.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the peptide extract.
-
Prepare an Amberlite XAD-2 resin column and wash it thoroughly.
-
Load the supernatant onto the XAD-2 column. Enkephalins will be retained on the resin.
-
Wash the column with distilled water to remove salts and other hydrophilic impurities.
-
Elute the enkephalins from the column using 90% (v/v) methanol. A recovery of 90-94% can be expected.
-
Dry the eluate under a stream of nitrogen or by lyophilization.
-
The dried extract can be reconstituted in an appropriate buffer for analysis by HPLC or LC-MS/MS.
Protocol 2: Purity Analysis of Synthetic this compound by RP-HPLC
This protocol is used to verify the purity of a synthetic this compound standard.
Materials:
-
Synthetic this compound sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
HPLC system with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
UV detector set to 210-220 nm
Procedure:
-
Prepare a stock solution of synthetic this compound (e.g., 1 mg/mL) in water or a suitable buffer.
-
Equilibrate the C18 column with a mixture of 95% Solvent A and 5% Solvent B.
-
Inject 10-20 µL of the sample solution onto the column.
-
Run a linear gradient from 5% to 50% Solvent B over 30-40 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile using the UV detector.
-
Calculate the purity of the sample by integrating the peak area of this compound relative to the total peak area of all detected components. Purity should typically be ≥95%.
Protocol 3: Comparative Quantification by LC-MS/MS
This protocol allows for the sensitive and specific quantification of this compound in a complex matrix, using a stable isotope-labeled version as an internal standard.
Materials:
-
Purified endogenous extract or biological fluid (e.g., plasma)
-
Synthetic this compound (for calibration curve)
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or reconstituted endogenous extract, add a known amount of the internal standard.
-
Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of synthetic this compound into a control matrix (e.g., enkephalin-free plasma).
-
Process these standards using the same protein precipitation method.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., C18).
-
Use a gradient elution to separate this compound from other components.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM).
-
Monitor the transition for this compound (e.g., 556.2 → 397.2 m/z) and the corresponding transition for the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the amount of endogenous this compound in the samples by interpolating their area ratios from the calibration curve.
-
Protocol 4: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of synthetic this compound by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors.
Materials:
-
Membrane preparation from cells or tissues expressing opioid receptors (e.g., rat brain).
-
Radiolabeled ligand (e.g., [³H]-naloxone or a delta-specific ligand).
-
Synthetic this compound (competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of synthetic this compound.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding: Assay buffer, membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).
-
Competition: Assay buffer, membrane preparation, radioligand, and each dilution of synthetic this compound.
-
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (synthetic this compound) concentration.
-
Fit the data using non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Mandatory Visualizations
Diagrams illustrating key processes provide a clear conceptual framework for the experimental and biological context.
Caption: Workflow for comparing endogenous and synthetic this compound.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Leu-Enkephalin
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical reagents like Leu-Enkephalin are critical for ensuring a safe working environment and maintaining regulatory compliance. Although some safety data sheets (SDS) may classify this compound as non-hazardous, it is imperative to treat it as a potentially hazardous chemical, adhering to standard laboratory safety protocols.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the this compound product in use.[1] In the absence of an SDS, the substance should be handled as a hazardous chemical.[1]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact:
-
Gloves: Use chemical-resistant gloves, such as nitrile rubber.[3]
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling of powdered this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The appropriate method for this compound disposal depends on whether the waste is in liquid or solid form, as well as institutional and local regulations.
Liquid Waste Disposal:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled, leak-proof container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The waste container must be accurately labeled with the full chemical name "this compound," the solvent(s) used, the approximate concentration, and the date of accumulation.
-
Chemical Inactivation (if permissible): For aqueous solutions, chemical inactivation may be an option, but always verify with institutional and local wastewater regulations before proceeding.
-
Select an Inactivation Reagent: Common reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).
-
Inactivation Process: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution, aiming for a ratio of 1 part waste to 10 parts inactivation solution. Allow a minimum contact time of 30-60 minutes for complete deactivation.
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.
-
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, strictly adhering to local wastewater regulations. If drain disposal is not permitted, or if the waste contains organic solvents, it must be disposed of through your institution's certified hazardous waste management service.
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, such as pipette tips, gloves, vials, and absorbent paper, must be collected in a separate, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Storage: The sealed container should be stored in a designated hazardous waste accumulation area, away from general lab traffic and incompatible materials. The container must remain closed except when adding waste.
-
Disposal: Arrange for the pickup and disposal of the solid waste container through your institution's certified hazardous waste management service.
Empty Container Disposal:
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the empty container thoroughly three times with a suitable solvent that can dissolve the peptide.
-
Rinsate Collection: Collect the rinsate as chemical waste and dispose of it according to the liquid waste procedures outlined above.
-
Final Disposal: Once decontaminated, and with the label defaced or removed, the container can typically be disposed of as regular trash.
Regulatory Framework
The disposal of pharmaceutical waste, including peptides like this compound, is regulated by multiple federal and state agencies. The primary federal regulations in the United States are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some contexts, the Drug Enforcement Administration (DEA). It is essential to comply with all applicable national and local regulations.
| Parameter | Guideline | Reference |
| Inactivation Reagent Concentration | 10% Bleach Solution (0.5-1.0% final concentration of sodium hypochlorite) | |
| 1 M Sodium Hydroxide (NaOH) | ||
| 1 M Hydrochloric Acid (HCl) | ||
| Inactivation Contact Time | Minimum 30-60 minutes | |
| Neutralization pH Range | 5.5 - 9.0 | |
| Waste Accumulation Time Limit | Varies by institution (e.g., 90 days) | |
| Container Fill Capacity | Approximately 90% |
Table 1: Quantitative Guidelines for this compound Waste Disposal
Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Leu-Enkephalin
Essential Safety and Handling Guide for Leu-Enkephalin
This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is crucial for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards. While this compound is often classified as a non-hazardous substance in Safety Data Sheets (SDS), its potent biological activity as an endogenous opioid peptide necessitates careful handling to prevent accidental exposure through inhalation, ingestion, or skin contact.[1][2][3]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes exposure risks and protects the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage. If the container is compromised, perform the unpacking process within a chemical fume hood while wearing the appropriate Personal Protective Equipment (PPE).[2]
-
Storage of Lyophilized Powder: For long-term stability, store the lyophilized (powder) form of this compound in a tightly sealed, light-protective container in a freezer, preferably at -20°C or -80°C.
-
Acclimatization: Before opening, allow the vial to equilibrate to room temperature inside a desiccator. This critical step prevents condensation and moisture absorption, which can degrade the peptide.
Handling and Reconstitution
-
Engineering Controls: Always handle the lyophilized powder in a controlled environment to minimize inhalation risk. Use a certified chemical fume hood, a powder containment hood, or a glove box, especially during weighing and initial reconstitution.
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust or aerosols.
-
Reconstitution: When preparing a solution, add the appropriate solvent (e.g., sterile water, PBS, or an organic solvent for hydrophobic peptides) slowly to the vial. Gently swirl or vortex to dissolve the peptide; do not shake vigorously, as this can cause degradation.
-
Solution Storage: Once reconstituted, store the solution according to established protocols, typically at 2–8°C for short-term use or frozen for longer-term storage, depending on the solvent and stability data. Avoid repeated freeze-thaw cycles.
Personal Protective Equipment (PPE)
The selection of PPE is contingent on the specific task being performed. The primary routes of exposure to control are inhalation of the powder and direct skin or eye contact.
| Activity | Eye/Face Protection | Hand & Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side-shields. | • Nitrile gloves.• Laboratory coat. | Recommended (e.g., N95/P100 respirator) if packaging is damaged. |
| Weighing & Aliquoting (Powder) | Safety goggles. A face shield is recommended if there is a splash hazard. | • Nitrile gloves (double-gloving recommended).• Laboratory coat. | Mandatory (e.g., N95/P100 respirator) within a ventilated enclosure. |
| Handling in Solution | Safety glasses with side-shields. | • Nitrile gloves.• Laboratory coat. | Not generally required unless aerosols are generated. |
| Spill Cleanup (Powder) | Goggles and face shield. | • Chemical-resistant gloves (double-gloving recommended).• Impervious clothing/gown.• Shoe covers. | Mandatory (e.g., N95/P100 respirator). |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential for environmental safety and regulatory compliance.
-
Unused Product: Dispose of any unused or waste this compound as chemical waste. Do not pour it down the drain or discard it in the regular trash. Follow all local, state, and federal regulations.
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, vials, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container for disposal.
-
Empty Containers: Rinse empty vials thoroughly with an appropriate solvent. Collect this rinsate and dispose of it as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste.
Emergency Procedures: Exposure and Spills
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
Spill Response
-
Powder Spill: Evacuate the immediate area. Wearing full PPE (including respiratory protection), gently cover the spill with absorbent paper to avoid raising dust. Carefully sweep the material into a designated waste container. Clean the spill area with a suitable laboratory detergent and water. All cleanup materials must be disposed of as chemical waste.
-
Liquid Spill: Absorb the liquid with an inert material (e.g., vermiculite, sand, or absorbent pads). Decontaminate the area and dispose of all cleanup materials as chemical waste.
Mandatory Visualization
The following workflow provides a logical guide for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
